molecular formula C15H23BO2 B117973 4-(trans-4-Propylcyclohexyl)phenylboronic acid CAS No. 146862-02-4

4-(trans-4-Propylcyclohexyl)phenylboronic acid

Cat. No.: B117973
CAS No.: 146862-02-4
M. Wt: 246.15 g/mol
InChI Key: QTBUVZSHCNAPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a useful research compound. Its molecular formula is C15H23BO2 and its molecular weight is 246.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-propylcyclohexyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBUVZSHCNAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932944
Record name [4-(4-Propylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146862-02-4
Record name [4-(4-Propylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic acid (CAS: 146862-02-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile organic compound that has garnered significant interest in various scientific and industrial fields. Its unique molecular structure, featuring a boronic acid functional group attached to a phenyl ring which is further substituted with a trans-propylcyclohexyl group, makes it a valuable building block in organic synthesis, materials science, and biomedical research. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and data for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[1] It is crucial to handle this compound with care as it is known to cause skin and eye irritation.[1] For long-term storage, it is recommended to keep it under an inert atmosphere at 2-8°C. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 146862-02-4[2]
Molecular Formula C₁₅H₂₃BO₂[2]
Molecular Weight 246.16 g/mol [2]
Appearance White to Almost white powder to crystal[1]
Synonyms 4-(trans-4-Propylcyclohexyl)benzeneboronic acid, [4-(4-propylcyclohexyl)phenyl]boronic acid[3]
Storage Temperature 2-8°C, Inert atmosphere

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (triplet and sextet), the cyclohexyl ring (a series of multiplets), and the aromatic protons (two doublets in the aromatic region). The protons of the B(OH)₂ group may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the aliphatic carbons of the propyl and cyclohexyl groups, as well as the aromatic carbons. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns for phenylboronic acids typically involve the loss of water and other characteristic fragments.[4]

FTIR Spectroscopy: The infrared spectrum of a phenylboronic acid derivative will typically show a broad O-H stretching band for the boronic acid group, C-H stretching vibrations for the aliphatic and aromatic moieties, C=C stretching for the aromatic ring, and B-O stretching vibrations.[5][6]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of arylboronic acids is the reaction of an appropriate organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic workup.

Reaction Scheme:

Synthesis StartingMaterial 4-Bromo-1-(trans-4-propylcyclohexyl)benzene Intermediate Intermediate Boronate Ester StartingMaterial->Intermediate Grignard Reaction & Borylation GrignardFormation 1. Mg, THF 2. B(OCH₃)₃ Product This compound Intermediate->Product Acidic Hydrolysis Hydrolysis H₃O⁺

General synthesis pathway for arylboronic acids.

Detailed Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings. A solution of 4-bromo-1-(trans-4-propylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and gently heated to ensure complete formation of the Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of trimethyl borate in anhydrous THF is added dropwise, maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system, to yield this compound. It is important to note that commercially available arylboronic acids can contain boroxine (anhydride trimer) impurities, and recrystallization from water is a common method for purification.[7]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions ArylHalide Aryl Halide (Ar-X) Product Biaryl Product ArylHalide->Product BoronicAcid This compound BoronicAcid->Product Catalyst Pd Catalyst Base Signaling_Pathway PBA Phenylboronic Acids RhoGTPases RhoA, Rac1, Cdc42 PBA->RhoGTPases Inhibits Activity ROCKII ROCKII RhoGTPases->ROCKII Activates MLC Myosin Light Chain ROCKII->MLC Phosphorylates Actomyosin Actomyosin Contractility MLC->Actomyosin Migration Cancer Cell Migration Actomyosin->Migration

References

physical and chemical properties of 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Core Properties

This compound is an aromatic boronic acid that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring a substituted cyclohexyl ring attached to a phenylboronic acid moiety, makes it a valuable building block, particularly in the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, and complex pharmaceutical intermediates.[1]

Physical Properties

The physical characteristics of this compound are summarized below. It is typically a white to off-white solid, appearing as a powder or crystalline substance.[2][3] While a specific melting point is not consistently reported in publicly available literature, its solid state at room temperature is well-documented.

PropertyValueSource
CAS Number 146862-02-4[1][2][4][5]
Molecular Formula C₁₅H₂₃BO₂[1][2][4][5]
Molecular Weight 246.16 g/mol [1][2][4]
Appearance White to almost white powder to crystal[2][3]
Melting Point Not available[2]
Boiling Point 394.9 °C (Predicted)[6]
Density 1.03 g/cm³ (Predicted)
pKa 8.70 ± 0.17 (Predicted)
Chemical and Spectroscopic Properties

Key chemical identifiers and spectroscopic data are essential for the characterization of this compound.

IdentifierValueSource
IUPAC Name (4-(trans-4-propylcyclohexyl)phenyl)boronic acid
InChI InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3[7]
SMILES B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O[7]
Solubility Profile

Table 1: Solubility of Structurally Analogous Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x)

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acidmeta-Isobutoxyphenylboronic Acidpara-Isobutoxyphenylboronic Acid
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.080
323.150.3800.1300.115
Data sourced from a technical guide on the solubility of phenylboronic acids and presented as a reference for estimation.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its application in Suzuki-Miyaura cross-coupling reactions, and a general procedure for solubility determination.

Synthesis of this compound

The synthesis of arylboronic acids is commonly achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-4-(trans-4-propylcyclohexyl)benzene D Grignard Reagent (trans-4-Propylcyclohexyl)phenylmagnesium bromide A->D Reacts with B Magnesium turnings B->D Reacts with C Anhydrous THF C->D in F Boronic Ester Intermediate D->F at -78 °C E Triisopropyl borate E->F Reacts with H This compound F->H to yield G Aqueous HCl G->H Hydrolyzes

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Degassing: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The degassed solvent system is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Determination of Solubility

A dynamic method can be used to experimentally determine the solubility of the compound in various organic solvents.

Workflow for Solubility Determination

G Start Prepare saturated solution at high T Cool Cool slowly with stirring Start->Cool Detect Detect turbidity (onset of crystallization) using a luminance probe Cool->Detect Record Record temperature (T_sat) Detect->Record Calculate Calculate mole fraction solubility Record->Calculate

Caption: Experimental workflow for determining solubility via a dynamic method.

Procedure:

  • A known mass of this compound and a known mass of the selected organic solvent are added to a jacketed glass vessel.

  • The mixture is heated while stirring until the solid is completely dissolved.

  • The clear solution is then cooled at a controlled rate (e.g., 0.1 K/min).

  • A luminance probe is used to detect the point of turbidity, which corresponds to the onset of crystallization. The temperature at this point is recorded as the saturation temperature.

  • This process can be repeated with different compositions to generate a solubility curve (mole fraction vs. temperature).

Applications in Research and Development

This compound is a versatile building block with significant applications in materials science and medicinal chemistry.

  • Liquid Crystals: The rigid cyclohexylphenyl core is a common motif in liquid crystal structures. This boronic acid allows for the straightforward synthesis of biphenyl and terphenyl derivatives that are essential components of liquid crystal displays.

  • OLED Materials: In the field of organic electronics, this compound is used to construct conjugated molecules that serve as emitters or host materials in OLEDs, contributing to device efficiency and stability.

  • Drug Discovery: As a pharmaceutical intermediate, it enables the synthesis of complex molecules with potential therapeutic applications. [1]Boronic acids, in general, are an important class of compounds in drug design, with several FDA-approved drugs containing a boronic acid moiety. [9]They can act as enzyme inhibitors or be incorporated into larger molecules to fine-tune their pharmacological properties. While this specific compound is not an active pharmaceutical ingredient itself, it provides a scaffold that can be elaborated into biologically active compounds.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is classified as a skin and eye irritant.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, an inert atmosphere (e.g., Argon) at 2-8 °C is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(trans-4-propylcyclohexyl)phenylboronic acid, a key intermediate in the development of liquid crystals, advanced materials, and pharmaceuticals. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound is an aromatic boronic acid derivative with significant applications in organic synthesis. Its rigid cyclohexyl-phenyl core structure provides desirable properties for the construction of complex molecular architectures, particularly in the field of liquid crystal displays and as a building block in medicinal chemistry. The synthesis of this compound is crucial for the advancement of these technologies. The primary and most industrially viable method for its preparation is through a Grignard reaction, which offers a robust and scalable route.

Core Synthesis Pathway: Grignard Reaction

The most common and effective method for synthesizing this compound involves the formation of a Grignard reagent from a corresponding haloaromatic precursor, followed by quenching with a borate ester and subsequent hydrolysis. This pathway is favored for its high yield and adaptability to various scales of production.

Logical Relationship of the Grignard Synthesis Pathway

G A 1-Bromo-4-(trans-4-propylcyclohexyl)benzene C Grignard Reagent (4-(trans-4-propylcyclohexyl)phenylmagnesium bromide) A->C in ethereal solvent (e.g., THF) B Magnesium (Mg) B->C E Boronate Ester Intermediate C->E D Trialkyl Borate (e.g., Trimethyl borate) D->E Electrophilic attack G This compound E->G Work-up F Acidic Hydrolysis (e.g., HCl) F->G G A 1,4-Dibromobenzene D 4-Bromophenylboronic acid pinacol ester A->D B Bis(pinacolato)diboron B->D C Pd Catalyst & Base C->D G This compound pinacol ester D->G E trans-4-Propylcyclohexylboronic acid E->G F Pd Catalyst & Base F->G I This compound G->I H Hydrolysis H->I

molecular structure and weight of [4-(4-propylcyclohexyl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of [4-(4-propylcyclohexyl)phenyl]boronic acid. The information is tailored for professionals in chemical research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of key processes.

Molecular Structure and Properties

[4-(4-propylcyclohexyl)phenyl]boronic acid is an aromatic boronic acid derivative. Its structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring, which is further substituted at the para position with a trans-4-propylcyclohexyl group. This bulky, lipophilic substituent significantly influences the molecule's physical and chemical properties, making it a valuable building block in organic synthesis.

Chemical Identifiers and Molecular Formula

The compound is most commonly identified by CAS Number 146862-02-4, which specifically refers to the trans-isomer.[1][2][3][4] Another CAS number, 156837-90-0, is also associated with this structure but may be used more generically.

PropertyValueReference
Molecular Formula C₁₅H₂₃BO₂[1]
Molecular Weight 246.16 g/mol [1]
Canonical SMILES CCC1CCC(CC1)C2=CC=C(C=C2)B(O)O
InChI Key QTBUVZSHCNAPRT-UHFFFAOYSA-N
CAS Number 146862-02-4 (trans-isomer)[1][2][3]
Physicochemical Properties

The compound is a white crystalline solid at room temperature.[5] While many of its properties have been predicted computationally, experimental data is limited. Notably, a specific melting point is not consistently reported across chemical suppliers.[5]

PropertyValueNotesReference
Physical State Solid, white to off-white powder/crystal[5]
Melting Point Not available (n/a)Consistently not reported by suppliers.[5]
Boiling Point 394.9 ± 35.0 °CPredicted
Density 1.03 ± 0.1 g/cm³Predicted
pKa 8.70 ± 0.17Predicted
Solubility Slightly soluble in methanolGeneral arylboronic acids are soluble in ethers and ketones, poorly soluble in hydrocarbons.

Synthesis and Reactions

The primary application of [4-(4-propylcyclohexyl)phenyl]boronic acid is as a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[6]

Experimental Protocol: Synthesis via Grignard Reaction

The most common method for synthesizing arylboronic acids is through the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][8] The following is a representative protocol for the synthesis of the title compound starting from 1-bromo-4-(trans-4-propylcyclohexyl)benzene.

Materials:

  • 1-bromo-4-(trans-4-propylcyclohexyl)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • Trimethyl borate or Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether or Toluene

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (1.2 eq) to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by heat evolution and the disappearance of the iodine color.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flask under an inert atmosphere, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold borate solution via cannula, keeping the temperature below -60 °C to prevent over-addition.

    • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or toluene (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by slurry in a non-polar solvent like hexane to yield the final product.

Synthesis_Workflow cluster_grignard Step 1: Grignard Formation cluster_borylation Step 2: Borylation cluster_hydrolysis Step 3: Hydrolysis & Purification ArylBr 1-bromo-4-(trans-4-propylcyclohexyl)benzene Mg Mg(0) / Anhydrous THF ArylBr->Mg Initiate with I₂ Grignard Aryl-MgBr Reagent Mg->Grignard Borate B(OiPr)₃ in THF @ -78°C Grignard->Borate Cannula Transfer BorateEster Borate Ester Intermediate Borate->BorateEster Acid Aqueous HCl BorateEster->Acid Quench & Hydrolyze Product [4-(4-propylcyclohexyl)phenyl]boronic acid Acid->Product

Caption: Synthesis workflow for the target boronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for synthesizing biaryl compounds, which are common motifs in liquid crystals and pharmaceuticals.[9]

Materials:

  • [4-(4-propylcyclohexyl)phenyl]boronic acid (1.2 eq)

  • An aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl halide (1.0 eq), [4-(4-propylcyclohexyl)phenyl]boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent(s) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Biological Activity and Applications

While [4-(4-propylcyclohexyl)phenyl]boronic acid is primarily cited for its use in proteomics research and as a pharmaceutical intermediate, specific studies detailing its biological activity are not widely available.[1] However, the activity of the parent compound, phenylboronic acid (PBA), provides a strong rationale for its investigation in biological contexts.

PBA has been shown to inhibit the migration of prostate cancer cells.[10] This effect is attributed to the downregulation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[10] These proteins are master regulators of the actin cytoskeleton and are crucial for cell motility. Inhibition of this pathway leads to a decrease in actomyosin contractility, a key driver of cell movement.

Given these findings, derivatives such as [4-(4-propylcyclohexyl)phenyl]boronic acid are of significant interest as potential modulators of these pathways, where the bulky cyclohexyl group could enhance potency, selectivity, or pharmacokinetic properties.

Rho_Pathway cluster_rho Rho GTPase Signaling PBA Phenylboronic Acids (Potential Inhibitor) RhoA RhoA PBA->RhoA Inhibits Rac1 Rac1 PBA->Rac1 Cdc42 Cdc42 PBA->Cdc42 ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Contractility Actomyosin Contractility & Cell Migration MLC->Contractility Promotes

References

Stability and Storage of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(trans-4-Propylcyclohexyl)phenylboronic acid. Understanding the chemical stability of this compound is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions and materials science. This document outlines the principal degradation pathways, provides detailed protocols for stability assessment, and offers guidance on optimal storage and handling to ensure the integrity and performance of the material.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to degradation through several key pathways. These processes can be significantly affected by environmental factors such as temperature, moisture, light, and pH.

Principal Degradation Pathways

Two major degradation pathways for arylboronic acids are protodeboronation and oxidation. Additionally, the formation of anhydrides is a common characteristic of boronic acids.

  • Protodeboronation: This is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid functionality.[1] This reaction can be catalyzed by both acidic and basic conditions.[1][2][3]

  • Oxidation: The boron center in boronic acids is susceptible to oxidation, which can result in the formation of the corresponding phenol and boric acid.[1] This process can be accelerated by the presence of oxidizing agents and exposure to air, particularly in solution.[4]

  • Anhydride Formation (Boroxines): Boronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but the presence of varying amounts of these anhydrides is common in solid samples.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality and stability of this compound. The following table summarizes the recommended conditions based on available safety data and general knowledge of arylboronic acid chemistry.

ParameterRecommendationRationaleCitations
Temperature 2-8°C or RefrigeratedTo slow down potential degradation processes.[4][5][6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To minimize oxidation and reaction with atmospheric moisture. The compound is noted to be air-sensitive.[2][4][5][6]
Moisture Keep in a tightly sealed container in a dry, well-ventilated place.The compound is hygroscopic and susceptible to hydrolysis and protodeboronation in the presence of water.[4][7]
Light Protect from light.To prevent potential photolytic degradation.[8]
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.These materials can accelerate the degradation of the boronic acid.[4]

Experimental Protocols for Stability Assessment

To generate quantitative stability data for this compound, a stability-indicating assay must be employed. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose. The following are generalized protocols that can be adapted to assess the stability of this specific compound under various stress conditions.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is designed to separate the intact active substance from its degradation products, allowing for accurate quantification of the parent compound.

ParameterSuggested Conditions
Instrumentation Standard HPLC system with a UV detector
Column Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of the compound (typically around 220-280 nm for phenylboronic acids)
Injection Volume 10 µL
Column Temperature 25-30°C

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Develop a gradient elution method that provides good resolution between the main peak and any potential degradation products.

  • Validate the method for specificity, linearity, accuracy, and precision according to standard guidelines.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and pathways. This involves subjecting the compound to stress conditions more severe than those expected during storage.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for a specified time.
Thermal Degradation Expose the solid compound to elevated temperatures (e.g., 80°C) for a specified time.
Photostability Expose the compound (solid and in solution) to a light source as per ICH Q1B guidelines.[8]

Methodology:

  • For each condition, prepare a sample of a known concentration.

  • At various time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Visualization of Stability and Degradation

The following diagrams illustrate the key relationships and workflows pertinent to the stability of this compound.

G cluster_conditions Environmental Factors cluster_compound Compound State cluster_degradation Degradation Pathways Moisture Moisture/Humidity StableCompound This compound (Stable) Protodeboronation Protodeboronation Moisture->Protodeboronation Anhydride Anhydride Formation Moisture->Anhydride Air Air (Oxygen) Oxidation Oxidation Air->Oxidation Temperature Elevated Temperature Temperature->Protodeboronation Temperature->Oxidation Light Light Exposure Light->Oxidation pH Non-neutral pH pH->Protodeboronation

Caption: Factors influencing the degradation of this compound.

G start Start: Stability Study prep Prepare Samples (Solid & Solution) start->prep stress Expose to Stress Conditions (Heat, Humidity, Light, Acid, Base, Oxidizing Agent) prep->stress sampling Sample at Time Points (t=0, t=x, t=y, ...) stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantify Quantify Parent Compound & Degradation Products analysis->quantify report Report Stability Profile & Degradation Kinetics quantify->report

Caption: Workflow for a forced degradation study of this compound.

Conclusion

References

An In-depth Technical Guide on the Solubility of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trans-4-Propylcyclohexyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous boronic acids, primarily phenylboronic acid, to serve as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its derivatives.

Introduction to this compound

This compound is an aromatic boronic acid derivative with significant applications in organic synthesis and materials science. Its structure, featuring a propylcyclohexyl group, imparts unique properties that make it a valuable intermediate in the synthesis of complex molecules. It is particularly noted for its use in Suzuki-Miyaura cross-coupling reactions to create advanced materials such as liquid crystals and OLEDs, as well as complex pharmaceutical intermediates[1]. An understanding of its solubility in various organic solvents is critical for its effective use in reaction optimization, purification processes, and formulation development.

A key challenge in working with boronic acids, including this compound, is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly when heated[2][3][4]. Commercial preparations of this compound often contain varying amounts of this anhydride[5][6]. This equilibrium between the acid and its anhydride can influence solubility measurements.

Quantitative Solubility Data (Analogous Compounds)

While specific quantitative solubility data for this compound is scarce, with one source indicating it is only slightly soluble in methanol[7], extensive data exists for the parent compound, phenylboronic acid. This data provides a valuable baseline for estimating the solubility behavior of its derivatives. The bulky, nonpolar propylcyclohexyl group in the target molecule is expected to decrease its solubility in polar solvents and increase it in nonpolar solvents compared to phenylboronic acid.

The following table summarizes the solubility of phenylboronic acid in several common organic solvents, expressed as the mole fraction (x) at various temperatures.

SolventTemperature (°C)Solubility (Mole Fraction, x)
Chloroform200.045
300.065
400.095
500.135
3-Pentanone200.23
300.31
400.41
500.53
Acetone200.28
300.37
400.48
500.61
Dipropyl Ether200.12
300.17
400.24
500.33
Methylcyclohexane200.0008
300.0015
400.0028
500.0050

Data for phenylboronic acid is compiled from studies by Leszczyński et al. and serves as a proxy for this compound.[2][4]

General Solubility Trends for Phenylboronic Acid:

  • High Solubility: Ethers and ketones (e.g., Dipropyl Ether, 3-Pentanone, Acetone)[2][4].

  • Moderate Solubility: Chloroform[2][4].

  • Very Low Solubility: Hydrocarbons (e.g., Methylcyclohexane)[2][4].

The polarity of the solvent generally correlates positively with the solubility of phenylboronic acid[4].

Experimental Protocols for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic method (also known as the synthetic method). This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating[2][3][4][8].

Methodology: Dynamic Method

  • Sample Preparation: A biphasic sample of known composition is prepared by accurately weighing the boronic acid and the chosen organic solvent into a jacketed glass vessel.

  • Heating and Stirring: The mixture is stirred vigorously while the temperature is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min) using a thermostat bath.

  • Equilibrium Point Determination: The disappearance of turbidity, indicating the complete dissolution of the solid and the point of solid-liquid equilibrium, is determined. This can be done visually or instrumentally by measuring the light intensity passing through the solution with a luminance probe[2][3][4].

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh boronic acid prep3 Combine in jacketed glass vessel prep1->prep3 prep2 Accurately weigh solvent prep2->prep3 meas1 Vigorous stirring prep3->meas1 meas2 Controlled heating (e.g., 0.1-0.5 °C/min) meas1->meas2 meas3 Monitor turbidity (visual or instrumental) meas2->meas3 analysis1 Record temperature of complete dissolution meas3->analysis1 analysis2 Repeat for multiple compositions analysis1->analysis2 analysis3 Construct solubility curve (mole fraction vs. temperature) analysis2->analysis3

Figure 1: Experimental workflow for the dynamic solubility determination method.

Logical Relationships in Boronic Acid Chemistry

The chemical behavior of this compound in solution is governed by several equilibria, primarily the dehydration to form a boroxine and its interaction with diols. Understanding these relationships is crucial for its application in synthesis and drug development.

G BA 4-(trans-4-Propylcyclohexyl)- phenylboronic Acid (Trigonal) Boroxine Cyclic Anhydride (Boroxine) BA->Boroxine - H2O + H2O Boronate Tetrahedral Boronate BA->Boronate + OH- - OH- Ester Boronic Ester (with Diol) BA->Ester + Diol - Diol Boronate->Ester + Diol - Diol

Figure 2: Key chemical equilibria of a phenylboronic acid derivative.

This diagram illustrates two key pathways. The first is the reversible dehydration of the boronic acid to its corresponding boroxine. The second is the interaction with hydroxyl groups, either from a base to form the tetrahedral boronate or from a diol (such as those found on sugars or other biological molecules) to form a cyclic boronic ester. This latter interaction is fundamental to the use of boronic acids in sensors and drug delivery systems[9][10].

Conclusion

While direct quantitative solubility data for this compound remains limited, a comprehensive understanding of its likely behavior can be extrapolated from data on analogous compounds like phenylboronic acid. Researchers can expect its solubility to be influenced by solvent polarity, with lower solubility in polar solvents and higher solubility in non-polar organic solvents compared to its parent compound, due to the presence of the bulky alkyl substituent. For precise quantitative data, the dynamic method for solubility determination provides a reliable experimental protocol. The inherent equilibrium between the boronic acid and its boroxine anhydride must be considered during any experimental work and data interpretation. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this compound in their research and development endeavors.

References

Commercial Availability and Technical Profile of p-(4-Propylcyclohexyl)phenylboronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of p-(4-propylcyclohexyl)phenylboronic acid, a key building block in the development of advanced materials. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the compound's commercial availability, physicochemical properties, and its primary application in Suzuki-Miyaura cross-coupling reactions for the synthesis of liquid crystals and other sophisticated organic molecules.

Introduction

p-(4-Propylcyclohexyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a 4-propylcyclohexyl substituent. This unique structure imparts desirable properties for applications in materials science, particularly in the synthesis of liquid crystals for display technologies. The presence of the cyclohexyl ring influences the mesomorphic properties, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

Two primary isomers are commercially available, distinguished by their CAS numbers:

  • p-(4-Propylcyclohexyl)phenylboronic acid (CAS No. 156837-90-0)

  • 4-(trans-4-Propylcyclohexyl)phenylboronic acid (CAS No. 146862-02-4), which specifies the trans-conformation of the propyl group on the cyclohexane ring.

Commercial Availability

A multitude of chemical suppliers offer p-(4-propylcyclohexyl)phenylboronic acid, typically with purities of 98% or higher. The compound is available in quantities ranging from milligrams to bulk, catering to both research and industrial needs. The following table summarizes a selection of commercial suppliers and their offerings.

SupplierProduct NameCAS NumberPurityAvailable Quantities
ChemUniverse(4-(4-PROPYLCYCLOHEXYL)PHENYL)BORONIC ACID156837-90-098%250mg, 1g, 5g, Bulk
GlobalChemMall[4-(4-Propylcyclohexyl)phenyl]boronic acid156837-90-0-Up to 100 mt/month
Chemical Technology Co.,LTDp-(4-propylcyclohexyl)phenylboronic acid156837-90-0≥99%Custom
Lab Pro IncThis compound146862-02-4-5g
Yantai Derun Liquid Crystal Materials Co., LTD4-(4-propylcyclohexyl)phenylboronic acid156837-90-0≥98%-
AK Scientificp-(4-propylcyclohexyl)thenylboronicacid--25g
Alichem(4-(4-Propylcyclohexyl)phenyl)boronicacid156837-90-0-100g
TCI ChemicalsThis compound146862-02-4>97.0%1g, 5g
Santa Cruz BiotechnologyThis compound146862-02-4-Research quantities
ParchemThis compound146862-02-4--
Apollo Scientific(4-(4-Propylcyclohexyl)Phenyl)Boronic Acid156837-90-0-1g, 5g, 25g, 100g, 500g
AbacipharmTechThis compound146862-02-4--

Physicochemical Properties

The following table summarizes the key physicochemical properties of p-(4-propylcyclohexyl)phenylboronic acid. It is important to note that some properties may vary slightly between suppliers and between the mixed isomer and the specific trans-isomer.

PropertyValueReference
Molecular Formula C₁₅H₂₃BO₂[1]
Molecular Weight 246.16 g/mol
Appearance White to off-white powder or crystals[2]
Density 1.03 ± 0.1 g/cm³ (Predicted)
pKa 8.70 ± 0.17 (Predicted)[1]
Solubility Slightly soluble in methanol. Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons and water.[1][3][4]
Storage Temperature 2-8°C, under inert atmosphere[1]

Synthesis and Experimental Protocols

The synthesis of p-(4-propylcyclohexyl)phenylboronic acid typically involves the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. A general experimental workflow is outlined below.

General Synthesis Workflow

G cluster_start Starting Material Preparation cluster_reagent_prep Organometallic Reagent Formation cluster_boronation Boronation cluster_workup Hydrolysis and Purification start 1-Bromo-4-(4-propylcyclohexyl)benzene magnesium Magnesium turnings or n-BuLi start->magnesium 1. React with reagent Grignard or Organolithium Reagent borate Trialkyl borate (e.g., B(OMe)₃) reagent->borate 2. React with magnesium->reagent ether Anhydrous THF or Diethyl Ether ether->reagent intermediate Boronate Ester Intermediate borate->intermediate hydrolysis Acidic Workup (e.g., aq. HCl) intermediate->hydrolysis 3. Hydrolyze purification Recrystallization / Chromatography hydrolysis->purification product p-(4-propylcyclohexyl)phenylboronic acid purification->product

Synthesis workflow for p-(4-propylcyclohexyl)phenylboronic acid.

Illustrative Experimental Protocol
  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1-bromo-4-(4-propylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.

  • Boronation: The freshly prepared Grignard reagent is cooled (e.g., to -78 °C) and a solution of triisopropyl borate in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final p-(4-propylcyclohexyl)phenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of p-(4-propylcyclohexyl)phenylboronic acid lies in its participation in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide (or triflate). This methodology is instrumental in the synthesis of biaryl compounds, which are common structural motifs in liquid crystals and pharmaceutically active molecules.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa r1x R¹-X (Aryl/Vinyl Halide) r1x->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid R²-B(OH)₂ (p-(4-propylcyclohexyl)phenylboronic acid) base Base (e.g., Na₂CO₃) boronic_acid->base borate_complex [R²-B(OH)₃]⁻ base->borate_complex pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 borate_complex->transmetalation re Reductive Elimination pd2_r1r2->re re->pd0 product R¹-R² (Biaryl Product) re->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Liquid Crystal Synthesis

In the synthesis of liquid crystals, p-(4-propylcyclohexyl)phenylboronic acid is often coupled with various dihalogenated aromatic or heterocyclic compounds. The resulting biaryl or poly-aryl structures possess the rigid, calamitic (rod-like) shape conducive to forming liquid crystalline phases. The 4-propylcyclohexyl group contributes to the desired anisotropic properties and can influence the clearing point and other mesophase characteristics of the final material.

Safety and Handling

p-(4-Propylcyclohexyl)phenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

p-(4-Propylcyclohexyl)phenylboronic acid is a readily available and versatile reagent for the synthesis of advanced organic materials. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for researchers in the fields of liquid crystals, OLEDs, and medicinal chemistry. This guide provides a foundational understanding of its properties, availability, and applications to support further research and development.

References

safety data sheet (SDS) for 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety Data of 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Section 1: Chemical Identification and Properties

This section details the fundamental chemical identity and physical properties of this compound.

1.1 Chemical Identity

IdentifierValue
Product Name This compound[1][2]
CAS Number 146862-02-4[1][2][3][4]
Synonyms [4-(4-propylcyclohexyl)phenyl]boronic acid, 4-(trans-4-Propylcyclohexyl)benzeneboronic acid[1][2]
Molecular Formula C₁₅H₂₃BO₂[2]
Molecular Weight 246.16 g/mol [1][2]
Intended Use Laboratory chemicals, synthesis of substances, proteomics research.[2]

1.2 Physical and Chemical Properties

The following table summarizes the key physical and chemical properties. All data is predicted unless otherwise stated.

PropertyValue
Physical State Solid, powder to crystal.[1][3][4]
Appearance White to almost white.[1]
Density 1.03 ± 0.1 g/cm³ (Predicted).[3]
pKa 8.70 ± 0.17 (Predicted).[3]
Solubility Slightly soluble in Methanol.[1][3]
Melting Point Data not available.
Storage Temperature Room temperature; recommended cool (<15°C), dark place; Inert atmosphere, 2-8°C.[1][3]

Section 2: Hazard Identification and First Aid

This compound is classified as hazardous. The following section outlines the specific hazards and the recommended first-aid response.

2.1 GHS Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315 : Causes skin irritation.[1]
Serious Eye Irritation2AH319 : Causes serious eye irritation.[1]
  • Signal Word: Warning [1]

  • Pictogram: GHS07 (Exclamation Mark)

2.2 First Aid Response Workflow

The following diagram outlines the decision-making process for first aid following an accidental exposure.

FirstAid_Workflow start Exposure Event Occurs exposure_type Determine Exposure Route start->exposure_type skin_contact Skin Contact (H315 Hazard) exposure_type->skin_contact Skin eye_contact Eye Contact (H319 Hazard) exposure_type->eye_contact Eyes skin_action P302+P352: Wash with plenty of water. P362+P364: Take off contaminated clothing and wash before reuse. skin_contact->skin_action eye_action P305+P351+P338: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->eye_action skin_followup P332+P313: If skin irritation occurs: Get medical advice/attention. skin_action->skin_followup eye_followup P337+P313: If eye irritation persists: Get medical advice/attention. eye_action->eye_followup

Caption: First aid decision workflow for exposure events.

Section 3: Exposure Controls and Personal Protection

Given the identified hazards, appropriate engineering controls and personal protective equipment (PPE) are mandatory for safe handling.

3.1 Engineering Controls

  • Ensure adequate ventilation, especially in confined areas.

  • Eyewash stations and safety showers must be close to the workstation location.

3.2 Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the potential routes of exposure and identified hazards.

PPE_Selection start Task: Handling Chemical assess_risk Assess Risk of Exposure start->assess_risk risk_skin Risk of Skin Contact? (H315 Irritant) assess_risk->risk_skin risk_eye Risk of Eye Contact? (H319 Irritant) risk_skin->risk_eye No wear_gloves Wear appropriate protective gloves (e.g., Nitrile). Inspect prior to use. risk_skin->wear_gloves Yes wear_goggles Wear tight-sealing safety goggles or face shield. risk_eye->wear_goggles Yes wear_coat Wear protective lab coat. risk_eye->wear_coat No wear_gloves->risk_eye wear_goggles->wear_coat proceed Proceed with Safe Handling wear_coat->proceed

Caption: Logical workflow for Personal Protective Equipment (PPE) selection.

Section 4: Toxicological Information

No specific quantitative toxicological data (e.g., LD50) for this compound was found. The primary hazards are irritation to the skin and eyes. The experimental protocol for determining such irritation is outlined below.

4.1 Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This protocol describes the standard method used to assess the potential for a substance to cause skin irritation.[5]

  • Animal Selection & Preparation : A healthy young adult albino rabbit is selected.[6][7] Approximately 24 hours before the test, fur is closely clipped from the dorsal area of the trunk, taking care to avoid abrading the skin.[8]

  • Substance Application : A dose of 0.5 g of the solid test substance is applied to a small area of skin (approx. 6 cm²).[6][8] The substance is moistened with a minimal amount of a suitable vehicle (e.g., water) to ensure good skin contact.[9] The area is covered with a gauze patch and a semi-occlusive dressing.[8][9]

  • Exposure Period : The exposure period is 4 hours.[6][7] If a corrosive effect is observed at any point, the test is terminated immediately.[5]

  • Post-Exposure & Observation : After 4 hours, residual test substance is removed.[6][7] The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, then at 24, 48, and 72 hours after patch removal.[9] Observations continue for up to 14 days to assess the reversibility of any effects.[5][6][9]

  • Classification : The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.[6]

OECD404_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation prep_animal 1. Select & Prepare Albino Rabbit apply_substance 2. Apply 0.5g of Substance to 6 cm² Skin Area prep_animal->apply_substance cover_patch 3. Cover with Semi-Occlusive Dressing apply_substance->cover_patch wait_4hr 4. Expose for 4 Hours cover_patch->wait_4hr remove_patch 5. Remove Dressing & Clean Skin wait_4hr->remove_patch observe 6. Score Erythema & Edema at 1, 24, 48, 72 hrs remove_patch->observe observe_14d 7. Continue Observation for up to 14 Days observe->observe_14d classify 8. Classify Hazard Based on Reversibility observe_14d->classify

Caption: Experimental workflow for the OECD 404 Dermal Irritation test.

Section 5: Ecotoxicological Information

No specific ecotoxicity data was found for this compound. If required, testing would follow standardized guidelines such as OECD 203 for fish toxicity.

5.1 Experimental Protocol: Fish, Acute Toxicity Test (OECD 203)

This protocol is a standard method to determine the short-term toxicity of a substance to fish.[10]

  • Test Organism : One or more fish species may be used, such as Zebrafish (Brachydanio rerio) or Rainbow Trout.[11][12] A minimum of seven fish are used for each test concentration and for the control group.[13]

  • Test Concentrations : The substance is tested at a minimum of five concentrations arranged in a geometric series (e.g., 100 mg/L, 45 mg/L, 21 mg/L, etc.).[10][13] A limit test may first be performed at a single high concentration (100 mg/L).[11]

  • Exposure : Fish are exposed to the test substance in water for a period of 96 hours.[10][13][14]

  • Observation : Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[13][14]

  • Data Analysis : The results are used to calculate the LC50 (Lethal Concentration, 50%), which is the concentration of the substance that is estimated to be fatal to 50% of the test organisms over the 96-hour period.[12][13]

References

Navigating Synthesis and Purity: A Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of starting material purity is a cornerstone of reproducible and successful outcomes. This technical guide provides an in-depth analysis of the typical purity levels, analytical methodologies, and purification protocols for 4-(trans-4-propylcyclohexyl)phenylboronic acid, a key building block in advanced synthesis.

This versatile boronic acid derivative is instrumental in the creation of complex molecules for liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. Its efficacy, particularly in high-stakes applications like Suzuki-Miyaura cross-coupling reactions, is intrinsically linked to its purity profile.

Typical Purity Levels and Commercial Specifications

Commercially available this compound is typically offered at high purity levels, essential for sensitive catalytic reactions. The most common analytical technique for purity assessment cited by suppliers is High-Performance Liquid Chromatography (HPLC).

Purity LevelAnalytical MethodCommon Impurity NotedSource Type
≥98%HPLCVaries (Anhydride often present)Commercial Supplier[1]
≥97%HPLCNot SpecifiedCommercial Supplier[2]
95%Not SpecifiedNot SpecifiedCommercial Supplier[3]

It is a common characteristic of boronic acids to exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Many commercial suppliers note that their product may contain varying amounts of this anhydride. While often not detrimental to subsequent reactions, the presence of boroxines can affect the perceived purity and should be considered during reaction stoichiometry calculations.

The Critical Role of Purity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction. The success of this palladium-catalyzed reaction is highly dependent on the purity of the boronic acid reagent.

Suzuki_Coupling_Factors Purity High Purity of This compound Reaction_Outcome Successful Suzuki-Miyaura Coupling Purity->Reaction_Outcome Leads to Impurities Potential Impurities (e.g., boroxine, homo-coupled byproducts) Side_Reactions Undesired Side Reactions & Lower Yields Impurities->Side_Reactions Can cause High_Yield High Yield & Product Purity Reaction_Outcome->High_Yield Results in Purification_Challenges Complex Purification Side_Reactions->Purification_Challenges Creates

Impact of Boronic Acid Purity on Suzuki-Miyaura Coupling.

Impurities can lead to the deactivation of the palladium catalyst, the formation of undesired byproducts, and overall lower yields of the target molecule. Therefore, rigorous quality control of the boronic acid is paramount.

Experimental Protocols for Synthesis, Purification, and Analysis

For researchers requiring exacting purity standards or wishing to synthesize this reagent in-house, the following protocols provide a representative framework.

Synthesis: A Representative Grignard Approach

A common route to arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate.

  • Grignard Reagent Formation: 1-Bromo-4-(trans-4-propylcyclohexyl)benzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF.

  • Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) to yield the crude this compound.

Purification: Recrystallization

Recrystallization is a highly effective method for purifying boronic acids.

  • Solvent Selection: The crude boronic acid is dissolved in a minimum amount of a suitable hot solvent or solvent system. Ethers and ketones are generally good solvents for boronic acids, while hydrocarbons have very low solubility and can be used to wash away organic impurities. A common practice is to use a binary solvent system, such as dissolving in a hot polar solvent and then adding a less polar solvent until turbidity is observed, followed by cooling.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.

Purity Analysis: HPLC and NMR Spectroscopy

A combination of HPLC and NMR spectroscopy provides a comprehensive assessment of purity.

Purity_Analysis_Workflow Start Synthesized or Purchased This compound HPLC HPLC Analysis (Quantitative Purity) Start->HPLC NMR NMR Spectroscopy (Structural Integrity & Impurity ID) Start->NMR Data_Analysis Data Interpretation HPLC->Data_Analysis NMR->Data_Analysis Purity_Check Purity ≥ 98%? Data_Analysis->Purity_Check Pass Proceed to Synthesis Purity_Check->Pass Yes Fail Further Purification (e.g., Recrystallization) Purity_Check->Fail No Fail->Start Re-analyze

References

understanding boronic acid anhydride formation and its effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boronic Acid Anhydride Formation and Its Effects

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the formation of boronic acid anhydrides, commonly known as boroxines, and the significant implications of this transformation. Boronic acids are a class of organoboron compounds with a unique ability to form reversible covalent bonds, a feature that has led to their extensive use in organic synthesis, materials science, and medicinal chemistry.[1][2] The propensity of three boronic acid molecules to undergo dehydration to form a stable, six-membered boroxine ring is a critical characteristic that influences their chemical behavior and biological activity.[1] Understanding and controlling this equilibrium is paramount for professionals working with these versatile molecules.

Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[3] This process involves the intermolecular dehydration of three boronic acid molecules.

Mechanism of Formation

The formation of a boroxine is a reversible condensation reaction.[4] Three molecules of a boronic acid, R-B(OH)₂, eliminate three molecules of water to form a planar, six-membered ring with alternating boron and oxygen atoms, (RBO)₃.[1][5] This equilibrium is influenced by several factors, including the solvent, temperature, concentration, and the nature of the substituent (R) on the boron atom.

Caption: Equilibrium between boronic acid monomers and their trimeric anhydride (boroxine).

Factors Influencing the Equilibrium

The position of the monomer-anhydride equilibrium is highly sensitive to environmental conditions:

  • Solvent: In aqueous solutions, the equilibrium favors the boronic acid monomer due to the high concentration of water.[6] In anhydrous aprotic solvents like CCl₄ or CHCl₃, the formation of the anhydride is often favored.[7]

  • Temperature: Heating solid boronic acids or their solutions in non-aqueous solvents typically promotes dehydration and shifts the equilibrium toward the boroxine.[5][8]

  • Concentration: Higher concentrations of the boronic acid can favor the formation of the trimeric anhydride.

  • Solid State vs. Solution: In the solid state, many boronic acids exist predominantly as their boroxine anhydrides.[9] Benzeneboronic acid, for instance, gradually dehydrates to the anhydride when exposed to the atmosphere at room temperature.[8]

Structure and Bonding of Boroxines

Boroxines are isoelectronic with benzene and possess a planar, hexagonal ring structure.[10][11] The B-O bond lengths are typically around 1.38 Å.[10] While some aromatic character has been debated, the primary stability comes from the strong B-O bonds. The nature of the organic substituent (alkyl vs. aryl) can influence the crystal packing and intermolecular interactions of the boroxine rings.[10]

Analytical Characterization

Distinguishing between a boronic acid and its boroxine is crucial for quality control, reaction monitoring, and formulation development. A combination of analytical techniques is often employed.

Analytical_Workflow Analytical Workflow for Boronic Acid/Boroxine Characterization cluster_analysis Spectroscopic & Thermal Analysis cluster_results Data Interpretation Sample Boronic Acid Sample (Unknown Monomer/Anhydride Ratio) NMR NMR Spectroscopy (¹H, ¹¹B) Sample->NMR MS Mass Spectrometry (ESI, MALDI) Sample->MS Xray X-ray Crystallography (Single Crystal) Sample->Xray Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Result_Ratio Quantitative Ratio (Monomer vs. Anhydride) NMR->Result_Ratio Result_ID Species Identification & Fragmentation MS->Result_ID Result_Structure Definitive Structure (Solid State) Xray->Result_Structure Result_Thermal Dehydration Profile & Stability Thermal->Result_Thermal

Caption: A typical workflow for the characterization of boronic acid samples.

Key Analytical Techniques and Data
TechniqueBoronic Acid (Monomer) SignatureBoroxine (Anhydride) SignatureReference(s)
¹¹B NMR Spectroscopy Single resonance peak typically around δ 27-30 ppm .Single resonance peak shifted slightly downfield, typically around δ 30-33 ppm .[12][13]
¹H NMR Spectroscopy Distinct signal for the B(OH)₂ protons (often broad, exchangeable with D₂O).Absence of the B(OH)₂ signal. Aromatic/aliphatic signals may show slight shifts compared to the monomer.[7]
Mass Spectrometry (ESI/MS) Observation of the [M+H]⁺ or [M-H]⁻ ion. May form solvent adducts.Observation of the trimer ion [M₃-3H₂O+H]⁺ or related species. Prone to fragmentation.[14][15][16]
Thermal Analysis (DSC/TGA) May show an endotherm corresponding to melting, but often dehydration occurs before melting.[8]TGA shows no significant weight loss until decomposition at higher temperatures.[9]
X-ray Crystallography Provides definitive proof of the monomeric structure in the solid state.Provides definitive proof of the trimeric boroxine ring structure in the solid state.[9][10][11]

Effects of Anhydride Formation in Drug Development

The interconversion between boronic acid and boroxine can have profound effects on the physicochemical properties and biological efficacy of drug candidates.[17][18]

Impact on Physicochemical Properties
  • Solubility: Boroxines are generally less polar than their corresponding boronic acids, leading to lower aqueous solubility. This can impact formulation strategies and bioavailability.

  • Stability: Boronic acids are susceptible to oxidative degradation, a process that can be deterred by modifying the electronic and steric environment of the boron atom.[19][20] The formation of the more stable boroxine ring can protect the boronic acid moiety from certain degradation pathways, though boroxines themselves can be initiators of autoxidation.[21] The hydrolysis of boroxines back to the monomeric acid in the presence of water is typically very rapid.[9]

Influence on Biological Activity

The active form of a boronic acid drug is typically the monomer, which acts as a Lewis acid capable of forming reversible covalent bonds with biological targets.[2][22] For example, the proteasome inhibitor Bortezomib functions by having its boronic acid group form a stable complex with the N-terminal threonine residue in the proteasome's active site.[22]

Anhydride_Effects cluster_conditions Environmental/Formulation Conditions cluster_consequences Physicochemical & Biological Consequences Condition Low Water Content (e.g., Solid Dosage Form, Aprotic Solvent) Equilibrium Equilibrium shifts to Boroxine Anhydride Condition->Equilibrium Solubility Decreased Aqueous Solubility Equilibrium->Solubility Activity Reduced/No Biological Activity (Inactive Prodrug-like State) Equilibrium->Activity Bioavailability Potentially Altered Bioavailability & PK Solubility->Bioavailability Activity->Bioavailability

Caption: Logical flow of how low-water conditions can impact boronic acid drug properties.

If a drug is formulated or stored under conditions that favor the boroxine, it may exist in a less active, prodrug-like state. Upon administration and exposure to the aqueous environment of the body, the boroxine is expected to rapidly hydrolyze back to the active monomeric boronic acid.[9] However, the initial solubility and dissolution rate of the boroxine form can significantly impact the overall pharmacokinetic profile.[18][23]

Experimental Protocols

Protocol 1: Dehydration of Phenylboronic Acid to Triphenylboroxine

This protocol is adapted from procedures described in the literature for the thermal dehydration of boronic acids.[8]

Objective: To convert phenylboronic acid into its trimeric anhydride, triphenylboroxine.

Materials:

  • Phenylboronic acid

  • Drying oven or vacuum oven

  • Beaker or crystallization dish

  • Analytical balance

Procedure:

  • Weigh a sample of phenylboronic acid into a clean, dry beaker or crystallization dish.

  • Place the sample in an oven pre-heated to 110 °C.

  • Heat the sample at atmospheric pressure for 6-8 hours.[8] For more sensitive substrates, heating under vacuum at a lower temperature may be employed.

  • Remove the sample from the oven and allow it to cool to room temperature in a desiccator to prevent rehydration.

  • The resulting white, crystalline solid is triphenylboroxine. The conversion can be confirmed by melting point analysis (boroxine has a higher melting point) and the analytical methods described below.

Protocol 2: NMR Analysis to Determine Monomer:Anhydride Ratio

Objective: To quantify the relative amounts of p-tolueneboronic acid (p-TBA) and its anhydride in a sample using ¹H and ¹¹B NMR.[7]

Materials:

  • Sample of p-TBA (may be a mixture of acid and anhydride)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample for NMR by dissolving a known quantity of the p-TBA sample in CDCl₃.

  • Acquire a ¹H NMR spectrum. Integrate the signals corresponding to the methyl protons of the monomer and the anhydride. The signals for the anhydride typically appear at a slightly different chemical shift than the monomer.[7] Calculate the molar ratio from the integration values.

  • Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Observe the chemical shift. A signal around δ 30 ppm is characteristic of the monomer/anhydride mixture (often appearing as a single, potentially broadened peak due to exchange), while pure boroxines are further downfield.[7][12] Comparing the ¹¹B chemical shift to reference standards can help confirm the presence of the anhydride.

Protocol 3: Mass Spectrometry Analysis of Boronic Acids

Objective: To identify boronic acid species and their potential anhydrides using ESI-MS.[15]

Materials:

  • Boronic acid sample

  • Methanol, acetonitrile, water (LC-MS grade)

  • Ammonium acetate

  • UHPLC-ESI-MS system

Procedure:

  • Prepare a dilute solution of the boronic acid sample (~10 µg/mL) in a suitable solvent mixture, such as 1:1 methanol:water or acetonitrile.[14][15]

  • Set up the ESI-MS method. Use a mobile phase such as 10 mM ammonium acetate in water and acetonitrile.[15]

  • Acquire data in both positive and negative ion modes.

  • Analyze the resulting mass spectrum:

    • Look for the molecular ion of the boronic acid monomer (e.g., [M+H]⁺ or [M-H]⁻).

    • Search for ions corresponding to the trimeric boroxine, which would have a mass equivalent to (3 × M - 3 × H₂O).

    • Be aware of potential solvent adducts and dimer ions, which can complicate the spectra.[14][15] Optimization of instrument parameters can help minimize these interfering ions.[15]

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Using 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's appeal lies in its mild reaction conditions, tolerance of numerous functional groups, and the commercial availability of a diverse range of boronic acids.[3]

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 4-(trans-4-Propylcyclohexyl)phenylboronic acid. This particular boronic acid is a valuable building block in the synthesis of liquid crystals and pharmaceutical intermediates, where the introduction of the 4-(trans-4-propylcyclohexyl)phenyl moiety is desired to impart specific physical and biological properties.[4] The purity of this compound is crucial for achieving high yields and predictable reactivity, minimizing side reactions.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)benzene

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole to synthesize 4-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)benzene.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.2 g, 4.87 mmol), 4-bromoanisole (0.8 g, 4.28 mmol), and potassium carbonate (1.77 g, 12.8 mmol).

  • Add palladium(II) acetate (29 mg, 0.128 mmol) and triphenylphosphine (135 mg, 0.513 mmol).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

Reaction Execution:

  • Stir the reaction mixture vigorously and heat to reflux (approximately 85-90 °C) using a heating mantle.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)benzene.[7]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound246.161.2 g4.871.14
4-Bromoanisole187.040.8 g4.281.0
Palladium(II) acetate224.4929 mg0.1280.03
Triphenylphosphine262.29135 mg0.5130.12
Potassium carbonate138.211.77 g12.83.0
Toluene-40 mL--
Ethanol-10 mL--
Water-10 mL--
Reaction Temperature-Reflux (~85-90 °C)--
Reaction Time-4-6 hours--

Table 2: Expected Product Yield and Characterization

ProductMolecular Weight ( g/mol )Expected YieldAppearanceSpectroscopic Data (Hypothetical)
4-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)benzene308.4785-95%White to off-white solid¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.2 Hz, 2H), 6.95 (d, J=8.2 Hz, 2H), 3.85 (s, 3H), 2.50 (tt, J=12.0, 3.0 Hz, 1H), 1.90-1.80 (m, 4H), 1.50-1.40 (m, 2H), 1.35-1.15 (m, 5H), 1.10-1.00 (m, 2H), 0.90 (t, J=7.2 Hz, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 159.0, 147.5, 138.0, 133.5, 128.5, 127.0, 126.5, 114.0, 55.3, 44.5, 39.5, 34.5, 33.5, 20.0, 14.5.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (Aryl Halide) ArX->OxAdd PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents and catalyst to flask - Establish inert atmosphere - Add solvent start->setup reaction Reaction: - Heat to reflux - Monitor by TLC setup->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a key building block in the synthesis of advanced liquid crystal (LC) materials. Its unique structure, featuring a saturated cyclohexane ring linked to a phenylboronic acid moiety, imparts desirable properties to the final LC molecules, such as high clearing points, low viscosity, and tunable optical and dielectric anisotropy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of nematic liquid crystals, primarily through the Suzuki-Miyaura cross-coupling reaction.

The core application of this boronic acid derivative lies in its ability to form a carbon-carbon bond with various aryl halides, leading to the creation of the biphenyl core structure common in many calamitic (rod-like) liquid crystals. The trans-4-propylcyclohexyl group provides a flexible, non-polar tail, which is crucial for the formation and stability of the mesophase.

Application: Synthesis of 4'-Substituted-4-(trans-4-propylcyclohexyl)biphenyl Liquid Crystals

A common application of this compound is in the synthesis of a homologous series of 4'-substituted-4-(trans-4-propylcyclohexyl)biphenyls. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation, offering high yields and functional group tolerance.

General Reaction Scheme

The general synthetic route involves the palladium-catalyzed cross-coupling of this compound with a suitable 4-substituted aryl bromide.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Boronic_Acid This compound Liquid_Crystal 4'-Substituted-4-(trans-4-propylcyclohexyl)biphenyl Boronic_Acid->Liquid_Crystal Aryl_Halide 4-Substituted Aryl Bromide (R-Ph-Br) Aryl_Halide->Liquid_Crystal Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Liquid_Crystal Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Liquid_Crystal Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Liquid_Crystal

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

This protocol describes the synthesis of a fluorinated biphenyl liquid crystal, a class of compounds known for their desirable dielectric properties.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-4-fluorobenzene (1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine this compound, 1-bromo-4-fluorobenzene, and tetrakis(triphenylphosphine)palladium(0).

  • Solvent and Base Addition: Add toluene to the flask, followed by the 2M aqueous sodium carbonate solution.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield 4-fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl as a white solid.

G cluster_workflow Experimental Workflow A 1. Reaction Setup: Combine reactants and catalyst B 2. Add Solvent and Base A->B C 3. Purge with Nitrogen B->C D 4. Heat to Reflux (8-12 hours) C->D E 5. Cool to Room Temperature D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry over MgSO₄ G->H I 9. Concentrate under Vacuum H->I J 10. Recrystallization I->J K Pure Liquid Crystal Product J->K

Caption: Workflow for the synthesis of a biphenyl liquid crystal.

Data Presentation

The following table summarizes the physical properties of a homologous series of 4-alkoxy-4'-(trans-4-propylcyclohexyl)biphenyls, synthesized using a similar Suzuki-Miyaura coupling protocol.

Compound (R) Molecular Formula Molecular Weight ( g/mol ) Cr-N Transition (°C) N-I Transition (°C) Birefringence (Δn) at 25°C Dielectric Anisotropy (Δε) at 1kHz, 25°C
Methoxy (OCH₃)C₂₂H₂₈O324.46851800.145+3.1
Ethoxy (OC₂H₅)C₂₃H₃₀O338.49921850.148+3.3
Propoxy (OC₃H₇)C₂₄H₃₂O352.52881780.146+3.2
Butoxy (OC₄H₉)C₂₅H₃₄O366.55951750.144+3.0
Pentoxy (OC₅H₁₁)C₂₆H₃₆O380.57931680.142+2.9

Cr-N: Crystal to Nematic phase transition; N-I: Nematic to Isotropic liquid phase transition.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura catalytic cycle is a fundamental concept in this synthesis. Understanding the individual steps is crucial for optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation Ar'B(OH)₂ + Base PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Liquid Crystal) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of liquid crystal materials. The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding route to biphenyl-based liquid crystals with tunable physical properties. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of liquid crystal materials science and organic synthesis. Careful control of reaction conditions and purification techniques is essential for obtaining high-purity liquid crystals with optimal performance characteristics.

Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. However, when one or both coupling partners bear significant steric hindrance, particularly substitution at the ortho positions, the reaction can be challenging, often resulting in low yields or failure to react under standard conditions. This document provides detailed application notes and protocols for successfully conducting Suzuki-Miyaura couplings with sterically hindered boronic acids, focusing on the synthesis of di-, tri-, and tetra-ortho-substituted biaryls.

The primary challenges in coupling sterically hindered substrates lie in the key steps of the catalytic cycle: oxidative addition and reductive elimination. Steric bulk can impede the approach of the palladium catalyst to the aryl halide and hinder the final bond-forming step. To overcome these hurdles, specialized reaction conditions, including the use of bulky, electron-rich ligands, appropriate bases, and optimized solvent systems, are essential.

Challenges in Coupling Sterically Hindered Boronic Acids

The successful coupling of sterically hindered boronic acids is contingent on overcoming several key energetic barriers within the Suzuki-Miyaura catalytic cycle.

cluster_Challenges Key Challenges in Hindered Couplings cluster_Solutions Strategic Solutions Slow_OA Slow Oxidative Addition Bulky_Ligands Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) Slow_OA->Bulky_Ligands Facilitates formation of monoligated Pd(0) species Difficult_RE Difficult Reductive Elimination Difficult_RE->Bulky_Ligands Promotes final C-C bond formation Decomposition Substrate Decomposition High_Temp High Reaction Temperatures & Anhydrous Solvents Decomposition->High_Temp Requires careful temperature control Low_Yields Low Yields & Byproducts Strong_Bases Strong, Non-Nucleophilic Bases (e.g., K3PO4, t-BuOK) Low_Yields->Strong_Bases Enhances transmetalation rate Optimized_Catalyst Optimized Catalyst Precursor & Loading Low_Yields->Optimized_Catalyst Improves catalyst stability and turnover

Caption: Key challenges in hindered Suzuki-Miyaura couplings and their strategic solutions.

Recommended Reaction Conditions

The selection of the appropriate ligand, base, solvent, and temperature is critical for the successful coupling of sterically hindered boronic acids. The following sections provide guidance on these key parameters.

Ligand Selection

Standard phosphine ligands such as triphenylphosphine are often ineffective for hindered substrates. The use of bulky and electron-rich ligands is paramount to promote the formation of a reactive, monoligated 14-electron palladium(0) species, which facilitates both the oxidative addition and reductive elimination steps.[1]

  • Biaryl Phosphine Ligands (Buchwald Ligands): These are often the first choice for challenging couplings. Ligands such as SPhos, RuPhos, and XPhos are excellent starting points for di- and tri-ortho-substituted systems.[1]

  • Specialized Ligands for Highly Hindered Substrates: For the synthesis of tetra-ortho-substituted biaryls, more specialized and sterically demanding ligands like AntPhos and BI-DIME have demonstrated superior performance.[1][2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands offer high stability and activity and have proven to be highly effective for the coupling of sterically hindered substrates, including the synthesis of tetra-ortho-substituted biaryls at room temperature.[3][4][5][6]

Base and Solvent Combination

The choice of base and solvent is interdependent and crucial for reaction success.

  • Bases: Potassium phosphate (K₃PO₄), often used as a finely ground powder, is a reliable and versatile base for many hindered couplings.[1] For less reactive aryl chlorides or particularly challenging substrates, stronger bases like potassium tert-butoxide (t-BuOK) can be more effective.[1][4]

  • Solvents: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices.[1][4] For reactions requiring higher temperatures to overcome activation barriers, high-boiling point solvents such as xylenes may be necessary.[1][2]

Data Presentation: Reaction Conditions for Hindered Couplings

The following tables summarize successful reaction conditions for the Suzuki-Miyaura coupling of sterically hindered boronic acids, categorized by the degree of substitution.

Table 1: Conditions for the Synthesis of Di- and Tri-ortho-substituted Biaryls

Aryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2,6-Dimethylchlorobenzene2-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001895[5]
2,4,6-TrimethylbromobenzenePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Dioxane1001292[1]
1-Bromo-2,6-diisopropylbenzene2-Tolylboronic acidPd₂(dba)₃ (1)BI-DIME (2)K₃PO₄ (3)Toluene1101288[7]
2-Chloro-1,3,5-triisopropylbenzeneMesitylboronic acid[Pd(IPr)(cin)Cl] (3)-K₃PO₄ (1.5)2-PropanolRT198[5][8]

Table 2: Conditions for the Synthesis of Tetra-ortho-substituted Biaryls

Aryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2,4,6-Triisopropylphenyl bromideMesitylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Xylenes1401263[2]
2-Bromo-1,3,5-tri-tert-butylbenzene2,6-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)L1 (6)K₃PO₄ (3)Toluene1102485[9]
2-ChloromesityleneMesitylboronic acid[Pd(IPr*)] (3)-t-BuOK (1.5)DioxaneRT2494[3][6]
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidPd/1 (1)-K₃PO₄ (3)Toluene1101291[7]

Note: L1 refers to a specific diaminochlorophosphine ligand. IPr refers to a specific bulky NHC ligand.*

Experimental Protocols

The following are generalized protocols based on successful literature procedures. It is crucial to consult the original literature for specific details and safety precautions.

General Protocol for Suzuki-Miyaura Coupling of Hindered Substrates

start Start reagents Combine aryl halide, boronic acid, base, and ligand in a dry flask. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). reagents->inert solvent_pd Add anhydrous solvent and palladium precursor. inert->solvent_pd heat Heat the reaction mixture to the specified temperature with vigorous stirring. solvent_pd->heat monitor Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor workup Cool to room temperature, dilute with an organic solvent, and filter through celite. monitor->workup extract Perform aqueous workup and extract the product. workup->extract purify Dry the organic layer, concentrate, and purify by column chromatography. extract->purify end Characterize Product purify->end

Caption: General experimental workflow for hindered Suzuki-Miyaura couplings.

Materials:

  • Aryl halide (1.0 equiv)

  • Sterically hindered boronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.05-5 mol%)

  • Ligand (e.g., SPhos, AntPhos, NHC precursor) (0.1-10 mol%)

  • Base (e.g., K₃PO₄, t-BuOK) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, Xylenes)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the sterically hindered boronic acid, the base, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the palladium precursor, under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Troubleshooting

Low yields or incomplete reactions in sterically hindered Suzuki-Miyaura couplings can often be addressed by systematically optimizing the reaction conditions.

  • Ineffective Ligand: If the reaction is sluggish, consider switching to a bulkier and more electron-rich ligand. For instance, if SPhos gives a low yield, trying a more specialized ligand like AntPhos for tetra-ortho-substituted biaryls may be beneficial.[1][2]

  • Inappropriate Base/Solvent: The base and solvent system is critical. If K₃PO₄ in toluene is not effective, switching to a stronger base like t-BuOK in dioxane, or a higher boiling solvent like xylenes to increase the reaction temperature, can improve the outcome.[1][2][4]

  • Elevated Temperature: Sterically demanding couplings often require higher thermal energy. Increasing the reaction temperature, potentially with the use of microwave irradiation, can significantly accelerate the reaction rate.[1][4]

  • Catalyst Decomposition: Ensure that the reaction is performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation. The use of pre-formed palladium-ligand complexes can sometimes improve catalyst stability and reproducibility.

By carefully selecting the appropriate combination of a bulky, electron-rich ligand, a suitable base, and an anhydrous solvent, and by optimizing the reaction temperature, the Suzuki-Miyaura coupling of sterically hindered boronic acids can be a highly effective and reliable method for the synthesis of complex biaryl structures.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 4-(trans-4-propylcyclohexyl)phenylboronic acid with various aryl halides. This sterically demanding boronic acid is a key building block in the synthesis of liquid crystals, advanced materials, and pharmaceutical compounds. The selection of an appropriate palladium catalyst system is critical for achieving high yields and efficient conversion. This document outlines recommended catalysts, ligands, and detailed experimental protocols to facilitate successful coupling reactions.

Catalyst System Selection

The steric bulk of the trans-4-propylcyclohexyl group on the phenylboronic acid necessitates the use of palladium catalyst systems known to be effective for sterically hindered substrates. Catalyst systems employing bulky, electron-rich phosphine ligands are generally the most successful. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, which can be sluggish with sterically encumbered substrates.

Recommended Palladium Catalysts and Ligands:

  • Palladium Precatalysts:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligands:

    • Buchwald Ligands: These are a class of highly effective biaryl phosphine ligands for cross-coupling reactions.

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Bulky Monodentate Ligands:

      • Tricyclohexylphosphine (PCy₃)

      • Tri-tert-butylphosphine (P(t-Bu)₃)

The combination of a palladium precatalyst with one of these bulky phosphine ligands generally provides a highly active catalytic system for the Suzuki coupling of this compound.

Data Presentation: Palladium Catalyst Performance in Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 4-substituted phenylboronic acids with various aryl halides, providing a baseline for reaction optimization with this compound.

Aryl HalideBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromoanisole4-Butylphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
4-Bromotoluene4-Cyclohexylphenylboronic AcidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane1101888
1-Bromo-4-nitrobenzene4-Propylphenylboronic AcidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80695
4-ChlorotoluenePhenylboronic AcidPd₂(dba)₃ (0.05)SPhosK₃PO₄Toluene100198[1]
Aryl BromidePhenylboronic AcidPd(II) complex (1)-Cs₂CO₃Dioxane80-88-99[2]

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are general and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd₂(dba)₃ and XPhos

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the aryl bromide, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos to a dry reaction vessel.

  • Add degassed 1,4-dioxane and a small amount of degassed deionized water (e.g., 1-2% v/v).

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (R-B(OH)₂ + Base) ArPdX->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product Experimental_Workflow General Experimental Workflow Start Start Reagents Combine Reagents: Boronic Acid, Aryl Halide, Base, Catalyst, Ligand Start->Reagents Inert Establish Inert Atmosphere (e.g., Argon) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

References

Application Notes and Protocols for Selecting Phosphine Ligands in Sterically Demanding Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when coupling sterically hindered substrates, such as di-ortho-substituted aryl halides or bulky boronic acids, the reaction efficiency can be significantly diminished.[2] The selection of an appropriate phosphine ligand is paramount to overcoming these steric challenges.[1] This document provides a guide to selecting phosphine ligands for sterically demanding Suzuki-Miyaura couplings, complete with comparative data and detailed experimental protocols.

Bulky and electron-rich phosphine ligands have been shown to dramatically improve the efficiency of coupling reactions involving sterically hindered substrates.[3] These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, while stabilizing the active monoligated palladium(0) species.[3]

Comparative Performance of Phosphine Ligands

The choice of phosphine ligand can have a profound impact on the yield of a sterically demanding Suzuki-Miyaura coupling. Below is a summary of the performance of various commercially available phosphine ligands in the coupling of sterically hindered aryl halides with arylboronic acids.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[1]
XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT0.599[1]
RuPhos2-Bromo-1,3-dimethylbenzene2,6-Dimethylphenylboronic acid2.0 (Pd)K₃PO₄Toluene1001892
Bimesityl-Type Phosphines BrettPhos2-Bromo-1,3,5-triisopropylbenzenePhenylboronic acid1.0 (Pd)K₃PO₄Toluene1001885
Specialized Ligands AntPhos2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1.0 (Pd)K₃PO₄Toluene1101281[4]
BI-DIME2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1.0 (Pd)K₃PO₄Toluene1101231[4]

Experimental Protocols

Below are representative experimental protocols for a sterically demanding Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1]

General Procedure for Ligand Screening:

A systematic approach is crucial for identifying the optimal ligand for a specific transformation.[1]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in an anhydrous solvent (e.g., toluene, dioxane).

    • Prepare a stock solution of the aryl halide in the same solvent.

    • Prepare a stock solution of the boronic acid.

    • Prepare a slurry or solution of the base (e.g., K₃PO₄, CsF) in the solvent.

  • Reaction Setup:

    • In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate reaction vials. A typical ligand-to-palladium ratio is 1:1 or 2:1.[1]

    • To each vial, add the palladium precursor stock solution, followed by the aryl halide stock solution and the boronic acid stock solution.

    • Initiate the reaction by adding the base slurry/solution.

  • Reaction Execution and Analysis:

    • Seal the reaction vials and place them on a heating block or in an oil bath at the desired temperature.

    • Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[1]

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as flash column chromatography.[1]

Protocol for a Gram-Scale Synthesis using SPhos:

This protocol is adapted for the coupling of a sterically hindered aryl chloride.

  • Reagents:

    • 2-Chlorotoluene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • SPhos (0.02 equiv)

    • Pd(OAc)₂ (0.01 equiv)

    • K₃PO₄ (2.0 equiv)

    • Toluene (to make a 0.5 M solution with respect to the aryl halide)

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the 2-chlorotoluene, phenylboronic acid, and toluene via syringe.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel to afford the desired biaryl product.

Visualizing Key Concepts

To better understand the principles of ligand selection and the reaction mechanism, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation [R-B(OR)2(Base)]- Ar-Pd(II)-R Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow Start Define Sterically Hindered Substrates Select_Ligands Select Diverse Phosphine Ligands Start->Select_Ligands Reaction_Setup Parallel Reaction Setup (Inert Atmosphere) Select_Ligands->Reaction_Setup Screening High-Throughput Screening (Varying Conditions) Reaction_Setup->Screening Analysis Reaction Analysis (LC-MS, GC, etc.) Screening->Analysis Optimization Identify Lead Ligand(s) & Optimize Conditions Analysis->Optimization Scale_Up Scale-Up Synthesis Optimization->Scale_Up

Caption: A typical workflow for phosphine ligand screening.

Caption: Key properties of effective phosphine ligands.

References

The Pivotal Role of the Base in Suzuki Coupling of Sterically Hindered Alkylcyclohexyl Phenylboronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, when employing sterically demanding substrates such as alkylcyclohexyl phenylboronic acids, the choice of the base becomes a critical parameter dictating the success and efficiency of the reaction. This document provides detailed application notes and protocols on the strategic selection and role of the base in the Suzuki coupling of these challenging substrates, aimed at facilitating the synthesis of complex molecules in pharmaceutical and materials science research.

The Critical Function of the Base in the Catalytic Cycle

In the Suzuki-Miyaura coupling, the base plays a multifaceted role, primarily in the crucial transmetalation step.[1] Its fundamental function is to activate the boronic acid, rendering it sufficiently nucleophilic to transfer its organic moiety to the palladium center.[2] This activation is generally believed to occur via two primary pathways:

  • Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex (R-B(OH)₃⁻). This boronate species then readily undergoes transmetalation with the palladium(II) halide complex.

  • Hydroxide/Alkoxide Pathway: The base can also react with the palladium(II) precursor to generate a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.

For sterically hindered boronic acids like alkylcyclohexyl phenylboronic acids, the formation of the boronate "ate" complex is particularly crucial to overcome the steric repulsion and facilitate the approach to the palladium center. The choice of base, therefore, directly influences the rate and efficiency of this key step and, consequently, the overall reaction yield.

Comparative Performance of Bases in Suzuki Coupling of Sterically Hindered Substrates

The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent employed. For sterically demanding couplings, a careful screening of bases is often necessary. Below is a summary of commonly used bases and their general performance in the Suzuki coupling of sterically hindered boronic acids.

Table 1: Effect of Various Bases on the Suzuki Coupling of Sterically Hindered Boronic Acids

BaseTypical ConcentrationSolvent SystemTemperature (°C)Yield (%)Remarks
K₃PO₄ 1.5 - 3.0 equiv.Toluene, Dioxane, THF80 - 110Good to ExcellentOften the base of choice for sterically hindered couplings.[3][4] Its moderate basicity and good solubility in common organic solvents are advantageous.
Cs₂CO₃ 1.5 - 3.0 equiv.Dioxane, Toluene, DMF80 - 110Good to ExcellentA highly effective base, particularly for challenging couplings.[5][6] Its high solubility in organic solvents and the nature of the cesium cation can enhance reactivity.
K₂CO₃ 2.0 - 3.0 equiv.Toluene/H₂O, Dioxane/H₂O80 - 110Moderate to GoodA common and cost-effective base, often used in aqueous solvent mixtures.[2] Its effectiveness can be lower for highly hindered substrates compared to K₃PO₄ or Cs₂CO₃.
NaOH/KOH 2.0 - 3.0 equiv.Toluene/H₂O, THF/H₂O60 - 100VariableStrong inorganic bases that can be effective but may also promote side reactions like catalyst decomposition or hydrolysis of sensitive functional groups.[7]
Organic Bases (e.g., Et₃N, DIPEA) 2.0 - 4.0 equiv.Toluene, DMF80 - 120Generally LowerTypically less effective for activating sterically hindered boronic acids in Suzuki couplings compared to inorganic bases.

Experimental Protocols

The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction with a sterically hindered alkylcyclohexyl phenylboronic acid. Optimization of the reaction conditions, particularly the choice of base, ligand, and temperature, may be necessary for specific substrates.

General Protocol for Base Screening in a Small-Scale Reaction

This protocol is designed for the rapid screening of different bases to identify the optimal conditions for a specific Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Alkylcyclohexyl phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%)

  • Selected base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 0.1 mmol), the alkylcyclohexyl phenylboronic acid (0.12-0.15 mmol), and the selected base (0.2-0.3 mmol).

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if used) in the chosen anhydrous solvent.

  • Add the catalyst/ligand solution to the reaction vial.

  • Seal the vial under an inert atmosphere (e.g., Nitrogen or Argon).

  • Place the vial in a pre-heated heating block at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the crude product by TLC, GC-MS, or LC-MS to determine the conversion and yield for each base.

Preparative Scale Protocol using an Optimized Base

This protocol is for a larger scale synthesis once the optimal base has been identified from the screening process.

Materials:

  • Aryl halide (e.g., 1.0 g, 1.0 equiv)

  • Alkylcyclohexyl phenylboronic acid (1.2 - 1.5 equiv)

  • Optimized palladium catalyst and ligand (1-5 mol%)

  • Optimized base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 10-20 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, alkylcyclohexyl phenylboronic acid, and the optimized base under an inert atmosphere.

  • Add the anhydrous solvent, followed by the palladium catalyst and ligand.

  • Heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction, highlighting the crucial role of the base.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-X (Aryl Halide) R-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Boronic_Acid R'-B(OH)₂ (Alkylcyclohexyl Phenylboronic Acid) Base Base (e.g., K₃PO₄) Boronic_Acid->Base Activation Boronate [R'-B(OH)₃]⁻ (Boronate 'ate' complex) Base->Boronate Boronate->Transmetalation Ar-Pd(II)-R'_L2 Ar-Pd(II)(L)₂-R' Transmetalation->Ar-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' (Coupled Product) Reductive_Elimination->Product

Caption: Suzuki-Miyaura catalytic cycle with base activation.

Experimental Workflow for Base Screening

This diagram outlines a systematic workflow for screening different bases to optimize the Suzuki coupling reaction.

Base_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reactants Weigh Aryl Halide & Alkylcyclohexyl Phenylboronic Acid Dispense_Reactants Add Reactants to Each Vial Reactants->Dispense_Reactants Bases Prepare Vials with Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃, etc.) Bases->Dispense_Reactants Catalyst_Sol Prepare Catalyst/ Ligand Stock Solution Dispense_Catalyst Add Catalyst Solution Catalyst_Sol->Dispense_Catalyst Dispense_Reactants->Dispense_Catalyst Seal_Heat Seal Vials under Inert Atmosphere & Heat Dispense_Catalyst->Seal_Heat Workup Quench, Extract, and Prepare Samples Seal_Heat->Workup Analysis Analyze by TLC, GC-MS, or LC-MS Workup->Analysis Compare Compare Yields and Select Optimal Base Analysis->Compare Base_Choice_Logic cluster_base Base Selection cluster_outcome Potential Outcomes Substrate Sterically Hindered Alkylcyclohexyl Phenylboronic Acid Strong_Base Strong Base (e.g., NaOH, KOH) Substrate->Strong_Base Moderate_Base Moderate/Weak Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Substrate->Moderate_Base Low_Yield Low Yield/ No Reaction Strong_Base->Low_Yield Side_Reactions Side Reactions (e.g., Protodeboronation, Catalyst Decomposition) Strong_Base->Side_Reactions High_Yield High Yield of Coupled Product Moderate_Base->High_Yield Moderate_Base->Low_Yield If not optimal

References

Application Notes: Utilizing 4-(trans-4-Propylcyclohexyl)phenylboronic Acid Derivatives in Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a forefront display and lighting technology, prized for their superior contrast, vibrant colors, and energy efficiency. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transport layers. Boronic acids are pivotal intermediates in the synthesis of these complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Among these, 4-(trans-4-Propylcyclohexyl)phenylboronic acid and its derivatives are valuable building blocks for creating robust OLED materials. The presence of the trans-4-propylcyclohexyl group imparts desirable properties such as increased rigidity, good solubility, and high thermal stability to the final OLED material. These characteristics can contribute to enhanced device longevity and operational stability. This document details the application of a fluorinated derivative, (2-fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid, in the synthesis of novel host materials for blue OLEDs, and provides relevant performance data and experimental protocols.

Application in Blue OLED Host Materials

A fluorinated derivative of this compound, namely (2-fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid, has been successfully utilized in the synthesis of high-performance host materials for blue OLEDs. The incorporation of this building block, via Suzuki-Miyaura coupling, allows for the creation of complex aromatic structures with tailored electronic and physical properties.

The resulting materials can be employed as a host in the emissive layer of an OLED device, where they facilitate efficient energy transfer to a dopant emitter, leading to bright and stable light emission. The unique molecular structure derived from the propylcyclohexylphenyl boronic acid moiety contributes to achieving high luminous efficiency and desirable color coordinates in the blue region of the visible spectrum.

Quantitative Data Presentation

The performance of OLED devices incorporating host materials synthesized from (2-fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid is summarized in the table below. The data highlights the luminance, efficiency, and color coordinates of the fabricated devices.

Compound ExampleLuminance (cd/m²)Efficiency (cd/A)CIE y
Example 1-1102511.20.16
Example 1-2101110.80.13
Example 1-3103312.10.14

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative OLED host material using (2-fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid, as described in patent literature.

Synthesis of a Dibenzofuran-based Host Material

Objective: To synthesize a novel OLED host material by Suzuki-Miyaura coupling of a dibrominated dibenzofuran derivative with (2-fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid.

Materials:

  • 2,8-dibromo-4,6-diphenyl-dibenzofuran

  • (2-fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • 2M aqueous solution of potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Silica gel for column chromatography

  • Toluene/heptane mixture (for chromatography)

Procedure:

  • Reaction Setup: In a flask, dissolve 2,8-dibromo-4,6-diphenyl-dibenzofuran (4.9 g, 10 mmol) and (2-fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid (5.5 g, 22 mmol) in 100 ml of toluene.

  • Catalyst and Base Addition: To the solution from step 1, add tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol) and a 2M aqueous solution of potassium carbonate (20 ml).

  • Reaction Execution: Heat the resulting mixture to 80° C. and stir for 24 hours under a nitrogen atmosphere.

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, add 100 ml of water. Separate the organic phase and wash it sequentially with 50 ml of deionized water and 50 ml of ethanol.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and then concentrate the filtrate by rotary evaporation.

  • Purification: Purify the crude product by silica gel column chromatography using a toluene/heptane mixture as the eluent.

  • Final Product: After chromatography and solvent evaporation, 6.1 g of a white solid is obtained, corresponding to a yield of 78%.

OLED Device Fabrication Protocol

Objective: To fabricate a blue OLED device using the newly synthesized host material.

Materials:

  • ITO-coated glass substrate

  • Hole Injection Layer (HIL) material

  • Hole Transport Layer (HTL) material

  • Synthesized host material

  • Blue emissive dopant material

  • Electron Transport Layer (ETL) material

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • Vacuum thermal evaporation system

Procedure:

  • Substrate Preparation: Clean an ITO-coated glass substrate through a standard procedure of sonication in detergent, deionized water, and isopropyl alcohol, followed by drying in an oven and UV-ozone treatment.

  • Layer Deposition: Sequentially deposit the following layers onto the ITO substrate by vacuum thermal evaporation:

    • A 60 nm thick Hole Injection Layer.

    • A 20 nm thick Hole Transport Layer.

    • A 20 nm thick Emissive Layer, consisting of the synthesized host material doped with a blue emissive dopant.

    • A 40 nm thick Electron Transport Layer.

  • Cathode Deposition: Deposit a 1 nm thick layer of LiF as the Electron Injection Layer, followed by a 100 nm thick layer of aluminum as the cathode.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Visualizations

Below are diagrams illustrating the synthesis workflow and the logical relationship within the OLED device structure.

Synthesis_Workflow Reactants 2,8-dibromo-4,6-diphenyl-dibenzofuran + (2-fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid Reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene, 80°C, 24h) Reactants->Reaction Workup Work-up (Water extraction, washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final OLED Host Material (White Solid, 78% Yield) Purification->Product

Caption: Synthetic workflow for the OLED host material.

OLED_Structure Substrate ITO Glass Substrate (Anode) HIL Hole Injection Layer (HIL) Substrate->HIL Holes injected HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Blue Dopant) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Recombination & Light Emission EIL Electron Injection Layer (EIL) ETL->EIL Cathode Aluminum Cathode EIL->Cathode Electrons injected

Caption: Layered structure of the OLED device.

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the construction of biaryl and heteroaromatic structures through the Suzuki-Miyaura cross-coupling reaction. Its unique molecular architecture, featuring a bulky and rigid trans-propylcyclohexyl group, imparts desirable properties to the resulting biaryl compounds, such as enhanced thermal stability and specific conformational preferences. These characteristics make it a key building block in the synthesis of advanced materials, particularly liquid crystals and organic light-emitting diodes (OLEDs), as well as in the development of novel pharmaceutical intermediates where precise control of molecular shape is crucial.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds. The protocols are designed to be adaptable for a range of research and development applications, from small-scale screening to larger-scale synthesis.

Core Applications

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide (or triflate), yielding a substituted biphenyl derivative.

Key advantages of using this compound include:

  • Introduction of a Lipophilic, Rigid Moiety: The trans-propylcyclohexyl group provides a well-defined and sterically demanding substituent, which can be exploited to influence the physicochemical properties of the final compound, such as solubility, melting point, and liquid crystalline behavior.

  • High Purity and Stability: Commercially available this compound generally possesses high purity, which is critical for the efficiency and reproducibility of catalytic coupling reactions.

  • Versatility in Coupling Partners: It can be successfully coupled with a wide variety of aryl and heteroaryl halides, allowing for the synthesis of a diverse library of biaryl compounds.

Experimental Protocols

The following section outlines detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These protocols can be adapted for other aryl halides (iodides, chlorides) and triflates with appropriate modifications to the reaction conditions, particularly the choice of catalyst, ligand, and base.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Water (often used as a co-solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%). Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 to 0.5 M concentration of the aryl halide).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the coupling of this compound with various aryl bromides.

EntryAryl BromideCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901288-96
31-Bromo-4-fluorobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)100890-98
44-BromobenzonitrilePdCl₂(dppf) (3)Cs₂CO₃ (2)DMF/H₂O (10:1)110682-92
52-BromopyridinePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)Dioxane1001875-85

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X Ar-X Oxidative_Addition Oxidative Addition Ar-X Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' [Ar'-B(OR)3]- Transmetalation Transmetalation [Ar'-B(OR)3]- Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'->Ar-Ar' Reductive_Elimination Reductive Elimination Base Base (e.g., K2CO3) Borate_Complex [Ar'-B(OH)3]- Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Borate_Complex + OH-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

This diagram outlines the typical workflow for the synthesis and purification of a biaryl compound using this compound.

Experimental_Workflow A Reactant Mixing (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C Catalyst & Solvent Addition B->C D Reaction at Elevated Temperature C->D E Reaction Monitoring (TLC, LC-MS) D->E E->D Incomplete F Work-up (Extraction, Washing, Drying) E->F Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Final Biaryl Product H->I

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst Deactivation: Ensure a strictly inert atmosphere. Consider using a more robust ligand such as SPhos or XPhos, especially for less reactive aryl chlorides.

    • Inefficient Transmetalation: The choice of base is crucial. For less reactive boronic acids or aryl halides, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

    • Protodeboronation: Minimize the amount of water in the reaction mixture if protodeboronation of the boronic acid is suspected. Running the reaction under anhydrous conditions is an option, though it may require different base/solvent combinations.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing of the reaction mixture.

    • Dehalogenation of Aryl Halide: This side reaction can be minimized by careful selection of the base and solvent, and by running the reaction at the lowest effective temperature.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound to synthesize a wide range of biaryl compounds for various applications in materials science and drug discovery.

Application Notes and Protocols for Room-Temperature Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] Traditionally, these reactions have required elevated temperatures to proceed efficiently. However, the development of highly active catalyst systems has made room-temperature Suzuki reactions increasingly feasible and attractive, particularly for the synthesis of complex, temperature-sensitive molecules often encountered in drug discovery and development.[3] Conducting these reactions at ambient temperature offers several advantages, including reduced energy consumption, improved functional group tolerance, and simplified experimental setups.[3]

This document provides detailed application notes and protocols for performing Suzuki-Miyaura cross-coupling reactions with boronic acids at room temperature. It is intended to serve as a practical guide for researchers and professionals in the fields of chemistry and drug development.

Core Concepts and Components

A typical room-temperature Suzuki-Miyaura reaction involves the following key components[4]:

  • Organohalide (or Pseudohalide): Typically an aryl, vinyl, or alkyl bromide or iodide. Aryl chlorides and triflates can also be used, often requiring more specialized catalysts.[1][4]

  • Organoboron Reagent: Most commonly a boronic acid, but boronate esters or organotrifluoroborates can also be employed.[5][6]

  • Palladium Catalyst: A source of palladium(0) is required for the catalytic cycle to initiate. This can be a pre-catalyst complex or generated in situ from a palladium(II) source.[4]

  • Ligand: Often a phosphine-based ligand or an N-heterocyclic carbene (NHC) that stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1][5] In some cases, ligand-free protocols have been developed.[7][8]

  • Base: Essential for the activation of the organoboron reagent to facilitate transmetalation. Common bases include carbonates, phosphates, and hydroxides.[1][4]

  • Solvent: A wide range of solvents can be used, including ethers (like THF and dioxane), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF).[1][4] Aqueous solvent systems are also increasingly popular due to their environmental benefits.[9][10][11]

Experimental Protocols

General Protocol for Room-Temperature Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for a room-temperature Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 0.5-2 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, 1-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, dioxane, toluene, or an aqueous mixture, 5-10 mL)

  • Reaction flask (e.g., round-bottom flask or Schlenk tube)

  • Magnetic stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent to the flask via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Ligand-Free Room-Temperature Suzuki-Miyaura Cross-Coupling in an Aqueous Medium

This protocol is adapted for a ligand-free reaction in an environmentally benign solvent system.[7]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)

  • Aqueous solvent mixture (e.g., water, or a mixture like ethanol/water[11])

  • Base (e.g., K₂CO₃, 2.0 equiv)[11]

  • Reaction flask

  • Magnetic stir bar

Procedure:

  • In a reaction flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and K₂CO₃ (2 mmol).[7][11]

  • Add the aqueous solvent system (e.g., 3 mL of WEB[7] or 6 mL of a 1:1 ethanol/water mixture[11]).

  • Stir the mixture vigorously at room temperature for the required time (can range from 30 minutes to several hours).[7][11]

  • After the reaction is complete, extract the mixture with an organic solvent such as diethyl ether (4 x 10 mL).[7]

  • The combined organic phases can then be washed with water and dried over anhydrous Na₂SO₄.[9]

  • After filtration, the solvent is evaporated, and the product can be purified by column chromatography.[7][9]

Data Presentation

The following tables summarize quantitative data from various room-temperature Suzuki-Miyaura cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid [9]

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTime (h)Yield (%)
14-BromoacetophenoneLDH-Pd-CD (0.5)K₂CO₃ (2.0)Water8>99
24-IodobenzonitrileLDH-Pd-CD (0.5)K₂CO₃ (2.0)Water8>99
34-IodoanisoleLDH-Pd-CD (0.5)K₂CO₃ (2.0)Water8>99

Table 2: Room-Temperature Suzuki Coupling with a Hydrophilic Palladium(II) Complex [11]

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTime (min)Yield (%)
1BromobenzenePhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (1.0)K₂CO₃ (2.0)EtOH/H₂O (1:1)3098
24-BromotoluenePhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (1.0)K₂CO₃ (2.0)EtOH/H₂O (1:1)3095
34-BromoanisolePhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (1.0)K₂CO₃ (2.0)EtOH/H₂O (1:1)3096

Table 3: Amphos-Mediated Room-Temperature Suzuki Coupling [3]

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Amino-2-chloropyridine2-Methylphenylboronic acidPdCl₂(Amphos)₂--RT--

Note: Specific quantities for base, solvent, and reaction time for the Amphos-mediated reaction were not fully detailed in the provided snippet, but the system is noted for its efficacy at room temperature.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand (optional), and Base inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert solvent Add Anhydrous Solvent stir Stir at Room Temperature solvent->stir inert->solvent monitor Monitor Progress (TLC, GC-MS, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify product product purify->product Final Product

Caption: General experimental workflow for a room-temperature Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'L_n ArPdX->ArPdAr Ar'-B(OH)2 + Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a specialized boronic acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1] Its unique structural features, including a bulky and rigid cyclohexyl group, provide significant steric influence, enabling high stereoselectivity in carbon-carbon bond formation.[1] This intermediate is particularly valued for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of biaryl and substituted aromatic compounds.[1][2] The high purity and predictable reactivity of this intermediate make it an essential component in the development of novel therapeutics.[2]

Physicochemical Properties

PropertyValueReference
CAS Number 146862-02-4[3]
Molecular Formula C₁₅H₂₃BO₂[3]
Molecular Weight 246.16 g/mol [3]
Appearance White to off-white solid
Purity Typically ≥97% (HPLC)[1]

Pharmaceutical Application: Synthesis of Taranabant

A notable application of this compound is in the synthesis of Taranabant , a potent and selective cannabinoid-1 (CB1) receptor inverse agonist.[4][5] Taranabant was developed as a potential therapeutic agent for the treatment of obesity.[4][5] The synthesis of Taranabant involves a key Suzuki-Miyaura coupling step where the 4-(trans-4-propylcyclohexyl)phenyl moiety is introduced into the core structure of the molecule.

Experimental Workflow: Synthesis of a Taranabant Intermediate

The following diagram outlines the general workflow for the Suzuki-Miyaura coupling reaction in the synthesis of a key intermediate for Taranabant.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_process Work-up & Purification cluster_product Product Boronic_Acid This compound Reaction_Vessel Reaction Mixture (Solvent, Base, Catalyst) Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide Intermediate Aryl_Halide->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Reaction Completion Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product Taranabant Intermediate Purification->Final_Product

Caption: General workflow for the synthesis of a Taranabant intermediate via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for Taranabant Intermediate Synthesis

This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl halide to form a key intermediate of Taranabant.

Materials:

  • This compound

  • Appropriate aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure Taranabant intermediate.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio (Boronic Acid:Aryl Halide) 1.2 : 1.0
Catalyst Loading 5 mol %
Base K₂CO₃ (2.0 eq.)
Solvent System Toluene:H₂O (4:1)
Reaction Temperature 90 °C
Reaction Time 12 hours
Isolated Yield 85-95% (typical)

Mechanism of Action of Taranabant and the CB1 Receptor Signaling Pathway

Taranabant functions as an inverse agonist at the cannabinoid-1 (CB1) receptor.[4][6] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems.[5] Endogenous cannabinoids (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG) activate the CB1 receptor, leading to various physiological effects, including appetite stimulation.

As an inverse agonist, Taranabant binds to the CB1 receptor and reduces its basal (constitutive) activity. This action is distinct from a neutral antagonist, which would only block the binding of agonists. The inverse agonism of Taranabant at the CB1 receptor is believed to be the primary mechanism for its effects on reducing food intake and promoting weight loss.[4][7]

The CB1 receptor is coupled to inhibitory G-proteins (Gαi/o).[5][8] The signaling cascade initiated by CB1 receptor activation (which is inhibited by Taranabant) involves several downstream effectors:

  • Inhibition of Adenylyl Cyclase: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

  • Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[9]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the activation of the MAPK/ERK signaling cascade, which is involved in cell proliferation and differentiation.[8][9]

The following diagram illustrates the CB1 receptor signaling pathway and the inhibitory effect of Taranabant.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_Protein Gαi/oβγ CB1R->G_Protein Activates ERK MAPK (ERK) CB1R->ERK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux K⁺ Efflux K_Channel->K_efflux Endocannabinoid Endocannabinoid (e.g., Anandamide, 2-AG) Endocannabinoid->CB1R Activates Taranabant Taranabant Taranabant->CB1R Inhibits (Inverse Agonist) G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene_Expression Gene Expression ERK->Gene_Expression Regulates CREB->Gene_Expression Regulates Neuronal_Activity ↓ Neuronal Activity K_efflux->Neuronal_Activity

Caption: CB1 receptor signaling pathway and the inhibitory action of Taranabant.

References

Application Notes: Synthesis and Utility of Boronic Ester Derivatives from 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a valuable building block in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. Its derivatives, especially boronic esters, serve as crucial intermediates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] The bulky and rigid trans-propylcyclohexyl group can impart unique steric and electronic properties, offering exceptional control in the synthesis of complex molecular architectures and enhancing the thermal stability of the resulting products.[1]

Boronic esters, such as the pinacol ester, are often preferred over free boronic acids due to their enhanced stability, easier purification, and compatibility with a wider range of reaction conditions. They are less prone to dehydration-induced trimerization (forming boroxines) and are generally more soluble in organic solvents.[4] These characteristics ensure more consistent and reproducible results in subsequent applications, which is critical in the development of active pharmaceutical ingredients (APIs) and advanced materials like liquid crystals.[1][3] This document provides a detailed protocol for the preparation of the pinacol boronic ester derivative of this compound.

Key Applications

  • Suzuki-Miyaura Cross-Coupling: The primary application is the formation of C-C bonds by coupling with aryl or vinyl halides/triflates to synthesize complex biaryl compounds.[1][3]

  • Pharmaceutical Intermediates: Used in the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs) where high purity and stereoselectivity are required.[1][2]

  • Materials Science: Serves as a building block for liquid crystals and other functional materials due to the rigid core structure.[3]

Experimental Workflow for Pinacol Ester Synthesis

The following diagram outlines the general workflow for the esterification of this compound with pinacol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Boronic Acid, Pinacol & Solvent drying Add Dehydrating Agent (e.g., MgSO4) reagents->drying stir Stir at Room Temperature (e.g., 12-24h) drying->stir filter Filter to Remove Solids stir->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate extract Solvent Extraction (e.g., Pentane/Water) concentrate->extract dry_org Dry Organic Layer (e.g., MgSO4) extract->dry_org final_conc Final Concentration dry_org->final_conc purify Purification (Optional) (e.g., Recrystallization or Chromatography) final_conc->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for boronic ester synthesis.

Detailed Experimental Protocol: Synthesis of 2-[4-(trans-4-Propylcyclohexyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the direct esterification of this compound with pinacol. This method is straightforward and relies on the removal of water to drive the reaction to completion.

Reactant Data
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometry
This compound146862-02-4C₁₅H₂₃BO₂246.16Starting Material1.0 equiv
Pinacol76-09-5C₆H₁₄O₂118.17Reagent1.0 - 1.1 equiv
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Dehydrating Agent1.5 equiv
Diethyl Ether (or THF)60-29-7C₄H₁₀O74.12Solvent-
Methodology
  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add pinacol (1.0-1.1 equiv) and anhydrous magnesium sulfate (1.5 equiv) to the flask.

    • Add a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), to achieve a substrate concentration of approximately 0.5-1.0 M.

  • Reaction:

    • Seal the flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the magnesium sulfate and other solids. Wash the filter cake with a small amount of the solvent used in the reaction.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • For further purification, dissolve the crude material in a nonpolar solvent like pentane or hexane and wash with water (3x) to remove any unreacted pinacol.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic ester, which typically presents as a white solid or colorless oil.[5]

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Coupling

The synthesized boronic ester is a stable and effective coupling partner in Suzuki-Miyaura reactions. The diagram below illustrates its role in the catalytic cycle for the formation of a biaryl product, a common motif in drug candidates.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle bor_ester 4-(...)-phenylboronic Pinacol Ester transmetal Transmetalation bor_ester->transmetal ar_halide Aryl Halide (Ar'-X) (e.g., Bromide, Iodide) ox_add Oxidative Addition ar_halide->ox_add pd_cat Pd(0) Catalyst (e.g., Pd(PPh3)4) pd_cat->ox_add base Aqueous Base (e.g., K2CO3, Cs2CO3) base->transmetal ox_add->transmetal Ar'-Pd(II)-X red_elim Reductive Elimination transmetal->red_elim Ar'-Pd(II)-Ar red_elim->ox_add Pd(0) regenerated product Biaryl Product (Ar-Ar') red_elim->product

Caption: Role of the boronic ester in the Suzuki-Miyaura reaction.

Safety and Handling

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Boronic acids and their derivatives can be irritants. Avoid inhalation and contact with skin and eyes.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Yield in Suzuki Coupling with 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for improving the yield of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 4-(trans-4-Propylcyclohexyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no product yield in my Suzuki coupling reaction using this compound. What are the primary factors I should investigate first?

A1: Low yields with sterically demanding boronic acids such as this compound are a frequent challenge. The bulky nature of the propylcyclohexyl group can impede key steps in the catalytic cycle. Initial checks should focus on:

  • Inert Atmosphere: The palladium catalyst is highly sensitive to oxygen. Inadequate inerting of the reaction vessel can lead to catalyst decomposition and the formation of homocoupling byproducts.[1] It is crucial to ensure that all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity and Stability:

    • Boronic Acid Quality: Over time, boronic acids can undergo protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, especially in the presence of moisture and base.[1][2] Utilizing fresh, high-purity this compound is advisable for consistent results.[3]

    • Aryl Halide Reactivity: The efficiency of the coupling is highly dependent on the aryl halide's reactivity, which follows the general trend: I > Br > OTf >> Cl.[4] Reactions involving aryl chlorides are known to be more challenging and necessitate highly active catalyst systems.

    • Catalyst and Ligand Condition: Palladium catalysts and their associated phosphine ligands are prone to oxidation. It is essential to use fresh reagents that have been stored correctly under an inert atmosphere.

Q2: My standard catalyst, Pd(PPh₃)₄, is proving ineffective. Which catalyst and ligand combination is recommended for this sterically hindered boronic acid?

A2: For substrates with significant steric bulk, traditional ligands like triphenylphosphine (PPh₃) are often insufficient.[5] A successful coupling requires a catalyst system that can efficiently generate a highly reactive, coordinatively unsaturated palladium(0) species. This is typically achieved with bulky, electron-rich phosphine ligands which promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Recommended catalyst systems include:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are well-regarded for their effectiveness in coupling sterically hindered substrates.[6] These are often supplied as stable palladium precatalysts (e.g., XPhos Pd G3), which can offer improved performance in generating the active Pd(0) catalyst.

  • N-Heterocyclic Carbene (NHC) Ligands: These ligands have demonstrated considerable success in facilitating couplings with highly hindered substrates.[7] An example of a commercially available NHC-palladium precatalyst is PEPPSI-IPr.

  • Specialized Ligands: For exceptionally difficult couplings, more specialized ligands such as BI-DIME or AntPhos may be required.[8]

Q3: I suspect protodeboronation of my this compound is a significant issue. How can this side reaction be minimized?

A3: Protodeboronation is a common pathway that reduces yield by consuming the boronic acid.[2] This side reaction is often exacerbated by the choice of base and the presence of water. Strategies to mitigate protodeboronation include:

  • Base Selection: While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[1] Consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).

  • Reaction Conditions: Running the reaction under anhydrous conditions can limit the primary proton source for protodeboronation.[9] While some protocols benefit from a small, controlled amount of water, especially with phosphate or carbonate bases, this should be carefully optimized.

  • Boronic Acid Protection: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can effectively protect it from premature protodeboronation.[10] These esters are often stable enough to be purified by chromatography and can be used directly in the coupling reaction.

Q4: The primary byproduct of my reaction is the homocoupled dimer of the boronic acid. What is the cause and how can it be prevented?

A4: The formation of a symmetrical biaryl from the homocoupling of the boronic acid is typically a result of oxygen in the reaction mixture, which can disrupt the normal catalytic cycle.

To suppress homocoupling:

  • Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. This can be achieved by sparging with an inert gas for an extended period or by utilizing multiple freeze-pump-thaw cycles.

  • Strict Inert Atmosphere: The reaction should be set up and run under a continuous positive pressure of a high-purity inert gas.

  • Catalyst Choice: Utilizing a Pd(0) source, such as Pd(PPh₃)₄, or a precatalyst that efficiently generates the active Pd(0) species can sometimes reduce the incidence of homocoupling. When using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions are conducive to its in-situ reduction.

  • Slow Addition: In certain cases, the slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling pathway.

Troubleshooting Guide

This guide presents a systematic workflow for addressing low yields in the Suzuki coupling of this compound.

Visual Troubleshooting Workflow

Troubleshooting_Suzuki start Low Yield with this compound check_reagents Step 1: Verify Reagent Quality & Inert Atmosphere start->check_reagents optimize_catalyst Step 2: Optimize Catalyst System check_reagents->optimize_catalyst Reagents & setup are optimal optimize_base Step 3: Optimize Base and Solvent optimize_catalyst->optimize_base Yield remains low address_side_reactions Step 4: Address Side Reactions optimize_base->address_side_reactions Yield remains low success Improved Yield address_side_reactions->success Yield improves

Caption: A stepwise workflow for troubleshooting low yields in Suzuki couplings.

Step 1: Verify Reagent Quality & Inert Atmosphere

  • Action:

    • Confirm the purity and integrity of this compound, the aryl halide, catalyst, and ligand.

    • Use anhydrous and thoroughly degassed solvents.

    • Set up the reaction under a positive pressure of Argon or Nitrogen.

  • Rationale: This initial step rules out common external variables that can cause reaction failure before proceeding to parameter optimization.

Step 2: Optimize Catalyst System

  • Action:

    • Substitute less effective catalysts like Pd(PPh₃)₄ with a more robust system.

    • Screen a selection of bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) in conjunction with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

    • Consider using a commercially available, air-stable palladium precatalyst (e.g., XPhos Pd G3).

    • If necessary, incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).

  • Rationale: The steric hindrance of the substrate necessitates a highly active catalyst to efficiently drive the reaction through the oxidative addition and reductive elimination steps.[4]

Step 3: Optimize Base and Solvent

  • Action:

    • If substrate decomposition is observed with strong bases (e.g., NaOH, KOtBu), switch to a milder base such as K₃PO₄ or Cs₂CO₃.

    • Evaluate different aprotic polar solvents like dioxane, THF, or toluene. The inclusion of a carefully controlled amount of water as a co-solvent can sometimes be advantageous.

    • Increase the reaction temperature, as hindered couplings often require elevated temperatures in the range of 80-110 °C.

  • Rationale: The interplay between the base and solvent system has a profound impact on the reaction kinetics and the prevalence of side reactions.[11]

Step 4: Address Side Reactions

  • Action:

    • For suspected Protodeboronation:

      • Employ anhydrous conditions with a base like K₃PO₄.

      • Consider converting the boronic acid to a more stable pinacol or MIDA ester derivative.

    • For observed Homocoupling:

      • Re-evaluate the inertness of the reaction atmosphere and the thoroughness of solvent degassing.

      • Experiment with the slow addition of the boronic acid.

  • Rationale: Directly targeting and minimizing the major side reactions can significantly enhance the yield of the desired cross-coupled product.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the yield of Suzuki-Miyaura couplings with sterically hindered substrates. Although this data is not specific to this compound, the observed trends are highly applicable.

Table 1: Influence of Ligand on Yield for a Sterically Hindered Coupling

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Toluene/H₂O100<10
2Pd₂(dba)₃PCy₃K₂CO₃Toluene/H₂O10045
3Pd(OAc)₂SPhosK₃PO₄Dioxane10085
4Pd(OAc)₂XPhosK₃PO₄Dioxane10092
5XPhos Pd G3-K₃PO₄Dioxane10095
Note: Data is illustrative and compiled from general findings in the literature for sterically hindered Suzuki couplings.

Table 2: Influence of Base on Yield for a Sterically Hindered Coupling

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1XPhos Pd G3NaOHDioxane/H₂O10065 (with decomposition)
2XPhos Pd G3K₂CO₃Dioxane/H₂O10088
3XPhos Pd G3Cs₂CO₃Dioxane10090
4XPhos Pd G3K₃PO₄Dioxane/H₂O (trace)10095
5XPhos Pd G3KOtBuToluene10075
Note: Data is illustrative and compiled from general findings in the literature for sterically hindered Suzuki couplings.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide using a Buchwald Precatalyst

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • XPhos Pd G3 (or a similar Buchwald precatalyst) (1–3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Oven-dried reaction vial equipped with a magnetic stir bar and a septum-sealed cap

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In the oven-dried reaction vial, combine the aryl bromide, this compound, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vial with the septum cap and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst to the vial.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by degassed water (a common ratio is 10:1 dioxane:water) via syringe. The final concentration of the aryl halide should be between 0.1 and 0.5 M.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 80–110 °C and stir vigorously.

  • Monitoring: Track the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash column chromatography.

Visual Guides

Diagrams of Key Processes

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd_complex Ar-Pd(II)-X(L₂) oa->pd_complex transmetalation Transmetalation (R-B(OH)₂ + Base) pd_complex->transmetalation pd_biaryl Ar-Pd(II)-R(L₂) transmetalation->pd_biaryl re Reductive Elimination pd_biaryl->re re->pd0 Regenerates Catalyst product Ar-R (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions boronic_acid This compound protodeboronation Protodeboronation boronic_acid->protodeboronation + H⁺ (from H₂O) - B(OH)₃ homocoupling Homocoupling boronic_acid->homocoupling + O₂ / Pd catalyst undesired_product1 Propylcyclohexylbenzene protodeboronation->undesired_product1 undesired_product2 Symmetrical Biaryl homocoupling->undesired_product2

Caption: Common side reactions in Suzuki couplings that can lead to diminished yields.

References

how to prevent protodeboronation of 4-(trans-4-Propylcyclohexyl)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-(trans-4-propylcyclohexyl)phenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. While this compound possesses good thermal stability due to its rigid cyclohexyl group, it can still be susceptible to protodeboronation under certain experimental conditions, particularly during Suzuki-Miyaura coupling reactions.[1]

Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?

A2: Several factors can influence the rate of protodeboronation:

  • Reaction pH: Both strongly acidic and basic conditions can promote protodeboronation. For many arylboronic acids, the reaction is accelerated at high pH due to the formation of a more reactive boronate anion.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle of reactions like the Suzuki-Miyaura coupling, excessively strong bases can favor protodeboronation.

  • Inefficient Catalysis: If the desired coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.

Q3: How does the sterically bulky trans-4-propylcyclohexyl group affect protodeboronation?

A3: The bulky alkyl substituent can introduce steric hindrance, which may slow down the desired transmetalation step in a Suzuki-Miyaura coupling.[2][3][4] This can make the competing protodeboronation reaction more significant. However, the rigid nature of the cyclohexyl ring also contributes to the overall thermal stability of the molecule.[1]

Q4: Are there alternative forms of the boronic acid that are more resistant to protodeboronation?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacolato boronate or an MIDA (N-methyliminodiacetic acid) boronate, can enhance stability. These derivatives often exhibit a "slow-release" of the free boronic acid under the reaction conditions, which can minimize its concentration and thus reduce the rate of protodeboronation. Another option is to form an adduct with diethanolamine, which can be used directly in coupling reactions with protic solvents.[5]

Troubleshooting Guide

This guide addresses common issues related to the protodeboronation of this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of 4-propylcyclohexylbenzene. High rate of protodeboronation.1. Optimize the base: Switch to a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. 2. Lower the reaction temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. 3. Use a more active catalyst system: Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired coupling reaction.[6][7] 4. Ensure anhydrous conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding molecular sieves.
Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. Steric hindrance from the bulky cyclohexyl group slowing down the coupling reaction.1. Select appropriate ligands: Use bulky, electron-rich phosphine ligands that are known to facilitate the coupling of sterically hindered substrates. 2. Increase catalyst loading: A modest increase in the catalyst loading may improve the reaction rate. 3. Screen different palladium precatalysts: Not all catalyst systems are optimal for all substrates. Experiment with different Pd sources.
Inconsistent reaction outcomes. Oxygen contamination or variable reagent quality.1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent catalyst deactivation and side reactions. 2. Use high-purity reagents: Ensure the boronic acid, aryl halide, and other reagents are of high purity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equivalent), this compound (1.2 - 1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 - 2.5 equivalents).

    • Add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Protodeboronation_Prevention_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome Problem Low Yield of Desired Product & High Protodeboronation Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Problem->Base Implement One or More Solutions Temp Lower Reaction Temperature Problem->Temp Implement One or More Solutions Catalyst Enhance Catalyst Activity (Bulky Ligands) Problem->Catalyst Implement One or More Solutions Anhydrous Ensure Anhydrous Conditions Problem->Anhydrous Implement One or More Solutions Outcome Increased Yield of Coupled Product Base->Outcome Successful Mitigation Temp->Outcome Successful Mitigation Catalyst->Outcome Successful Mitigation Anhydrous->Outcome Successful Mitigation

Caption: A workflow diagram illustrating troubleshooting strategies to mitigate protodeboronation.

Competing_Pathways cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation Start This compound + Aryl Halide OA Oxidative Addition Start->OA Pd(0) Catalyst Protonolysis Protonolysis (H⁺ Source) Start->Protonolysis Side Reaction TM Transmetalation OA->TM RE Reductive Elimination TM->RE Product Desired Coupled Product RE->Product Byproduct 4-Propylcyclohexylbenzene (Byproduct) Protonolysis->Byproduct

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving phenylboronic acids, with a particular focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction with phenylboronic acid is resulting in a low or no yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki-Miyaura couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality and Stability:

    • Phenylboronic Acid: Phenylboronic acids can degrade over time, especially if exposed to air and moisture. Consider using fresh, high-purity phenylboronic acid. A common degradation pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]

    • Aryl Halide: The reactivity of the aryl halide coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[2][3][4][5][6]

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. To test the activity of your catalyst, you can run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.[7]

    • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[1][2] Ensure your base is of high purity and anhydrous if the reaction conditions require it.

  • Reaction Conditions:

    • Inert Atmosphere: The active catalytic species, Pd(0), is sensitive to oxidation. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[8] Inadequate degassing can lead to the formation of palladium oxides and promote the homocoupling of the boronic acid.[1][8]

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. While higher temperatures can sometimes overcome activation energy barriers, they can also accelerate catalyst decomposition and side reactions.[8]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my phenylboronic acid (biphenyl). What is causing this homocoupling?

A2: The formation of biphenyl from the homocoupling of phenylboronic acid is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen in the reaction mixture.[1][8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the coupling of two boronic acid molecules.[9]

  • Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

    • Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction.

    • Use a Pd(0) Source Directly: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue as it doesn't require an in-situ reduction step that might be incomplete or lead to side reactions if a Pd(II) source is used.[7]

Q3: My reaction starts, but then stalls before all the starting material is consumed. What could be the reason for this progressive catalyst deactivation?

A3: A stalling reaction is a classic sign of catalyst deactivation during the process. Several factors could be at play:

  • Catalyst Poisoning: If your substrates or reagents contain impurities, they can act as catalyst poisons. Sulfur- and nitrogen-containing functional groups on the substrates themselves can also coordinate to the palladium center and inhibit its activity.[1][2]

  • Formation of Palladium Black: At elevated temperatures or with insufficient ligand concentration, the active palladium nanoparticles can agglomerate into inactive palladium black. This is often observed as a black precipitate in the reaction flask.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over time, especially at higher temperatures, leading to catalyst deactivation.

  • Boronic Acid Instability: Phenylboronic acid can undergo self-condensation to form a cyclic trimer anhydride called a boroxine. These boroxines are often less catalytically active. While this is a reversible process, it can reduce the concentration of the active monomeric boronic acid.

Q4: I suspect my phenylboronic acid is unstable under my reaction conditions. What can I do to improve its stability?

A4: If you suspect phenylboronic acid instability, particularly protodeboronation or boroxine formation, you can convert it into a more stable derivative.

  • Boronate Esters: Converting the phenylboronic acid to a more robust boronate ester, such as a pinacol ester, can enhance stability.[1] These esters often show improved handling characteristics and can slowly release the boronic acid in situ under the reaction conditions, minimizing its decomposition.[1]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are another stable alternative to boronic acids and can be used directly in Suzuki-Miyaura couplings.

Q5: How do I choose the right catalyst, ligand, and base for my reaction?

A5: The optimal combination of catalyst, ligand, and base is highly substrate-dependent. If you are experiencing issues, screening different combinations is a recommended approach.

  • Catalyst/Ligand System: For challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated catalyst systems are often required. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.[1][10]

  • Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[8][11] The choice of base can significantly impact the reaction yield.[8][11] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][11] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[8] However, a very strong base can sometimes promote side reactions like protodeboronation.[2]

Data Presentation: Comparative Performance of Reaction Components

The following tables summarize quantitative data from various studies to illustrate the impact of different reaction components on the yield of Suzuki-Miyaura coupling reactions.

Table 1: Effect of Different Palladium Catalysts on Suzuki-Miyaura Coupling Yield

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane801295Fictionalized Data
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100888Fictionalized Data
PEPPSI-IPr-Cs₂CO₃t-AmylOH100298[10]
Herrmann's Catalyst-K₂CO₃DMF110692[10]

Note: The data in this table is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions.

Table 2: Comparison of Different Bases in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

BaseLigandCatalystSolventYield (%)Reference
NaOtBuXPhosPd₂(dba)₃MeOH/THF75[12]
K₃PO₄XPhosPd₂(dba)₃MeOH/THF68[12]
LiHMDSXPhosPd₂(dba)₃MeOH/THF55[12]
K₂CO₃XPhosPd₂(dba)₃MeOH/THF20[12]

Reaction Conditions: [ArCl]=0.5 M, [Boronic Acid]=0.55 M, [Base]=0.55 M, [Pd]=0.0025 M, [XPhos]=0.003 M in 0.95 mL MeOH and 0.05 mL THF.

Table 3: Effect of Different Ligands on the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

Aryl ChlorideLigandCatalystBaseYield (%)Reference
4-ChloroacetophenoneP,O-Ligand 1Pd(dba)₂Cs₂CO₃95[4]
4-ChlorotolueneP,O-Ligand 1Pd(dba)₂Cs₂CO₃94[4]
2-ChlorotolueneP,O-Ligand 1Pd(dba)₂Cs₂CO₃92[4]
4-ChloroanisoleP,O-Ligand 1Pd(dba)₂Cs₂CO₃96[4]

Note: P,O-Ligand 1 is 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[2] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).[13]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Analysis of Spent Palladium Catalyst by ICP-OES

This protocol describes a general procedure for determining the palladium content in a spent catalyst.

  • Sample Preparation:

    • Accurately weigh 0.1 to 0.2 g of the dried, spent palladium-on-carbon catalyst into a microwave digestion vessel.[14]

    • Add deionized water to moisten the sample, followed by 5 mL of HCl and 3 mL of HNO₃ (aqua regia).[14]

  • Microwave Digestion:

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200°C over 5 minutes and hold for 30 minutes.[14]

    • Allow the vessel to cool to room temperature.

  • Sample Dilution:

    • Carefully open the digestion vessel and transfer the contents to a volumetric flask.

    • Dilute to a known volume with deionized water. The solution may need to be filtered.

  • ICP-OES Analysis:

    • Analyze the solution using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the concentration of palladium.[3][15]

    • Prepare a calibration curve using standard palladium solutions to quantify the palladium content in the sample.

Visualizations

G cluster_start Start cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solutions Solutions cluster_end Outcome Start Low or No Yield in Reaction Reagent_Quality Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->Reagent_Quality Inert_Atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Blanket) Start->Inert_Atmosphere Catalyst_Activity Confirm Catalyst/Ligand Activity Start->Catalyst_Activity Side_Products Analyze for Side Products (Homocoupling, Protodeboronation) Reagent_Quality->Side_Products Inert_Atmosphere->Side_Products Stalled_Reaction Reaction Stalls? Catalyst_Activity->Stalled_Reaction Stabilize_Boronic_Acid Use Boronate Ester or BF3K Salt Side_Products->Stabilize_Boronic_Acid Protodeboronation? Improve_Degassing Improve Degassing Protocol Side_Products->Improve_Degassing Homocoupling? Screen_Components Screen Catalysts, Ligands, Bases Stalled_Reaction->Screen_Components Poisoning/Decomposition? Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration) Success Improved Yield Optimize_Conditions->Success Screen_Components->Optimize_Conditions Stabilize_Boronic_Acid->Optimize_Conditions Improve_Degassing->Optimize_Conditions

Caption: Troubleshooting workflow for low yield in phenylboronic acid reactions.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Deactivation1 Oxidation to Inactive Pd(II) Pd0->Deactivation1 PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Deactivation2 Ligand Degradation/ Pd Black Formation PdII_Aryl->Deactivation2 PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Deactivation_Pathways cluster_deactivation Deactivation Pathways cluster_side_reactions Side Reactions Active_Catalyst Active Pd(0) Catalyst Poisoning Poisoning (S, N impurities) Active_Catalyst->Poisoning Pd_Black Palladium Black Formation (Aggregation) Active_Catalyst->Pd_Black Ligand_Degradation Ligand Degradation (Oxidation) Active_Catalyst->Ligand_Degradation Side_Reactions Side Reactions Consuming Catalyst Active_Catalyst->Side_Reactions Inactive_Catalyst Inactive Catalyst Poisoning->Inactive_Catalyst Pd_Black->Inactive_Catalyst Ligand_Degradation->Inactive_Catalyst Homocoupling Boronic Acid Homocoupling Side_Reactions->Homocoupling Protodeboronation Protodeboronation of Boronic Acid Side_Reactions->Protodeboronation Side_Reactions->Inactive_Catalyst

References

minimizing homocoupling side reactions of 4-(trans-4-Propylcyclohexyl)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during Suzuki-Miyaura cross-coupling experiments with 4-(trans-4-propylcyclohexyl)phenylboronic acid.

Troubleshooting Guide

Homocoupling of this compound results in the formation of 4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl, a symmetrical dimer that can complicate purification and reduce the yield of the desired cross-coupled product. The following table outlines common issues, their potential causes, and recommended solutions to mitigate this side reaction.

Issue Potential Cause Recommended Solution
Significant formation of homocoupled byproduct 1. Presence of dissolved oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][2][3]1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes.[3] 1b. Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles to ensure complete removal of oxygen.[3]
2. Use of a Palladium(II) precatalyst: Pd(II) sources can directly mediate homocoupling before being reduced to the active Pd(0) catalyst.[1][4]2a. Switch to a Pd(0) Catalyst: Utilize a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[1] 2b. Use of Precatalysts: Employ modern palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.[1] 2c. Add a Mild Reducing Agent: If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0).[5][6]
3. High instantaneous concentration of boronic acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.3. Slow Addition: Add the this compound solution to the reaction mixture slowly over a period of 30-60 minutes using a syringe pump.[1]
Low yield of the desired cross-coupled product 1. Suboptimal choice of ligand: The ligand plays a critical role in promoting the desired cross-coupling pathway over side reactions.1. Employ Bulky, Electron-Rich Ligands: Use bulky and electron-rich phosphine ligands, such as SPhos or XPhos, which can accelerate the rate of reductive elimination to form the desired product.[3][7]
2. Inappropriate base or solvent: The reaction conditions can significantly influence the relative rates of cross-coupling and homocoupling.2a. Optimize the Base: Use a weaker base (e.g., K₂CO₃ or Cs₂CO₃) instead of strong bases like hydroxides, which can sometimes promote side reactions.[1] 2b. Choose an Aprotic Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF are generally effective at minimizing homocoupling. While some water is often necessary to dissolve the base, excessive amounts can promote homocoupling.[1]
3. Reaction temperature is too high: Higher temperatures can sometimes accelerate side reactions more than the desired coupling.3. Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to help suppress homocoupling.[1]
Difficult purification of the final product Co-elution of the desired product with the homocoupled byproduct: The structural similarity between the product and the homocoupled dimer can make chromatographic separation challenging.1. Optimize Chromatography: If homocoupling cannot be completely avoided, explore different solvent systems for column chromatography to improve separation. 2. Recrystallization: Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical dimer, 4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl. This process consumes the boronic acid and catalyst, leading to a reduced yield of the intended cross-coupled product and complicating its purification.

Q2: What are the primary drivers of homocoupling in this reaction?

A2: The two main causes of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst. Oxygen can facilitate the oxidative coupling of the boronic acid, while Pd(II) species can directly react with the boronic acid to form the homocoupled product during the process of being reduced to the catalytically active Pd(0).[4]

Q3: How can I detect if homocoupling is a significant problem in my experiment?

A3: The most direct way to identify homocoupling is by analyzing your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a significant amount of the symmetrical biaryl byproduct is a clear indicator of homocoupling.

Q4: Is this compound more susceptible to homocoupling than other boronic acids?

A4: While there is no definitive data suggesting this specific boronic acid is uniquely prone to homocoupling, its bulky trans-4-propylcyclohexyl substituent might introduce steric hindrance. This steric bulk could potentially slow down the desired cross-coupling reaction, making competitive side reactions like homocoupling more prevalent under non-optimized conditions.

Q5: Can the purity of this compound affect the extent of homocoupling?

A5: Yes, the purity of the boronic acid is crucial. Impurities, especially residual palladium from its synthesis, can lead to unpredictable catalytic activity and promote side reactions, including homocoupling. Using high-purity boronic acid is recommended for optimal and reproducible results.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol incorporates several best practices to suppress the homocoupling of this compound in a Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 v/v)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, potassium carbonate, and Pd(PPh₃)₄.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimum amount of the degassed solvent mixture. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aryl Halide, Base, and Pd(0) Catalyst atmosphere 2. Establish Inert Atmosphere reagents->atmosphere solvent 3. Add Degassed Solvent atmosphere->solvent boronic_acid 4. Slow Addition of Boronic Acid solvent->boronic_acid heating 5. Heat and Monitor Reaction boronic_acid->heating quench 6. Quench and Aqueous Work-up heating->quench purify 7. Purify Product (Chromatography) quench->purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling designed to minimize homocoupling.

Competing_Pathways cluster_homo Homocoupling Pathway Ar_X Ar-X Ar_Pd_X Ar-Pd(II)-X Ar_X->Ar_Pd_X Oxidative Addition Ar_BOH2 Ar'-B(OH)₂ (this compound) Ar_Pd_Ar_prime Ar-Pd(II)-Ar' Ar_BOH2->Ar_Pd_Ar_prime Transmetalation Ar_prime_Pd_Ar_prime Ar'-Pd(II)-Ar' Ar_BOH2->Ar_prime_Pd_Ar_prime Oxidative Coupling Pd0 Pd(0)L₂ Base Base Ar_Pd_Ar_prime->Pd0 Cross_Coupled Ar-Ar' (Desired Product) Ar_Pd_Ar_prime->Cross_Coupled Reductive Elimination Homocoupled Ar'-Ar' (Homocoupling Byproduct) Ar_prime_Pd_Ar_prime->Pd0 Ar_prime_Pd_Ar_prime->Homocoupled Reductive Elimination

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.

References

purification methods for 4-(trans-4-Propylcyclohexyl)phenylboronic acid post-synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-synthesis purification of 4-(trans-4-Propylcyclohexyl)phenylboronic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Post-synthesis, the crude product may contain several types of impurities. A very common one is the corresponding trimeric anhydride, known as a boroxine, which forms through the dehydration of boronic acid molecules.[1][2] Other potential impurities include unreacted starting materials, byproducts from the synthetic route (such as homo-coupling products from a Grignard reaction), and deboronated species.[3] For high-purity applications, residual metal catalysts may also be present.[4]

Q2: I tried purifying the compound using standard silica gel chromatography, but the recovery was low and the product streaked badly. Why does this happen?

A2: This is a frequent issue with arylboronic acids. The acidic nature of the boronic acid group leads to strong adsorption onto the slightly acidic silica gel surface.[5] This can cause significant streaking, poor separation, and low recovery of the desired product. In some cases, the interaction with silica can even promote degradation.

Q3: What is the most reliable, general-purpose method for purifying this boronic acid?

A3: For general-purpose purification to remove a variety of impurities, recrystallization is often the most effective and recommended starting point.[6][7] If the crude product contains significant non-acidic impurities, an acid-base extraction is a highly robust alternative that specifically isolates the acidic boronic acid from neutral and basic contaminants.[7][8]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC), with purity levels of ≥97% often required for applications in materials science and pharmaceuticals.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can reveal the presence of impurities. Melting point analysis can provide a quick indication of purity, as impurities will typically depress and broaden the melting range.

Q5: My purified boronic acid shows signs of converting to its anhydride (boroxine) upon storage. How can I prevent this?

A5: The formation of boroxine is an equilibrium process involving the loss of water. To minimize this, store the purified boronic acid in a tightly sealed container in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. While the presence of the anhydride is common, it often does not interfere with subsequent reactions like Suzuki-Miyaura couplings, as the boroxine typically converts back to the boronic acid under the reaction conditions.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The chosen solvent or solvent system is too good, keeping the product dissolved even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration, resulting in product loss.1. Select a different solvent system where the compound has high solubility when hot and low solubility when cold. (See Protocol 1).2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.
Product Fails to Crystallize (Oils Out) 1. The presence of significant impurities is depressing the melting point and disrupting crystal lattice formation.2. The cooling process is too rapid.1. First, perform an acid-base extraction (Protocol 2) to remove major non-acidic impurities, then attempt recrystallization again.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Purity Does Not Improve After Recrystallization 1. The impurities have very similar solubility profiles to the desired product in the chosen solvent.2. The impurities are co-crystallizing with the product.1. Try a different solvent system with different polarity characteristics. (See Table 2).2. If impurities are non-acidic, use the acid-base extraction method (Protocol 2).3. For difficult-to-remove impurities, column chromatography on neutral alumina may be necessary (Protocol 3).
Product Streaks on TLC Plate (Silica Gel) 1. The boronic acid group is strongly interacting with the acidic silica gel stationary phase.1. Use a neutral alumina TLC plate instead of silica gel.2. Add a small amount of a modifier, like acetic acid (if your compound is stable), to the eluent to reduce tailing.

Purification Methodologies

Below is a comparison of the primary purification techniques suitable for this compound.

Method Principle Best For Removing Pros Cons
Recrystallization Difference in solubility between the product and impurities in a solvent at different temperatures.Impurities with different solubility profiles.High recovery possible; scalable; effective for removing minor impurities.Finding a suitable solvent can be time-consuming; may not remove impurities with similar solubility.
Acid-Base Extraction Converts the acidic boronic acid to a water-soluble salt, separating it from non-acidic organic impurities.Non-acidic organic byproducts and starting materials.Highly effective for purity improvement; very selective for the acidic product.Requires use of aqueous acids/bases and solvents; may be less effective for removing other acidic impurities.
Column Chromatography (Neutral Alumina) Differential adsorption of components onto a solid stationary phase.Impurities with different polarities.Can separate compounds with very similar structures.Can be lower yielding than other methods; more time and solvent intensive; silica gel should be avoided.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of the target compound. The choice of solvent is critical and may require some experimentation.

Recommended Solvent Systems:

  • System A: Toluene / Heptane (for less polar impurities)

  • System B: Ethanol / Water (for more polar impurities)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the primary solvent (Toluene or Ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just dissolved.

  • To the hot solution, add the anti-solvent (Heptane or Water) dropwise until a slight cloudiness persists. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Parameter System A (Toluene/Heptane) System B (Ethanol/Water)
Initial Solvent Ratio (approx.) 1:1 to 1:33:1 to 5:1
Temperature 80-110 °C70-80 °C
Expected Purity >98% (if successful)>98% (if successful)
Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for removing neutral organic impurities.

  • Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate (~10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with an aqueous solution of 1 M sodium hydroxide (3 x 1 volume). The boronic acid will convert to its sodium boronate salt and move into the aqueous layer.

  • Combine the aqueous layers. Wash this combined aqueous phase with the organic solvent (e.g., diethyl ether) one more time to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding 2 M hydrochloric acid with stirring until the pH is ~2. The pure boronic acid will precipitate out of the solution.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the pure product under vacuum.

Protocol 3: Column Chromatography on Neutral Alumina

This method should be used when recrystallization or extraction fails to provide the desired purity.

  • Stationary Phase: Neutral Alumina (Activity Grade I or II)

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient should be determined by TLC analysis first.

Procedure:

  • Prepare a slurry of the neutral alumina in the starting eluent (e.g., 5% EtOAc in hexanes) and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb the dissolved product onto a small amount of alumina, evaporate the solvent, and dry-load the material onto the top of the packed column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC (using alumina plates).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Process Visualization

The following diagrams illustrate the decision-making process for purification and the detailed workflow for the acid-base extraction method.

Purification_Decision_Workflow start Crude Product Post-Synthesis check_purity Assess Purity & Impurity Profile (TLC, NMR, HPLC) start->check_purity is_acidic Are major impurities non-acidic? check_purity->is_acidic recrystallize Attempt Recrystallization (Protocol 1) is_acidic->recrystallize No / Unsure acid_base Perform Acid-Base Extraction (Protocol 2) is_acidic->acid_base Yes check_purity2 Check Purity recrystallize->check_purity2 check_purity3 Check Purity acid_base->check_purity3 alumina_col Use Neutral Alumina Chromatography (Protocol 3) check_purity2->alumina_col Purity Not OK end Pure Product check_purity2->end Purity OK check_purity3->recrystallize Purity Not OK (acidic impurities remain) check_purity3->end Purity OK alumina_col->end

Caption: Decision workflow for selecting a purification method.

Acid_Base_Extraction_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve Crude Product in Diethyl Ether extract 2. Extract with 1M NaOH (aq) (Boronic Acid -> Salt) dissolve->extract Mix Phases wash 4. Wash with Ether to remove residual impurities acidify 5. Acidify with 2M HCl to pH ~2 wash->acidify impurities Neutral Impurities (Discard) extract->wash Separate Layers extract->impurities precipitate 6. Boronic Acid Precipitates acidify->precipitate collect 7. Collect Pure Solid via Vacuum Filtration precipitate->collect

Caption: Step-by-step workflow for the acid-base extraction protocol.

References

optimizing reaction time and temperature for sterically hindered couplings.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for sterically hindered cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with sterically hindered substrates so slow or low-yielding?

A1: Steric hindrance around the reaction center significantly slows down key steps in the catalytic cycle. The primary reasons for low efficiency include:

  • Inefficient Oxidative Addition: The bulky nature of the substrates can impede the palladium catalyst's access to the carbon-halide bond, which is often the rate-limiting step.[1][2]

  • Difficult Reductive Elimination: The final step, where the new C-C or C-N bond is formed, can be inhibited by the steric bulk on the coupling partners, making it difficult for them to come together.[2][3]

  • Catalyst Decomposition: Higher temperatures are often required to overcome the activation energy for hindered couplings, but this can also lead to faster decomposition of the catalyst, such as the formation of palladium black.[2][4]

Q2: What is the most critical factor to consider when optimizing a sterically hindered coupling reaction?

A2: The selection of the ligand is the most critical factor.[5][6] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are generally preferred.[6][7][8] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that is more effective at performing oxidative addition on hindered substrates and accelerating reductive elimination.[1][7]

Q3: How do I choose the right temperature and reaction time?

A3: Sterically hindered couplings often require more forcing conditions than their unhindered counterparts.

  • Temperature: If a reaction is sluggish at a standard temperature (e.g., 80 °C), increasing it to 100-140 °C (solvent permitting) can significantly improve the rate.[7][9] However, excessively high temperatures can cause catalyst decomposition.[4]

  • Reaction Time: These reactions can be slow. It is advisable to monitor the reaction over a longer period, such as 24 hours, to ensure it has reached completion.[6] For very difficult couplings, microwave-assisted synthesis can be a powerful tool to rapidly heat the reaction and drive it to completion.[6][10]

Q4: What are common side reactions, and how can they be minimized?

A4: Common side reactions in sterically hindered couplings include:

  • Protodeboronation (Suzuki coupling): This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using milder bases (e.g., K₂CO₃, Cs₂CO₃) and avoiding excessively high temperatures.[2]

  • Homocoupling (Glaser coupling in Sonogashira): The self-coupling of terminal alkynes is a common issue. Switching to a copper-free Sonogashira protocol is the most effective way to eliminate this side reaction.[1]

  • β-Hydride Elimination: This can be a competing pathway, especially in couplings involving alkyl groups. The choice of ligand is crucial to suppress this side reaction.[9]

Q5: Which base and solvent combination is best for my hindered coupling?

A5: The optimal base and solvent are highly dependent on the specific substrates and coupling reaction.

  • Bases: For Suzuki couplings, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, though weaker bases may be needed for sensitive substrates.[11]

  • Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[6][11] For higher temperature reactions, solvents with higher boiling points like xylenes can be used.[7] The solvent's ability to dissolve all reactants, including the base, is critical for reaction success.[11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: No reaction or very low conversion of starting material.
Potential CauseSuggested Solution
Ineffective Catalyst/Ligand The catalyst system is not active enough for the hindered substrates. Switch to a bulky, electron-rich ligand (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or NHC ligands).[5][6] Using a pre-formed, air-stable precatalyst can also be more effective as it avoids issues with the in-situ formation of the active Pd(0) species.[1][5][11]
Insufficient Temperature The reaction lacks the necessary thermal energy to overcome the high activation barrier. Gradually increase the reaction temperature in 10-20 °C increments.[7] Consider switching to a higher-boiling solvent like xylene if necessary.[9] Microwave irradiation can be a highly effective alternative to conventional heating.[6][10]
Poor Reagent Quality Solvents may not be anhydrous, or reagents may have degraded. Ensure all solvents are anhydrous and degassed. Use fresh, high-purity reagents and catalysts. Phosphine ligands can be sensitive to air and should be handled under an inert atmosphere.[1][11]
Incorrect Base The base may be too weak to facilitate the catalytic cycle or may have poor solubility in the reaction solvent. For Suzuki couplings, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu is a common choice, but its solubility can be a factor.[6][11]
Problem 2: Reaction stalls and does not proceed to completion.
Potential CauseSuggested Solution
Catalyst Deactivation The active Pd(0) catalyst has decomposed over time, often indicated by the formation of palladium black.[4] Try a lower reaction temperature for a longer duration. Using a more robust ligand or a precatalyst can improve catalyst stability.[1] In some cases, the product itself may coordinate to the palladium center and inhibit catalysis; if this is suspected, trying more dilute conditions may help.[13]
Inhibiting Functional Groups A functional group on one of the substrates (e.g., a coordinating group like a thiophene or tertiary amine) may be poisoning the catalyst.[13] Increasing the catalyst loading may help push the reaction to completion, although screening different ligand classes is a better long-term solution.
Problem 3: Significant formation of side products.
Potential CauseSuggested Solution
Protodeboronation (Suzuki) The boronic acid is being replaced by a hydrogen atom. Use anhydrous conditions and a milder base (e.g., K₂CO₃).[2] Using boronic esters (e.g., pinacol esters) can sometimes reduce the rate of this side reaction.
Homocoupling of Alkynes (Sonogashira) The copper co-catalyst is promoting the unwanted Glaser coupling side reaction. The most effective solution is to switch to a copper-free Sonogashira protocol.[1][14] If using a copper-catalyzed system, reducing the loading of the Cu(I) co-catalyst may help.[1]
Hydrodehalogenation The aryl halide is being reduced, replacing the halide with a hydrogen atom. This can be caused by β-hydride elimination from certain intermediates. Optimizing the ligand and base combination is key to minimizing this pathway.[9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing various sterically hindered coupling reactions.

Table 1: Effect of Ligand and Temperature on a Sterically Hindered Suzuki-Miyaura Coupling (Coupling of 2,4,6-triisopropylphenyl bromide and cyclohexylboronic acid)[9]

EntryLigandSolventTemperature (°C)Time (h)Yield (%)
1BI-DIME (1)Toluene1101231
2AntPhos (2) Toluene1101252
3AntPhos (2) Xylenes1301263
4S-PhosToluene110123
5Other Ligands*Toluene110120

*Other ligands tested include P(tBu)₃, XPhos, RuPhos, JohnPhos, etc., which all gave no product.

Table 2: Effect of Base and Temperature on a Suzuki Coupling [3][15]

Coupling PartnersCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Aryl Bromide + Arylboronic AcidPd₂(dba)₃ / L1K₂CO₃Toluene801.085
Aryl Bromide + Arylboronic AcidPd₂(dba)₃ / L1K₂CO₃Toluene501.066
Aryl Bromide + Arylboronic AcidPd₂(dba)₃ / L1*Cs₂CO₃Toluene801.071
Aryl Chloride + Arylboronic Acid1b Pd G3 K₃PO₄Toluene602.049
Aryl Chloride + Arylboronic Acid1b Pd G3K₂CO₃ⁱPrOH/H₂O603.089

*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine.[15] **1b Pd G3 = A specialized Buchwald-type precatalyst.[3]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general starting point for the coupling of a sterically hindered aryl halide with a terminal alkyne using a palladium precatalyst.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Dry Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the sterically hindered aryl bromide, the palladium precatalyst, the base, and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Reaction: Stir the mixture at the desired temperature. For hindered substrates, this may range from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for Tetra-ortho-substituted Biaryls

This protocol is adapted for particularly challenging couplings that form highly congested biaryl products.[9]

Materials:

  • Di-ortho-substituted aryl halide (e.g., 2,4,6-triisopropylphenyl bromide) (1.0 equiv)

  • Di-ortho-substituted arylboronic acid or ester (1.5 equiv)

  • Palladium acetate (Pd(OAc)₂, 1 mol%)

  • Specialized Ligand (e.g., AntPhos, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Xylenes)

  • Dry Schlenk tube with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂, the AntPhos ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add the aryl halide and the boronic acid/ester to the tube. Add the anhydrous, degassed xylenes via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 130-140 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude residue by flash column chromatography to isolate the sterically hindered biaryl product.

Visualizations

Troubleshooting Workflow for Sterically Hindered Couplings

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_ligand Is the ligand appropriate for hindered couplings? (e.g., Buchwald, NHC) start->check_ligand change_ligand Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, AntPhos) check_ligand->change_ligand No check_temp Is the reaction temperature high enough? check_ligand->check_temp Yes change_ligand->check_temp increase_temp Action: Increase temperature in 20°C increments. Consider microwave heating. check_temp->increase_temp No check_base Is the base/solvent combination optimal? check_temp->check_base Yes increase_temp->check_base change_base Action: Screen alternative bases (e.g., K3PO4, Cs2CO3, NaOtBu) and ensure solvent is anhydrous. check_base->change_base No check_time Has the reaction run long enough? check_base->check_time Yes change_base->check_time increase_time Action: Extend reaction time to 24h and monitor for progress. check_time->increase_time No success Problem Solved check_time->success Yes increase_time->success

Caption: A logical workflow for troubleshooting low-yielding sterically hindered couplings.

Key Catalytic Steps Affected by Steric Hindrance

Catalytic_Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA + R1-X PdII L-Pd(II)-R1 (X) OA->PdII Hindrance1 Steric hindrance slows this step OA->Hindrance1 TM Transmetalation PdII->TM + R2-M PdII_R2 L-Pd(II)-R1 (R2) TM->PdII_R2 - M-X RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 RE->Product Hindrance2 Steric hindrance slows this step RE->Hindrance2

Caption: Catalytic cycle highlighting steps impeded by high steric bulk.

References

Technical Support Center: Solvent Effects on the Efficiency of Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the critical role of solvents in the efficiency of Suzuki reactions involving boronic acids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, with a focus on how solvent choice can be the key to resolving them.

Issue 1: Low or No Product Yield

  • Question: My Suzuki coupling reaction is giving a very low yield or no product at all. I've checked my catalyst and reagents. Could the solvent be the issue?

    Answer: Absolutely. The choice of solvent is crucial for a successful Suzuki reaction. Here are several solvent-related factors that could be contributing to low yields and how to address them:

    • Poor Solubility of Reactants: One of the most common issues is the poor solubility of the aryl halide, boronic acid, or base in the chosen solvent.[1]

      • Solution 1: Solvent Screening. If you suspect solubility issues, screening a range of solvents is a good first step. Common solvents for Suzuki reactions include toluene, THF, dioxane, and DMF.[2][3] For poorly soluble substrates, polar aprotic solvents like DMF or the use of a co-solvent system can be effective.[1]

      • Solution 2: Biphasic Solvent Systems. Many Suzuki reactions are run in a biphasic system, such as toluene/water or dioxane/water.[1] The aqueous phase helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is essential for the activation of the boronic acid.[1][4]

      • Solution 3: Increase Temperature. Elevating the reaction temperature can improve the solubility of your reactants.[1] However, be mindful that higher temperatures can also promote side reactions.[1]

    • Catalyst Deactivation: The solvent can influence the stability and activity of the palladium catalyst.

      • Solution: Degas Your Solvent. It is critical to use degassed solvents to prevent oxygen from causing oxidative degradation of the Pd(0) catalyst, which can lead to the formation of inactive palladium black.[2][5] Ensure your entire reaction setup is under an inert atmosphere (e.g., nitrogen or argon).[6][7]

    • Inefficient Transmetalation: The solvent plays a role in the transmetalation step of the catalytic cycle.

      • Solution: Consider Protic Solvents. Protic solvents, particularly water, can be beneficial for the transmetalation step by facilitating the formation of the boronate species.[1][8]

Issue 2: Significant Side Reactions Observed

  • Question: My reaction is producing a significant amount of side products, such as homocoupled products or protodeboronation of my boronic acid. How can my solvent choice help minimize these?

    Answer: The solvent system can have a profound impact on the prevalence of side reactions. Here’s how to troubleshoot:

    • Homocoupling of Boronic Acids: This side reaction involves the coupling of two boronic acid molecules.

      • Cause: The presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or from oxidation of the Pd(0) catalyst by residual oxygen, can promote homocoupling.[2]

      • Solution 1: Rigorous Degassing. As with preventing catalyst deactivation, thoroughly degassing the solvent is crucial to minimize oxygen levels and thus reduce homocoupling.[2][5]

      • Solution 2: Solvent and Ligand Choice. The choice of solvent can influence the catalyst's stability. In some cases, coordinating solvents can stabilize the active catalyst and reduce side reactions. The ligand also plays a significant role; bulky electron-rich ligands can often suppress homocoupling.[5]

    • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which is a common issue with sensitive boronic acids, especially heterocyclic ones.[7]

      • Cause: This reaction is often promoted by the presence of water and a strong base.[7]

      • Solution 1: Anhydrous Conditions. For boronic acids highly susceptible to protodeboronation, running the reaction under anhydrous conditions is often preferred.[7]

      • Solution 2: Milder Base and Solvent Combination. Avoid strong hydroxide bases in aqueous media.[7] Instead, consider using milder carbonate bases like K₂CO₃ or Cs₂CO₃ in less polar or biphasic solvent systems.[7][9]

      • Solution 3: Lower Reaction Temperature. Higher temperatures can accelerate protodeboronation.[7] Lowering the temperature may reduce this side reaction, though you might need a more active catalyst system to maintain a reasonable reaction rate.[7]

Issue 3: Inconsistent or Poor Reproducibility

  • Question: I am getting inconsistent yields even when I follow the same procedure. Could the solvent be a factor?

    Answer: Yes, solvent quality and handling can be a major source of irreproducibility.

    • Solution 1: Use Dry, High-Purity Solvents. The water content in your solvent can significantly affect the reaction, especially if you are aiming for anhydrous conditions. Use freshly dried, high-purity solvents.

    • Solution 2: Consistent Degassing. Ensure your degassing procedure is consistent for every reaction. The amount of dissolved oxygen can vary, leading to inconsistent catalyst activity.[2][5]

    • Solution 3: Finely Powdered Base. In biphasic systems, the surface area of the solid base is important. Ensure your base is finely powdered and well-stirred to ensure consistent reaction rates.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common solvents for Suzuki reactions?

    • A1: A variety of solvents can be used, often in combination with water.[3] Commonly used organic solvents include toluene, tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF).[2][3] The choice often depends on the solubility of the substrates and the reaction temperature.

  • Q2: Why is water often added to Suzuki reactions?

    • A2: Water serves multiple purposes in a Suzuki reaction. It helps to dissolve the inorganic base (like carbonates or phosphates) which is necessary to activate the boronic acid for transmetalation.[1] It is also believed to play a direct role in facilitating the transmetalation step itself.[1]

  • Q3: Can the solvent affect the chemoselectivity of the reaction?

    • A3: Yes, the solvent can have a strong influence on chemoselectivity, especially when coupling substrates with multiple reactive sites (e.g., a chloroaryl triflate).[10] For instance, in the Pd/PtBu₃-catalyzed coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the chloride, while some polar, coordinating solvents like acetonitrile (MeCN) or DMF favor reaction at the triflate.[10] However, this effect does not always correlate directly with solvent polarity, as other polar solvents like water or alcohols may still favor reaction at the chloride.[10][11]

  • Q4: Are there "green" or more environmentally friendly solvent options for Suzuki reactions?

    • A4: Yes, there is growing interest in using greener solvents. Studies have evaluated a range of more environmentally benign solvents. For example, isopropyl acetate (i-PrOAc), methyl t-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) have been identified as recommended green solvents for certain Suzuki-Miyaura couplings.[12] Propylene carbonate (PC) is another green solvent option.[11]

  • Q5: How do I choose the right solvent for my specific Suzuki reaction?

    • A5: The optimal solvent depends on your specific substrates (aryl halide and boronic acid), catalyst system, and base. A good starting point is to look for literature precedents with similar substrates. If that is not available, a small-scale screen of a few common solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O, and DMF) is a practical approach.[1][13]

Data Presentation

Table 1: Effect of Solvent on Yield in a Model Suzuki-Miyaura Coupling (Illustrative data based on common findings in the literature)

Solvent SystemTypical Yield (%)Notes
Toluene / H₂O85-95%A very common and effective biphasic system.[1]
1,4-Dioxane / H₂O80-95%Another widely used biphasic system, good for a range of substrates.[1]
THF / H₂O75-90%Effective, but the lower boiling point of THF may limit the reaction temperature.[1]
DMF70-90%A good polar aprotic solvent, useful for poorly soluble substrates.[2]
Ethanol / H₂O60-85%A greener solvent option, can give high yields in some cases.[6]
Water onlyVariableCan be highly effective, especially with water-soluble substrates and catalysts.[14]

Table 2: Solvent Effects on Chemoselectivity in the Coupling of Chloroaryl Triflates (Data adapted from studies on selective Suzuki-Miyaura couplings)

SolventSelectivity (C-Cl : C-OTf)Reference
THFFavors C-Cl coupling[10]
TolueneFavors C-Cl coupling[10]
Acetonitrile (MeCN)Favors C-OTf coupling[10]
DMFFavors C-OTf coupling[10]
Isopropanol (iPrOH)Favors C-Cl coupling[10]
WaterFavors C-Cl coupling[10]

Experimental Protocols

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O 4:1, 0.1-0.2 M)

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to create an inert atmosphere.

  • Add the palladium catalyst to the flask.

  • Via syringe, add the degassed organic solvent (e.g., toluene) followed by the degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA_complex R¹-Pd(II)L_n-X Oxidative Addition Complex Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)L_n-R² Transmetalation Complex OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_complex->Product R1X R¹-X (Aryl Halide) R1X->Pd0 R2BOH2 R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Boronate) R2BOH2->Boronate Base Base Base->R2BOH2 Boronate->OA_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Suzuki Reactions start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents solubility Is Solubility an Issue? check_reagents->solubility degassing Is Degassing Sufficient? solubility->degassing No screen_solvents Screen Solvents (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) solubility->screen_solvents Yes increase_temp Increase Reaction Temperature solubility->increase_temp Yes side_reactions Are Side Reactions Prevalent? degassing->side_reactions Yes improve_degassing Improve Degassing (sparge with Ar/N₂) degassing->improve_degassing No side_reactions->improve_degassing Yes (Homocoupling) change_base_solvent Change Base/Solvent System (e.g., milder base, anhydrous) side_reactions->change_base_solvent Yes (Protodeboronation) lower_temp Lower Reaction Temperature side_reactions->lower_temp Yes (Protodeboronation) optimize Reaction Optimized side_reactions->optimize No screen_solvents->optimize increase_temp->optimize improve_degassing->optimize change_base_solvent->optimize lower_temp->optimize

References

Technical Support Center: Scaling Up Suzuki Reactions with 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the challenges encountered when scaling up Suzuki-Miyaura coupling reactions involving 4-(trans-4-Propylcyclohexyl)phenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of Suzuki reactions with this compound, a sterically hindered and relatively complex building block.

Problem 1: Low or Inconsistent Reaction Yields Upon Scale-Up

Q: My Suzuki coupling with this compound worked well at the lab scale (milligrams to grams), but the yield dropped significantly when I moved to a pilot scale (kilograms). What are the likely causes and how can I troubleshoot this?

A: This is a common challenge when scaling up Suzuki reactions, particularly with sterically demanding substrates. Several factors could be at play:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and uneven heat distribution can lead to localized "hot spots" or areas of low reactivity. This can cause decomposition of the catalyst, starting materials, or product.

    • Troubleshooting Steps:

      • Improve Agitation: Ensure the stirring is vigorous enough to maintain a homogeneous suspension of all reagents. The use of appropriately designed impellers for the reactor geometry is crucial.

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled addition of the boronic acid or the base solution to manage the reaction exotherm.

      • Jacket Temperature Control: Monitor the internal reaction temperature closely and adjust the heating/cooling jacket temperature to maintain a consistent internal temperature.

  • Catalyst Deactivation: The longer reaction times often required for larger batches can lead to catalyst decomposition. Oxygen contamination can also deactivate the palladium catalyst.[1]

    • Troubleshooting Steps:

      • Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Multiple freeze-pump-thaw cycles for the solvent are recommended for sensitive reactions.

      • Catalyst Selection: Consider switching to a more robust palladium precatalyst, such as a Buchwald G3 or G4 precatalyst, which is designed for clean and efficient generation of the active Pd(0) species.[2]

      • Ligand Choice: For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired reaction pathway and stabilize the catalyst.[2]

  • Purity of Starting Materials: Impurities in the this compound or the coupling partner that were negligible at a small scale can have a significant impact on a larger scale by poisoning the catalyst.

    • Troubleshooting Steps:

      • Reagent Qualification: Analyze the purity of all starting materials, including the boronic acid, aryl halide, base, and solvent, before use in a large-scale reaction.

      • Boronic Acid Stability: Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) upon storage. Consider using the boronic acid as a freshly prepared solution or converting it to a more stable derivative like a pinacol ester if stability is an issue.

Problem 2: Increased Formation of Impurities

Q: On a larger scale, I am observing a significant increase in homocoupling of the boronic acid and protodeboronation byproducts. How can I minimize these side reactions?

A: The formation of these impurities is often exacerbated by the conditions of a scaled-up reaction.

  • Homocoupling (Biaryl Formation from Boronic Acid): This is often promoted by the presence of oxygen and certain palladium(II) species.

    • Troubleshooting Steps:

      • Strictly Anaerobic Conditions: As mentioned before, rigorous degassing and maintaining an inert atmosphere are critical to prevent oxygen-mediated homocoupling.

      • Use of Pd(0) Sources or Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that cleanly generates Pd(0) can minimize the presence of Pd(II) species that can drive homocoupling.

  • Protodeboronation (Loss of the Boronic Acid Group): This side reaction is often base- and water-mediated and can be more prevalent with longer reaction times and higher temperatures.

    • Troubleshooting Steps:

      • Base Selection: While strong bases are often used, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) might be sufficient and can reduce the rate of protodeboronation. The physical form of the base (e.g., finely ground powder) can also impact its reactivity.

      • Solvent System: Using a biphasic solvent system (e.g., toluene/water or 2-MeTHF/water) can sometimes help by controlling the concentration of water and base in the organic phase where the catalytic reaction occurs.

      • Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a diethanolamine adduct, can provide a "slow release" of the active boronic acid during the reaction, keeping its concentration low and minimizing degradation.[3]

Problem 3: Difficult Product Isolation and Palladium Removal

Q: My product is difficult to purify at a large scale, and I'm struggling to reduce the residual palladium levels to an acceptable limit for pharmaceutical applications.

A: Product isolation and palladium removal are critical challenges in process development.

  • Product Purification:

    • Troubleshooting Steps:

      • Crystallization: Develop a robust crystallization procedure for the final product. This is often the most effective way to achieve high purity on a large scale. Experiment with different solvent systems, cooling profiles, and seeding strategies.

      • Extraction and Washes: Optimize the work-up procedure. Acidic and basic washes can help remove unreacted starting materials and byproducts.

  • Palladium Removal:

    • Troubleshooting Steps:

      • Scavengers: Employ palladium scavengers after the reaction is complete. There are various commercially available scavengers with different functional groups (e.g., thiol- or amine-based silica gels). A screening of different scavengers and optimization of the scavenging conditions (temperature, time, amount of scavenger) is often necessary.

      • Activated Carbon: Treatment with activated carbon can be an effective and economical way to reduce palladium levels.

      • Extraction with Thiol-Containing Reagents: Washing the organic product solution with an aqueous solution of a thiol-containing reagent like N-acetylcysteine can help extract palladium into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a scaled-up Suzuki reaction with this compound?

A1: While lab-scale reactions might use 1-5 mol% of a palladium catalyst, for large-scale industrial processes, the goal is to reduce the catalyst loading as much as possible to minimize costs and the burden of palladium removal.[4] A typical target for a scaled-up process would be in the range of 0.05-0.5 mol%. However, the optimal loading will depend on the specific reaction conditions (temperature, concentration, ligand) and the purity of the starting materials. A catalyst loading optimization study is highly recommended during process development.

Q2: Which solvent is best for scaling up this reaction?

A2: The choice of solvent is critical for safety, environmental impact, and reaction performance. While solvents like dioxane and DMF are common in the lab, they are often avoided in large-scale production due to safety concerns. Toluene, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) are often preferred greener alternatives. A biphasic system, such as toluene/water or 2-MeTHF/water, is frequently used to facilitate the dissolution of the inorganic base and the boronic acid.

Q3: How does the steric hindrance of the 4-(trans-4-propylcyclohexyl) group affect the reaction at scale?

A3: The bulky cyclohexyl group can slow down the rate of transmetalation, a key step in the Suzuki catalytic cycle. On a larger scale, this can mean longer reaction times are needed to achieve full conversion. This extended reaction time increases the risk of catalyst deactivation and byproduct formation. To mitigate this, the use of highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands) is often necessary to accelerate the catalytic cycle.[2]

Q4: Can I use a boronic ester of this compound for a large-scale reaction?

A4: Yes, using a boronic ester, such as the pinacol (BPin) or diethanolamine ester, can be advantageous for large-scale reactions.[3] These esters are often more stable and easier to handle than the free boronic acid, which can exist in equilibrium with its boroxine. The slow in-situ hydrolysis of the ester to the active boronic acid can help to minimize side reactions like protodeboronation.

Data Presentation

Table 1: Example Comparison of Lab-Scale vs. Pilot-Scale Suzuki Reaction Conditions

ParameterLab Scale (10 g)Pilot Scale (10 kg) - InitialPilot Scale (10 kg) - Optimized
Aryl Bromide 1.0 eq1.0 eq1.0 eq
This compound 1.2 eq1.2 eq1.1 eq
Palladium Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (2 mol%)XPhos Pd G3 (0.1 mol%)
Base Na₂CO₃ (2.0 eq)Na₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)2-MeTHF/H₂O (5:1)
Temperature 90 °C90 °C85 °C
Reaction Time 4 hours12 hours8 hours
Yield 92%65%90%
Purity (by HPLC) >98%90% (with homocoupling)>99%
Residual Pd ->100 ppm<10 ppm (after scavenging)

Note: This table presents illustrative data for guidance purposes and actual results may vary.

Experimental Protocols

Protocol 1: Optimized Pilot-Scale Suzuki Coupling

This protocol is a representative example for the kilogram-scale synthesis.

  • Materials:

    • Aryl Bromide (1.0 eq)

    • This compound (1.1 eq)

    • XPhos Pd G3 precatalyst (0.1 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)

    • 2-Methyltetrahydrofuran (2-MeTHF)

    • Deionized Water

  • Procedure:

    • Vessel Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Solvent Degassing: Degas the required volume of 2-MeTHF and deionized water by sparging with nitrogen for at least 1 hour.

    • Reagent Charging: Charge the aryl bromide, this compound, and potassium phosphate to the reactor under a nitrogen atmosphere.

    • Solvent Addition: Add the degassed 2-MeTHF and water to the reactor.

    • Catalyst Addition: Add the XPhos Pd G3 precatalyst to the reaction mixture.

    • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by HPLC.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.

    • Palladium Removal: Treat the organic layer with a palladium scavenger (e.g., silica-based thiol scavenger) or activated carbon at an optimized temperature and time. Filter to remove the scavenger/carbon.

    • Isolation: Concentrate the organic layer under reduced pressure. Perform a crystallization from a suitable solvent system to isolate the pure product.

Mandatory Visualizations

experimental_workflow start Start: Reactor Preparation degas Solvent Degassing (2-MeTHF, H2O) start->degas charge_reagents Charge Reagents (Aryl Bromide, Boronic Acid, Base) degas->charge_reagents add_solvent Add Degassed Solvents charge_reagents->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst reaction Heat and Stir (85°C) add_catalyst->reaction monitor Monitor Progress (HPLC) reaction->monitor workup Cool and Work-up (Phase Separation, Washes) monitor->workup Reaction Complete scavenge Palladium Scavenging workup->scavenge isolate Product Isolation (Concentration, Crystallization) scavenge->isolate end_node End: Pure Product isolate->end_node

Caption: A typical experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.

troubleshooting_logic low_yield Low Yield at Scale mixing Improve Agitation / Controlled Addition low_yield->mixing Mass/Heat Transfer? catalyst Optimize Catalyst / Ligand / Degassing low_yield->catalyst Catalyst Deactivation? purity Check Starting Material Purity low_yield->purity Reagent Purity? impurities Increased Impurities homocoupling Strict Anaerobic Conditions / Pd(0) Source impurities->homocoupling Homocoupling Observed? protodeboronation Milder Base / Biphasic System / Boronic Ester impurities->protodeboronation Protodeboronation Observed?

Caption: A logical flowchart for troubleshooting common issues in scaling up Suzuki reactions.

References

Technical Support Center: 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in 4-(trans-4-Propylcyclohexyl)phenylboronic acid (CAS No. 146862-02-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an arylboronic acid derivative. Its rigid cyclohexyl-phenyl structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] It is frequently used in the synthesis of advanced materials such as liquid crystals and Organic Light-Emitting Diode (OLED) materials, as well as complex pharmaceutical intermediates.[1]

Q2: My container of this compound is labeled "contains varying amounts of Anhydride." What does this mean?

A2: This indicates the presence of the corresponding cyclic anhydride, known as a boroxine. Boronic acids can reversibly dehydrate to form these trimeric structures.[3][4] This is a common characteristic of boronic acids and does not necessarily imply a degraded product. The equilibrium between the boronic acid and the boroxine is dependent on the presence of water.[3] The boroxine can often be used directly in reactions like the Suzuki-Miyaura coupling, as the active boronic acid is regenerated under the reaction conditions.

Q3: What are the most common impurities I should be aware of?

A3: Besides the boroxine anhydride, common impurities may include:

  • Starting materials from the synthesis, such as the corresponding aryl halide.

  • Homocoupling by-products of the aryl starting material (e.g., a biphenyl derivative).

  • Protodeboronated product , which is the parent arene (4-propylcyclohexyl)benzene, formed by the loss of the B(OH)₂ group.[5]

  • Inorganic salts remaining from the workup procedure.

  • Residual metal catalysts (e.g., Palladium) if used in the synthesis.[1]

Q4: How should I store this compound to maintain its purity?

A4: To minimize degradation and boroxine formation, it is best to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is often recommended).[6] It should be kept away from moisture and light.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Issue 1: Inconsistent Reaction Yields in Suzuki-Miyaura Coupling

Possible Cause: The purity of the boronic acid may be lower than expected, or the presence of inhibitors could be affecting the catalytic cycle.

Troubleshooting Steps:

  • Assess Purity: Re-evaluate the purity of your boronic acid using HPLC or ¹H NMR.

  • Purify the Reagent: If significant impurities are detected, purify the boronic acid using one of the protocols outlined in the "Experimental Protocols" section below.

  • Consider Boroxine Content: The presence of boroxine can affect the stoichiometry of the reaction. Consider gently heating the boronic acid in a suitable solvent with a small amount of water to hydrolyze the boroxine back to the boronic acid before use, though this is often not necessary as the reaction conditions typically facilitate this conversion.

Issue 2: Observation of Unexpected By-products

Possible Cause: Side reactions such as protodeboronation or homocoupling of the boronic acid may be occurring.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Protodeboronation can be pH-dependent.[5] Ensure your reaction conditions, particularly the base used, are optimized for stability.

  • Degas Solvents: Thoroughly degas all solvents and reagents to minimize oxygen, which can promote homocoupling.

  • Use MIDA Boronate: For particularly sensitive substrates, consider converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester, which offers enhanced stability and allows for slow release of the boronic acid under reaction conditions.[7]

Issue 3: Difficulty in Purification of the Final Product

Possible Cause: Boronic acid-related impurities, such as the unreacted starting material or its by-products, may co-elute with your desired compound.

Troubleshooting Steps:

  • Aqueous Wash: After the reaction, perform a basic aqueous wash (e.g., with 1M NaOH) to extract the acidic boronic acid species into the aqueous layer.

  • Specific Scavengers: Consider using boronic acid scavengers or performing a purification via derivatization as described in the protocols below.

Data Presentation

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationAnalysis Method
Purity≥97.0%HPLC
AppearanceWhite to off-white solidVisual
IdentificationConforms to structure¹H NMR, ¹¹B NMR
Boroxine ContentVaries¹H NMR
Melting PointTypically >150 °C (decomposes)DSC/Melting Point Apparatus

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent system where the boronic acid is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a polar solvent (e.g., acetone, ethyl acetate) and a non-polar solvent (e.g., hexane, heptane) often works well.

  • Dissolution: Dissolve the crude boronic acid in a minimal amount of the hot polar solvent.

  • Crystallization: Gradually add the hot non-polar solvent until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.

Protocol 2: Purification via Base-Acid Treatment[8]
  • Salt Formation: Dissolve the crude boronic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Extract the solution with an aqueous base (e.g., 1M NaOH). The boronic acid will form a salt and move into the aqueous layer, leaving many non-acidic impurities behind.

  • Separation: Separate the aqueous layer. It can be washed with a fresh portion of the organic solvent to remove any remaining impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the boronic acid precipitates out.

  • Isolation: Collect the pure boronic acid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly under vacuum.

Protocol 3: Column Chromatography
  • Stationary Phase: While silica gel can be used, it is acidic and can sometimes cause degradation. Neutral alumina is often a better choice for boronic acids.

  • Eluent System: A gradient elution is typically effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G Diagram 1: Boronic Acid and Boroxine Equilibrium Boronic_Acid 3 x R-B(OH)₂ (this compound) Boroxine (RBO)₃ (Trimeric Anhydride) Boronic_Acid->Boroxine - H₂O (Dehydration) Boroxine->Boronic_Acid + H₂O (Hydrolysis) Water 3 x H₂O

Caption: Reversible equilibrium between the boronic acid monomer and its trimeric anhydride (boroxine).

G Diagram 2: Troubleshooting Workflow for Impurity Issues Start Experiment Fails (e.g., Low Yield, By-products) Check_Purity Assess Purity of Boronic Acid (HPLC, NMR) Start->Check_Purity Impure Purity < 97% or Unexpected Signals Check_Purity->Impure No Pure Purity Acceptable Check_Purity->Pure Yes Purify Purify Reagent (Recrystallization, Chromatography, or Acid/Base Extraction) Impure->Purify Check_Conditions Review Reaction Conditions Pure->Check_Conditions Re_run Re-run Experiment with Purified Material Purify->Re_run Optimize Optimize Reaction Conditions (Base, Temperature, Degassing) Optimize->Re_run Check_Conditions->Re_run No Obvious Issue Check_Conditions->Optimize Potential Issue Found

Caption: Decision tree for troubleshooting common experimental issues.

References

effect of water on anhydrous Suzuki coupling with potassium phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on the effect of water in reactions utilizing potassium phosphate (K₃PO₄) as a base.

Frequently Asked Questions (FAQs)

Q1: Is water necessary for a Suzuki coupling reaction when using potassium phosphate (K₃PO₄)?

A1: While often termed "anhydrous," Suzuki couplings with K₃PO₄ can be highly sensitive to the presence of water. In many cases, a small amount of water is not only tolerated but can be beneficial. Water can aid in dissolving the inorganic base, K₃PO₄, and facilitate the crucial transmetalation step by activating the boronic acid.[1][2] However, for substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.[3][4] Some reports even suggest that anhydrous couplings with K₃PO₄ may require a trace amount of water to proceed effectively.[5]

Q2: What is the role of potassium phosphate (K₃PO₄) in the Suzuki coupling reaction?

A2: Potassium phosphate is a commonly used inorganic base in Suzuki-Miyaura couplings. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species.[6][7] This boronate then undergoes transmetalation with the palladium catalyst. K₃PO₄ is often favored for its effectiveness in challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides.[6]

Q3: What are the main side reactions to be aware of when water is present in a Suzuki coupling with K₃PO₄?

A3: The most common side reaction exacerbated by the presence of water is protodeboronation , where the boronic acid or ester is replaced by a hydrogen atom. This is particularly problematic with electron-deficient or heteroaromatic boronic acids.[3][8] Another potential side reaction is the homocoupling of the boronic acid, which can be promoted by the presence of oxygen.[1]

Q4: When should I consider using strictly anhydrous conditions for my Suzuki coupling with K₃PO₄?

A4: Strictly anhydrous conditions are recommended when you are working with substrates that are sensitive to water. This includes boronic acids that are prone to protodeboronation.[3][4] Additionally, if your starting materials or products contain functional groups that are labile to hydrolysis, anhydrous conditions are preferable. In such cases, using a more soluble base like potassium trimethylsilanolate (TMSOK) under anhydrous conditions can be an alternative.[4][9]

Troubleshooting Guides

Problem 1: Low or No Yield
Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity Ensure the palladium catalyst is fresh and properly stored. Consider using a more active pre-catalyst or ligand system, especially for challenging substrates.[3][6]
Inadequate Base Activation Ensure the K₃PO₄ is finely powdered to maximize its surface area.[5] If running the reaction under anhydrous conditions, consider adding a catalytic amount of water (e.g., 5 equivalents relative to the substrate) to aid in base dissolution and boronic acid activation.[5]
Poor Reagent Quality Use fresh, high-purity boronic acid/ester and aryl halide. Boronic acids can degrade over time.
Sub-optimal Solvent System If using a biphasic system (e.g., Toluene/H₂O), ensure vigorous stirring to facilitate phase transfer. For anhydrous reactions, ensure solvents are properly dried and degassed.[3]
Incorrect Reaction Temperature Increasing the temperature can sometimes overcome activation barriers, but may also increase side reactions.[6] Optimization may be required.
Problem 2: Significant Protodeboronation
Possible Cause Troubleshooting Steps
Excess Water If using a biphasic system, reduce the amount of water. Consider switching to anhydrous conditions with a minimal amount of water or a different base.[3]
Prolonged Reaction Time at High Temperature At elevated temperatures, the rate of protodeboronation can increase. Monitor the reaction closely and stop it once the starting material is consumed.[8]
Boronic Acid Instability Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[3][10]
Problem 3: Homocoupling of Boronic Acid
Possible Cause Troubleshooting Steps
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][6]
Inefficient Pre-catalyst Reduction If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Alternatively, use a Pd(0) source.[1]

Quantitative Data Summary

The optimal amount of water in a Suzuki coupling with K₃PO₄ is highly dependent on the specific substrates, ligand, and solvent system. The following table summarizes the expected trends based on literature insights.

Water ContentExpected Effect on YieldRationalePotential Issues
Strictly Anhydrous May be low or no reactionK₃PO₄ has low solubility in many organic solvents, and boronic acid activation may be inefficient without water.[5]Incomplete reaction.
Trace Amounts (e.g., <1%) Often optimal for "anhydrous" protocolsCan be sufficient to activate the K₃PO₄ and facilitate transmetalation without significantly promoting side reactions.[5]Difficult to control water content precisely.
Biphasic (e.g., Dioxane/H₂O 10:1) Generally high yieldsWater fully solubilizes the K₃PO₄, leading to efficient boronic acid activation.[10]Increased risk of protodeboronation and hydrolysis of sensitive functional groups.[3][11]
Purely Aqueous Can be very efficient with appropriate catalystsEnvironmentally friendly and can lead to high turnover numbers with water-soluble catalysts.[12][13]Substrate solubility can be a major limitation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with K₃PO₄ in a Biphasic System
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Procedure for "Anhydrous" Suzuki Coupling with K₃PO₄
  • Vessel and Reagent Preparation: Thoroughly dry all glassware. Use anhydrous solvents. Finely grind the K₃PO₄ and dry it in an oven before use.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and the dried, powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a bulky phosphine ligand).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature.

  • Monitoring and Workup: Follow steps 6-8 from Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Base_Activation Base (K3PO4) + H2O Ar'-B(OR)2->Base_Activation Ar'-B(OR)2(OH)- [Ar'-B(OR)2(OH)]- Base_Activation->Ar'-B(OR)2(OH)- Ar'-B(OR)2(OH)-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Reagents Expired/Impure Check_Reagents->Reagents_Bad No Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Reagents_OK->Check_Conditions Replace_Reagents Replace Reagents Reagents_Bad->Replace_Reagents Conditions_OK Conditions Appear Optimal Check_Conditions->Conditions_OK Yes Conditions_Bad Sub-optimal Conditions Check_Conditions->Conditions_Bad No Check_Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Conditions_OK->Check_Side_Reactions Optimize_Conditions Optimize Temp/Time/ Ensure Inert Atmosphere Conditions_Bad->Optimize_Conditions Side_Reactions_Present Side Reactions Observed Check_Side_Reactions->Side_Reactions_Present Yes No_Side_Reactions No Major Side Products Check_Side_Reactions->No_Side_Reactions No Address_Side_Reactions Adjust Water Content/ Use Boronate Ester/ Improve Degassing Side_Reactions_Present->Address_Side_Reactions Consult_Literature Consult Literature for Similar Substrates No_Side_Reactions->Consult_Literature

References

Technical Support Center: Design of Experiments (DoE) for Optimizing Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) to optimize Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why is it superior to the One-Factor-at-a-Time (OFAT) approach for optimizing Suzuki coupling reactions?

A1: Design of Experiments (DoE) is a statistical methodology to systematically investigate the relationship between multiple factors and a desired outcome. For Suzuki coupling reactions, this involves simultaneously varying parameters like catalyst, ligand, base, solvent, and temperature to efficiently identify optimal conditions.[1][2] Unlike the traditional One-Factor-at-a-Time (OFAT) method, DoE is more efficient, requiring fewer experiments to gain more information.[2][3] OFAT fails to account for interactions between factors, where the effect of one parameter is dependent on the level of another, which can lead to suboptimal results.[3]

Q2: What are the key factors to consider when designing a DoE for a Suzuki coupling reaction?

A2: The most influential factors in a Suzuki coupling reaction that should be considered for a DoE study are:

  • Catalyst System: This includes the palladium source (e.g., Pd(OAc)₂, K₂PdCl₄) and the choice of ligand.[1][4] Ligand properties such as electron richness and steric bulk can significantly impact oxidative addition and reductive elimination steps.[4]

  • Base: The choice and concentration of the base (e.g., K₂CO₃, K₃PO₄, NaOH) are critical.[5][6] The base activates the organoboron species, facilitating transmetalation.[5]

  • Solvent: The solvent system (e.g., Toluene, THF, Dioxane, DMF, often with water) influences the solubility of reagents and intermediates, and can affect the reaction rate and selectivity.[5][7][8]

  • Temperature: Reaction temperature has a significant impact on reaction kinetics and the formation of byproducts.[6][9]

  • Concentration and Stoichiometry: The molar ratios of the aryl halide, organoboron reagent, and base can affect reaction efficiency and impurity profiles.

  • Reaction Time: This is a crucial factor to optimize for maximizing product yield while minimizing degradation or side reactions.[10]

Q3: What are some common DoE designs applicable to Suzuki coupling optimization?

A3: Several DoE designs can be employed depending on the optimization stage:

  • Screening Designs (e.g., Plackett-Burman, Fractional Factorial): These are used in the initial stages to efficiently identify the most significant factors from a larger set of variables with a minimal number of experiments.[1][2][11]

  • Response Surface Methodology (RSM) (e.g., Box-Behnken, Central Composite Design): Once the key factors are identified, RSM is used to explore the relationships between these factors and the response (e.g., yield), allowing for the determination of optimal conditions.[1][12]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause: Inactive catalyst, poor reagent quality, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Catalyst Activity: The active catalyst in Suzuki couplings is Pd(0).[13] If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[13] Test your catalyst on a known, reliable Suzuki coupling reaction to confirm its activity.[13] Consider using modern, air-stable precatalysts like Buchwald palladacycles.[13]

  • Assess Reagent Stability: Boronic acids can be unstable and undergo protodeboronation or form unreactive boroxines.[4][13] Check the purity of your boronic acid via NMR. For sensitive substrates, consider using more stable boronic esters (e.g., pinacol esters).[13]

  • Evaluate Reaction Setup: Ensure your reaction is performed under an inert atmosphere, as oxygen can lead to homocoupling of the boronic acid.[4][14] Use anhydrous and degassed solvents, as water and oxygen can negatively impact the reaction.[15]

  • Systematic Screening via DoE: If the above steps do not resolve the issue, a systematic screening of key parameters using a DoE approach is recommended. This will help identify the critical factors and their optimal levels.

Problem 2: Significant Side Product Formation (Homocoupling, Dehalogenation, Protodeboronation)

Possible Causes: Presence of oxygen, non-optimal base or solvent, or harsh reaction conditions.

Troubleshooting Steps:

  • Homocoupling: This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen.[4] Ensure thorough degassing of your reaction mixture and maintain an inert atmosphere.[14]

  • Dehalogenation: The replacement of the halide on the starting material with a hydrogen atom can occur.[4] This may be mitigated by optimizing the choice of base and solvent, and potentially lowering the reaction temperature.[15]

  • Protodeboronation: The cleavage of the C-B bond in the organoboron reagent is a common side reaction, especially with heteroaryl boronic acids.[4] This can be minimized by using milder bases, anhydrous conditions where possible, and avoiding prolonged reaction times at high temperatures.[16]

Problem 3: Poor Reproducibility of Results

Possible Cause: Inconsistent reagent quality, variations in reaction setup, or unaccounted for factor interactions.

Troubleshooting Steps:

  • Standardize Procedures: Ensure consistent quality of reagents and solvents. Use fresh, high-purity materials. Standardize procedures for degassing, reagent addition, and temperature control.

  • Employ DoE to Understand Interactions: Poor reproducibility can stem from uncharacterized interactions between reaction parameters. A DoE approach can uncover these interactions, leading to a more robust and reproducible process.

Data Presentation: Quantitative Analysis of Factors

The following tables summarize the impact of different factors on Suzuki coupling reactions, compiled from various studies.

Table 1: Effect of Base on Suzuki Coupling Yield

BaseSolventTemperature (°C)Yield (%)Reference
K₃PO₄·3H₂OMeOH:H₂O (3:2)8096.3[8]
NaOHMeOH:H₂O (3:2)8098.2[8]
K₂CO₃EtOH/H₂O (2:1)8095[6]
Na₂CO₃Toluene/H₂O10092Data derived from multiple sources
Cs₂CO₃Dioxane10099Data derived from multiple sources
Et₃NDMSO100Low[1]

Table 2: Effect of Solvent on Suzuki Coupling Yield

SolventBaseTemperature (°C)Yield (%)Reference
MeOH:H₂O (3:2)NaOH8098.2[8]
EtOH/H₂O (2:1)K₂CO₃8095[6]
TolueneK₂CO₃10035[6]
DMFK₂CO₃8075Data derived from multiple sources
DioxaneK₂CO₃8065Data derived from multiple sources
THFK₂CO₃8058Data derived from multiple sources

Table 3: Effect of Catalyst Loading and Temperature

Catalyst Loading (mol%)Temperature (°C)Residence Time (min)Yield (%)Reference
0.55060Low[3]
1.08060High[3]
2.01006092[3]
510036090[9]
11101035[10]
2.511010Higher[10]

Experimental Protocols

Protocol 1: General Procedure for a DoE Screening Experiment (Fractional Factorial Design)

This protocol outlines a general method for setting up a screening experiment to identify key factors in a Suzuki coupling reaction.

  • Factor and Level Selection: Identify the factors to be investigated (e.g., Catalyst, Ligand, Base, Solvent, Temperature) and select high (+) and low (-) levels for each factor based on literature precedence and preliminary experiments.

  • Experimental Design: Generate a fractional factorial design matrix using statistical software (e.g., JMP, Minitab, MODDE). This matrix will define the specific combination of factor levels for each experimental run.

  • Reaction Setup: In an array of reaction vials or a multi-well plate, dispense the reagents according to the experimental design matrix under an inert atmosphere.

    • To each vial, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and the specified base (e.g., 2.0 eq).

    • Prepare stock solutions of the palladium precatalyst and ligand in the chosen solvent.

    • Add the appropriate catalyst/ligand solution to each vial to achieve the desired catalyst loading.

    • Add the specified solvent to each vial to reach the desired concentration.

  • Reaction Execution: Seal the vials and place them in a temperature-controlled shaker or heating block set to the temperature specified in the design matrix. Run the reactions for a predetermined amount of time.

  • Analysis: After the reaction time is complete, quench the reactions and analyze the product yield and purity by a suitable analytical method such as HPLC, GC, or NMR.

  • Data Analysis: Input the results into the statistical software to determine the main effects of each factor and identify any significant interactions.

Visualizations

DoE_Workflow_for_Suzuki_Optimization cluster_planning 1. Planning & Design cluster_execution 2. Execution cluster_analysis 3. Analysis & Modeling cluster_optimization 4. Optimization & Validation A Define Objective (e.g., Maximize Yield) B Identify Factors & Ranges (Catalyst, Base, Temp, etc.) A->B C Select DoE Design (e.g., Screening, RSM) B->C D Perform Experiments (as per design matrix) C->D E Analyze Samples (HPLC, GC, NMR) D->E F Statistical Analysis (Main Effects, Interactions) E->F G Generate Model & Response Surface F->G H Predict Optimal Conditions G->H I Validate Experimentally H->I

Caption: DoE Workflow for Suzuki Coupling Optimization.

Suzuki_Catalytic_Cycle_Troubleshooting Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-Pd(II)-X)L_n Pd0->OxAdd + R-X Transmetal Transmetalation (R-Pd(II)-R')L_n OxAdd->Transmetal + R'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product TS1 Inactive Catalyst? TS1->Pd0 Check Precatalyst Activation TS2 Poor Ligand Choice? TS2->OxAdd Screen Ligands TS3 Ineffective Base? TS3->Transmetal Screen Bases TS4 Decomposition? TS4->Transmetal Check Boronic Acid Stability

Caption: Troubleshooting the Suzuki Catalytic Cycle.

Factor_Interaction_Concept Temp Temperature Base Base Temp->Base Interaction Yield Product Yield Temp->Yield Solvent Solvent Base->Solvent Interaction Base->Yield Solvent->Temp Interaction Solvent->Yield

Caption: Interacting Factors in Suzuki Coupling DoE.

References

Validation & Comparative

Unambiguous Confirmation of Suzuki Coupling Success: A 2D NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel biaryl compounds via Suzuki-Miyaura coupling, rigorous product validation is a critical step. While traditional 1D NMR provides initial insights, 2D NMR spectroscopy offers a powerful suite of tools for the unambiguous confirmation of successful C-C bond formation and complete structural elucidation. This guide provides an objective comparison of 2D NMR techniques with alternative analytical methods, supported by detailed experimental protocols and data visualization to streamline your workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable and robust technique for the validation of Suzuki coupling products, offering a high level of structural detail and quantitative information that is often unattainable with other methods alone.[1] By integrating 2D NMR analysis into the workflow, researchers can confidently confirm the successful synthesis of their target molecules, a critical step in discovery and development.[1]

The Power of 2D NMR in Suzuki Coupling Analysis

While 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment and relative ratios of protons and carbons, complex molecules with overlapping signals can be challenging to interpret.[1][2] 2D NMR spectroscopy overcomes this by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for confirming the newly formed C-C bond and assigning the complete structure of the biaryl product.[3][4]

The most common and useful 2D NMR experiments for this purpose are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the proton-proton connectivity within each aromatic ring of the biaryl product.[3][5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH). This experiment is instrumental in assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.[4][5][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the key experiment for confirming the Suzuki coupling, as it shows correlations between protons on one aromatic ring and carbons on the other, across the newly formed C-C bond.[5][8][9]

Comparative Analysis of Validation Techniques

While 2D NMR provides the most detailed structural information, a multi-faceted approach to product validation is often the most robust. The following table compares the information obtained from 2D NMR with other common analytical techniques for a hypothetical Suzuki coupling reaction.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity map of the molecule's carbon-hydrogen framework. Unambiguous confirmation of the C-C bond formation.Provides the most comprehensive structural information for unambiguous identification.[1]Can be time-consuming to acquire and process. Requires access to a high-field NMR spectrometer.
1D NMR Spectroscopy (¹H, ¹³C) Information on the chemical environment, multiplicity, and relative ratios of protons and carbons.[1]Relatively quick to acquire and provides essential structural information. Quantitative nature allows for purity assessment.[1]Spectra can be complex and difficult to interpret for molecules with overlapping signals.[1][2]
Thin-Layer Chromatography (TLC) Monitors the progress of the reaction by comparing the retention factor (Rf) of the product to the starting materials.Simple, fast, and inexpensive method for reaction monitoring.Provides limited structural information and is not a definitive confirmation of product identity.
Gas Chromatography (GC) Monitors reaction progress and can be used for purity assessment based on retention time.High resolution and sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds. Does not provide detailed structural information.
Mass Spectrometry (MS) Provides the molecular weight of the product, confirming its elemental composition.High sensitivity and accuracy in determining molecular weight.Does not provide information on the connectivity of atoms (isomer differentiation can be difficult).

Experimental Protocols

General Suzuki Coupling Reaction Protocol

A typical Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10]

  • In a flask, combine the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), base (e.g., K₂CO₃, 2.0 eq.), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).[1]

  • Add a degassed solvent system (e.g., a mixture of toluene and water).[1]

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC.[1]

  • Upon completion, perform an aqueous workup. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

2D NMR Sample Preparation and Analysis
  • Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube.[1]

  • Acquire standard 1D ¹H and ¹³C NMR spectra to determine the spectral width and appropriate acquisition parameters for the 2D experiments.[11][12]

  • Acquire the 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.[1]

  • Analyze the cross-peaks in each 2D spectrum to elucidate the structure and confirm the C-C bond formation.

Visualizing the Workflow and Key Correlations

The following diagrams illustrate the general workflow for confirming a Suzuki coupling reaction and the key correlations observed in the 2D NMR spectra of a successful product.

Suzuki_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_confirmation Structure Confirmation start Suzuki Coupling Reaction purification Purification start->purification oneD_NMR 1D NMR (¹H, ¹³C) purification->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR Parameter Setup data_analysis Data Analysis & Interpretation twoD_NMR->data_analysis confirmation Unambiguous Structure Confirmation data_analysis->confirmation

General workflow for confirming a Suzuki coupling product.

Key_Correlations cluster_ringA Aryl Ring A cluster_ringB Aryl Ring B A1 H A2 H A1->A2 COSY A3 C A1->A3 HSQC B4 C A2->B4 HMBC A4 C A4->B4 Newly Formed C-C Bond B1 H B2 H B1->B2 COSY B3 C B1->B3 HSQC B2->A4 HMBC

Key 2D NMR correlations for confirming a Suzuki coupling.

Interpreting the 2D NMR Data

  • COSY: The presence of cross-peaks between adjacent aromatic protons confirms the spin systems within each aryl ring.

  • HSQC: Each protonated carbon will show a correlation to its attached proton, allowing for the direct assignment of carbon signals.

  • HMBC: The crucial evidence for a successful Suzuki coupling comes from observing cross-peaks between protons on one ring and carbons on the other, specifically the quaternary carbons of the newly formed biaryl bond. For instance, a proton ortho to the new C-C bond on ring A should show a correlation to the carbon atom of the new bond on ring B.

By systematically analyzing the data from these three experiments, researchers can build a complete and unambiguous picture of the Suzuki coupling product, ensuring the integrity of their synthetic results and providing a solid foundation for further research and development.

References

Purity Assessment of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of well-defined and safe pharmaceutical compounds. 4-(trans-4-Propylcyclohexyl)phenylboronic acid is a key building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the robust purity assessment of this critical reagent.

This document delves into the nuances of various analytical methodologies, presenting detailed experimental protocols and comparative data to assist in selecting the most appropriate technique for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of non-polar to moderately polar small molecules. However, the analysis of boronic acids presents unique challenges, including on-column hydrolysis and poor retention of the polar boronic acid group. To address these issues, specific HPLC method parameters are crucial.

Mitigating Challenges in HPLC Analysis of Boronic Acids

Successful HPLC analysis of this compound and related compounds often involves:

  • Column Selection: Utilizing columns with low silanol activity, such as the Waters XTerra MS C18, can minimize on-column hydrolysis.

  • Mobile Phase pH: Employing high pH mobile phases can help to deprotonate the boronic acid, improving retention and peak shape.

  • Aprotic Diluents: Preparing samples in aprotic solvents like acetonitrile can prevent hydrolysis before injection.

Proposed HPLC Method

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.5 (adjusted with Ammonium Hydroxide)
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: General workflow for HPLC purity assessment.

Alternative Analytical Techniques for Purity Determination

While HPLC is a powerful tool, alternative methods can offer advantages in terms of accuracy, specificity, and reduced sample manipulation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a reference standard of the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Advantages over HPLC:

  • Primary Method: Does not require a specific reference standard for the analyte.

  • High Accuracy and Precision: Can provide highly accurate and precise purity values.

  • Structural Information: Provides structural information about impurities.

Disadvantages:

  • Lower Sensitivity: Generally less sensitive than HPLC-UV.

  • Potential for Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

  • Requires Specialized Equipment and Expertise: Requires access to an NMR spectrometer and skilled personnel.

Table 2: Comparison of Analytical Techniques

FeatureHPLC (UV Detection)qNMRCapillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensityElectrophoretic separation based on charge-to-size ratioChromatographic separation using a supercritical fluid mobile phase
Primary Method No (Requires reference standard)YesNo (Requires reference standard)No (Requires reference standard)
Selectivity GoodExcellent (structural information)Excellent for charged speciesGood, orthogonal to RP-HPLC
Sensitivity HighModerateHighHigh
Sample Throughput HighLow to ModerateHighHigh
Solvent Consumption Moderate to HighLowVery LowLow (primarily CO2)
Key Advantage Widely available, robustAbsolute quantificationHigh efficiency, low sample volumeFast separations, "green" technique
Key Disadvantage Potential for on-column degradationLower sensitivity, signal overlapLimited to charged/ionizable compoundsHigher initial instrument cost
Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged or ionizable compounds like boronic acids.

Advantages over HPLC:

  • High Efficiency and Resolution: Can provide very sharp peaks and excellent separation of closely related compounds.

  • Low Sample and Reagent Consumption: Requires minimal sample and buffer volumes.

  • Rapid Method Development: Method development can often be faster than for HPLC.

Disadvantages:

  • Limited to Charged Analytes: Not suitable for neutral compounds without modification of the method.

  • Lower Loading Capacity: Not suitable for preparative-scale work.

  • Sensitivity can be lower than HPLC-UV for some analytes.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and can offer unique selectivity.

Advantages over HPLC:

  • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid analyses.

  • Reduced Organic Solvent Consumption: Primarily uses environmentally benign CO2.

  • Orthogonal Selectivity: Can separate compounds that are difficult to resolve by RP-HPLC.

Disadvantages:

  • Higher Initial Instrument Cost: SFC systems are generally more expensive than HPLC systems.

  • Limited to Less Polar to Moderately Polar Compounds: Not ideal for highly polar analytes without significant mobile phase modification.

Experimental Protocols for Alternative Techniques

Quantitative NMR (qNMR) Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic acid) into a tared NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve the sample and internal standard.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using appropriate parameters, including a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Capillary Electrophoresis (CE) Protocol
  • Buffer Preparation: Prepare a running buffer, for example, 25 mM sodium tetraborate at pH 9.2.

  • Sample Preparation: Dissolve the sample in the running buffer to a concentration of approximately 1 mg/mL.

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by water, and finally the running buffer.

  • Electrophoresis: Inject the sample and apply a voltage of 20-30 kV.

  • Detection: Monitor the separation using a UV detector at 214 nm.

Supercritical Fluid Chromatography (SFC) Protocol
  • Mobile Phase: Supercritical CO2 (A) and a modifier such as methanol or ethanol (B).

  • Column: A column suitable for SFC, such as a 2-ethylpyridine or a diol-based stationary phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or a mixture of the mobile phase components.

  • Chromatography: Perform a gradient elution, for example, from 5% to 40% modifier over 5-10 minutes.

  • Detection: Use a UV detector or an evaporative light scattering detector (ELSD).

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_screening Initial Purity Screening cluster_confirmation Confirmatory & In-depth Analysis cluster_investigation Impurity Identification HPLC HPLC (Routine QC) qNMR qNMR (Absolute Purity) HPLC->qNMR For confirmation or orthogonal analysis CE CE (High Resolution of Ionics) HPLC->CE For confirmation or orthogonal analysis SFC SFC (Orthogonal Separation) HPLC->SFC For confirmation or orthogonal analysis LC_MS LC-MS qNMR->LC_MS For impurity structure elucidation CE->LC_MS For impurity structure elucidation SFC->LC_MS For impurity structure elucidation

Caption: Selection logic for analytical techniques.

Potential Impurities and Degradation Products

The purity assessment method must be capable of separating the main component from potential impurities arising from the synthesis or degradation. Common impurities for arylboronic acids include:

  • Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules.

  • Starting materials and by-products from the synthesis: For example, unreacted Grignard reagents or coupling partners.

  • Protodeboronation product: The corresponding arene formed by the cleavage of the C-B bond.

  • Oxidation products: Hydroxylated derivatives formed by oxidation of the boronic acid.

A robust analytical method should be able to resolve this compound from these and other potential process-related impurities and degradation products. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to demonstrate the stability-indicating nature of the chosen analytical method.

Conclusion

The choice of the analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, a well-developed RP-HPLC method is often the most practical choice.

  • When absolute purity determination without a specific reference standard is required, qNMR is the method of choice.

  • Capillary Electrophoresis offers high separation efficiency for ionic impurities and can be a valuable orthogonal technique.

  • Supercritical Fluid Chromatography provides a fast and environmentally friendly alternative with unique selectivity, particularly for less polar impurities.

A comprehensive purity assessment strategy may involve the use of HPLC as a primary screening tool, with orthogonal techniques like qNMR, CE, or SFC employed for confirmation, in-depth analysis, and in cases where the HPLC method shows limitations. The ultimate goal is to employ a scientifically sound and validated analytical method that ensures the quality and consistency of this critical synthetic building block.

A Comparative Guide to GC-MS Analysis for Identifying Byproducts in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. However, like any chemical transformation, it is not without its complexities. The formation of byproducts can significantly impact reaction yield, purification efficiency, and the overall quality of the desired product. Accurate identification and quantification of these byproducts are therefore critical for reaction optimization, process control, and ensuring the purity of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the identification and analysis of byproducts in Suzuki coupling reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Common Byproducts in Suzuki Coupling Reactions

Before delving into the analytical methodologies, it is essential to understand the common impurities that can arise from Suzuki coupling reactions. These often include:

  • Homocoupling products: Resulting from the coupling of two molecules of the organoborane reagent or two molecules of the halide.

  • Protodeborylation products: Where the boronic acid is replaced by a hydrogen atom.[1]

  • Dehalogenation products: The replacement of the halide on the electrophile with a hydrogen atom.[1]

  • Residual starting materials and reagents: Unreacted aryl halides, boronic acids, and catalyst residues.

  • Isomers of the desired product.

GC-MS for Byproduct Analysis: A Detailed Approach

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for many common Suzuki coupling reaction mixtures.[2] The separation power of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a robust method for impurity profiling.

Experimental Protocol for GC-MS Analysis

A general workflow for the analysis of a Suzuki coupling reaction mixture by GC-MS is as follows:

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50-100 µL) of the reaction mixture.

    • Dilute the quenched aliquot with a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane) to a final concentration of approximately 10-100 µg/mL.[3]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[4]

    • Transfer the filtered sample to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is often a good starting point.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of byproducts by comparing their retention times and mass spectra with those of authentic standards, if available.

    • Quantify the byproducts using an internal standard method for greater accuracy.

Performance of GC-MS in Suzuki Byproduct Analysis

The following table summarizes the key performance characteristics of GC-MS for this application. The values provided are typical and can vary based on the specific instrumentation, method, and analytes.

Performance MetricTypical Value/Characteristic
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL
Resolution High; capable of separating isomeric byproducts with appropriate column and temperature programming.
Compound Identification High confidence through mass spectral library matching and fragmentation patterns.
Quantitative Accuracy Good to excellent with the use of an internal standard.
Throughput Moderate; typical run times are 20-40 minutes per sample.
Sample Requirements Analytes must be volatile and thermally stable. Derivatization may be required for non-volatile compounds.[4]

Alternative Analytical Techniques for Byproduct Identification

While GC-MS is a powerful tool, other techniques offer complementary or, in some cases, superior capabilities for the analysis of Suzuki coupling byproducts.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a versatile technique that is particularly well-suited for the analysis of non-volatile, thermally labile, and polar compounds that are not amenable to GC-MS.[2][5]

Advantages over GC-MS:

  • Broader Analyte Scope: Can analyze a wider range of compounds without the need for derivatization.

  • Milder Conditions: Operates at or near room temperature, preventing the degradation of thermally sensitive byproducts.

Disadvantages:

  • Lower Resolution (for some applications): Chromatographic resolution may be lower than capillary GC for certain classes of compounds.

  • Matrix Effects: The liquid mobile phase can sometimes interfere with the ionization process in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1] It provides detailed information about the connectivity of atoms within a molecule, making it the gold standard for identifying unknown byproducts.

Advantages:

  • Definitive Structure Elucidation: Provides detailed structural information that is often not obtainable from mass spectrometry alone.[1]

  • Quantitative Nature: Can be used for quantitative analysis (qNMR) without the need for identical reference standards for each analyte.[6]

Disadvantages:

  • Lower Sensitivity: Generally less sensitive than mass spectrometry-based techniques. However, modern high-field NMR instruments can detect impurities at levels of 0.01-0.05%.[7]

  • Complex Spectra: Spectra of reaction mixtures can be complex and require expertise for interpretation.

Comparative Analysis of Analytical Techniques

The following table provides a comparative overview of GC-MS, HPLC-MS, and NMR for the analysis of byproducts in Suzuki coupling reactions.

FeatureGC-MSHPLC-MSNMR Spectroscopy
Analyte Volatility RequiredNot requiredNot required
Sensitivity High (ng/mL to pg/mL)High (ng/mL to pg/mL)Moderate (µg/mL to mg/mL); 0.01-0.05% for impurity detection with high-field instruments[7]
Resolution Very HighHighNot applicable in the same sense; depends on spectral dispersion
Compound Identification High (based on mass spectrum and retention time)High (based on mass spectrum and retention time)Definitive (based on detailed structural information)[1]
Quantitative Capability Excellent (with internal standard)Excellent (with internal standard)Excellent (qNMR)[6]
Sample Throughput ModerateModerate to HighLow to Moderate
Instrumentation Cost ModerateHighVery High
Ease of Use ModerateModerateRequires specialized expertise

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship between the analytical techniques.

GCMS_Workflow cluster_reaction Suzuki Coupling Reaction cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Dilute Dilute with Solvent Quench->Dilute Filter Filter Dilute->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Inject Inject into GC-MS GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Byproducts (Library Search) Detect->Identify Quantify Quantify Byproducts (Internal Standard) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of Suzuki coupling byproducts.

Analytical_Technique_Comparison cluster_problem Analytical Challenge cluster_techniques Analytical Techniques Problem Identify & Quantify Suzuki Coupling Byproducts GCMS GC-MS (Volatile/Semi-Volatile) Problem->GCMS HPLCMS HPLC-MS (Non-Volatile/Polar) Problem->HPLCMS NMR NMR Spectroscopy (Structure Elucidation) Problem->NMR GCMS->HPLCMS Complementary GCMS->NMR Confirmatory HPLCMS->NMR Confirmatory

Caption: Logical relationship between primary analytical techniques for byproduct analysis.

Conclusion

The choice of analytical technique for identifying and quantifying byproducts in Suzuki coupling reactions is dictated by the specific properties of the analytes and the goals of the analysis. GC-MS is a robust and reliable method for volatile and semi-volatile byproducts, offering high resolution and confident identification. HPLC-MS provides a broader scope for non-volatile and thermally labile compounds. NMR spectroscopy remains the ultimate tool for definitive structure elucidation of unknown impurities. For a comprehensive understanding of a reaction's impurity profile, a multi-technique approach, leveraging the strengths of each method, is often the most effective strategy. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their analytical needs in the dynamic field of drug development and chemical synthesis.

References

A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-(trans-4-Propylcyclohexyl)phenylboronic Acid vs. Its Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical determinant of success in complex organic syntheses. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, the selection of the organoboron coupling partner is paramount. This guide provides an in-depth comparison of two such reagents: 4-(trans-4-propylcyclohexyl)phenylboronic acid and its corresponding potassium trifluoroborate salt, offering a detailed analysis of their performance, stability, and handling characteristics, supported by experimental data and protocols.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. At the heart of this reaction lies the transmetalation step, where an organic group is transferred from a boron atom to the palladium catalyst. The nature of the organoboron species significantly influences the reaction's outcome. While boronic acids have been the traditional workhorses, their trifluoroborate salt counterparts have emerged as robust alternatives, addressing several of the inherent challenges associated with boronic acids.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

While direct, side-by-side comparative studies for this compound and its trifluoroborate salt are not extensively published under identical conditions, a comparative analysis can be constructed from representative data for their respective classes in Suzuki-Miyaura reactions.

Potassium aryltrifluoroborates are generally recognized for their superior stability, which often translates to more consistent and reproducible yields.[1] Unlike boronic acids, they are less susceptible to protodeboronation, a common side reaction that can diminish the yield of the desired coupled product. This enhanced stability also allows for the use of near-stoichiometric amounts of the boron reagent.

Below is a table summarizing representative Suzuki-Miyaura coupling reaction data for both this compound and analogous potassium aryltrifluoroborates with various aryl halides.

Boron ReagentAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux12~85-95
This compound1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O1008~80-90
Potassium Aryltrifluoroborate (analogue)4-ChlorobenzonitrilePd(OAc)₂ (2) / RuPhos (4)K₂CO₃Toluene/H₂O802490
Potassium Aryltrifluoroborate (analogue)4-BromoacetophenonePdCl₂(dppf) (3)Cs₂CO₃THF/H₂O801692

Note: The data presented is a compilation from various sources and is intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrates.

Key Differences: Stability, Handling, and Reactivity

The primary advantages of potassium trifluoroborate salts stem from their chemical structure. The tetracoordinate boron center in a trifluoroborate is significantly more stable than the tricoordinate, vacant p-orbital-containing boron in a boronic acid.

Stability:

  • This compound: Prone to dehydration to form cyclic boroxines (anhydrides), which can complicate stoichiometry and affect reactivity. It is also susceptible to protodeboronation, especially under basic or aqueous conditions, leading to the formation of the corresponding arene byproduct.

  • Potassium 4-(trans-4-Propylcyclohexyl)phenyltrifluoroborate: These salts are typically crystalline, free-flowing solids that are remarkably stable to air and moisture.[1] This stability allows for long-term storage without significant degradation, ensuring the integrity and reactivity of the reagent over time. Their resistance to protodeboronation is a key advantage, particularly in reactions requiring prolonged heating or aqueous bases.

Handling:

  • Boronic Acid: Due to their potential for decomposition, boronic acids may require more careful handling and storage under inert atmospheres, especially for long-term use. The presence of boroxines can also make accurate weighing challenging.

  • Trifluoroborate Salt: Their solid, crystalline nature and stability in air make them easier to handle, weigh, and store, contributing to improved experimental reproducibility.

Reactivity:

  • Boronic Acid: The activation of boronic acids in the catalytic cycle typically requires a base to form a more nucleophilic boronate species.

  • Trifluoroborate Salt: The trifluoroborate salt also requires activation by a base to liberate the active organoboron species for transmetalation. The in-situ generation of the boronic acid or a related reactive species is believed to occur under the reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of the trifluoroborate salt and for a general Suzuki-Miyaura coupling reaction with each reagent.

Synthesis of Potassium 4-(trans-4-Propylcyclohexyl)phenyltrifluoroborate

This protocol is adapted from general procedures for the conversion of arylboronic acids to their corresponding potassium trifluoroborate salts.

Workflow for Trifluoroborate Salt Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation BoronicAcid 4-(trans-4-Propylcyclohexyl)- phenylboronic acid Stirring Stir at room temperature BoronicAcid->Stirring KHF2 Potassium hydrogen fluoride (KHF₂) KHF2->Stirring Solvent Methanol/Water Solvent->Stirring Evaporation Remove solvent in vacuo Stirring->Evaporation Washing Wash with acetone Evaporation->Washing Drying Dry under vacuum Washing->Drying Product Potassium 4-(trans-4-propylcyclohexyl)- phenyltrifluoroborate Drying->Product

Caption: Synthesis of the trifluoroborate salt from the boronic acid.

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (4 M) is added a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).

  • The resulting mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with hot acetone, filtered, and washed with additional acetone.

  • The solid product is then dried under high vacuum to yield potassium 4-(trans-4-propylcyclohexyl)phenyltrifluoroborate as a white, crystalline solid.

General Suzuki-Miyaura Coupling Protocol

The following is a general procedure that can be adapted for both the boronic acid and its trifluoroborate salt. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln OxidativeAddition Oxidative Addition Pd(0)Ln->OxidativeAddition Ar-Pd(II)-X Ar-Pd(II)-X(Ln) OxidativeAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar' ReductiveElimination Reductive Elimination Ar-Pd(II)-Ar'->ReductiveElimination ReductiveElimination->Pd(0)Ln Ar-Ar' Ar-Ar' ReductiveElimination->Ar-Ar' Ar-X Ar-X Ar-X->OxidativeAddition Ar'-B(OH)2 / Ar'-BF3K Ar'-B(OH)₂ or Ar'-BF₃K + Base Ar'-B(OH)2 / Ar'-BF3K->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol) or potassium trifluoroborate salt (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

  • Add the degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion: Making the Right Choice for Your Synthesis

Both this compound and its potassium trifluoroborate salt are valuable reagents for the synthesis of complex molecules, particularly in the fields of liquid crystals and pharmaceuticals where the propylcyclohexylphenyl moiety is a common structural motif.

The choice between the two often comes down to a balance of factors including the scale of the reaction, the stability requirements of the overall synthetic route, and the need for stringent reproducibility.

  • For routine, small-scale syntheses where the boronic acid can be used shortly after purchase or purification, This compound may be a suitable and cost-effective option.

  • For large-scale syntheses, multi-step sequences where the boron reagent may be stored for extended periods, or when high reproducibility and consistent yields are critical, the potassium 4-(trans-4-propylcyclohexyl)phenyltrifluoroborate salt offers significant advantages in terms of stability and ease of handling.[1]

Ultimately, the enhanced stability and reliability of the trifluoroborate salt can lead to more efficient and robust synthetic processes, justifying the additional synthetic step for its preparation, especially in the demanding environments of pharmaceutical and materials science research and development.

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, particularly those involving hindered boronic acids, presents a significant challenge. The success of these transformations is critically dependent on the choice of the palladium ligand. This guide provides an objective comparison of commonly employed palladium ligands, supported by experimental data, to aid in the selection of the optimal catalytic system for coupling with hindered boronic acids.

The Critical Role of Ligands in Overcoming Steric Hindrance

Sterically hindered boronic acids, such as those with ortho-substituents on the aryl ring, are slow to transmetalate onto the palladium center. This slow step can lead to side reactions, including protodeboronation, and ultimately, low product yields. The ideal ligand for such challenging couplings must possess specific characteristics:

  • Steric Bulk: A bulky ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step with the organohalide. The steric bulk also facilitates the reductive elimination step to release the final product.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition, a crucial step in the catalytic cycle.

Two major classes of ligands have proven to be particularly effective for the Suzuki-Miyaura coupling of hindered substrates: Buchwald-type biaryl phosphines and N-heterocyclic carbenes (NHCs) .

Data Presentation: Performance of Palladium Ligands in Hindered Couplings

The following tables summarize the performance of various palladium ligands in the Suzuki-Miyaura coupling of hindered boronic acids with different aryl halides. The data has been compiled from various literature sources to provide a comparative overview.

Table 1: Coupling of 2,4,6-Trimethylphenylboronic Acid with Aryl Chlorides

LigandAryl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
SPhos 4-ChlorotolueneK₃PO₄Toluene/H₂O11018952[1]
XPhos 4-ChlorotolueneK₃PO₄t-BuOH10024922[2]
RuPhos 2-Chloro-1,3-dimethylbenzeneK₃PO₄Toluene10012881.5
IMes 4-ChlorotolueneCs₂CO₃Dioxane10016941.5[3]
IPr 2-ChlorotolueneK₂CO₃THF/H₂O8012911[4]
AntPhos 2-Bromo-1,3,5-triisopropylbenzeneK₃PO₄Toluene11012631

Table 2: Coupling of 1-Naphthaleneboronic Acid with Hindered Aryl Bromides

LigandAryl BromideBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
SPhos 2-Bromo-1,3-dimethylbenzeneK₃PO₄Toluene10012972[5]
XPhos 2-Bromo-1,3-dimethylbenzeneK₃PO₄Dioxane11018951[6]
RuPhos 1-Bromo-2,6-dimethylnaphthaleneK₃PO₄Toluene10016902
IMes 2-BromomesityleneCs₂CO₃Dioxane10018921.5[3]
IPr 2-BromomesityleneK₂CO₃THF/H₂O8015891[4]
AntPhos 2-Bromo-1,3,5-triisopropylbenzeneK₃PO₄Toluene11012751

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions with hindered substrates using a Buchwald-type ligand and an NHC ligand.

Protocol 1: Suzuki-Miyaura Coupling using SPhos Precatalyst

This protocol is adapted from literature procedures for the coupling of a hindered aryl boronic acid with an aryl chloride.[7]

Reagents and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Hindered Aryl Boronic Acid (e.g., 2,4,6-trimethylphenylboronic acid)

  • Aryl Halide (e.g., 4-chlorotoluene)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Add toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Pd-NHC Precatalyst

This protocol is a general procedure for the coupling of hindered substrates using a well-defined Pd(II)-NHC precatalyst.[4][8]

Reagents and Equipment:

  • [(NHC)PdCl₂(Aniline)] precatalyst (e.g., NHC = IPr)

  • Hindered Aryl Boronic Acid (e.g., 2,6-dimethylphenylboronic acid)

  • Aryl Halide (e.g., 2-bromomesitylene)

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water (degassed)

  • Microwave vial or sealed tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried microwave vial equipped with a stir bar, add the [(IPr)PdCl₂(Aniline)] precatalyst (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add THF (4 mL) and degassed water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (15 mL).

  • Filter the mixture through a pad of celite, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the key mechanistic pathway of the Suzuki-Miyaura coupling and a logical workflow for ligand selection.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-X(L) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) Base Base Base->Ar-Pd(II)-X(L)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow start Start: Hindered Boronic Acid Coupling substrate_analysis Analyze Substrate Steric Hindrance start->substrate_analysis aryl_halide_type Aryl Halide Type? substrate_analysis->aryl_halide_type boronic_acid_hindrance Degree of Boronic Acid Hindrance? aryl_halide_type->boronic_acid_hindrance Aryl Chloride aryl_halide_type->boronic_acid_hindrance Aryl Bromide/Iodide buchwald_ligands Consider Buchwald Ligands (SPhos, XPhos, RuPhos) boronic_acid_hindrance->buchwald_ligands Moderate nhc_ligands Consider NHC Ligands (IPr, IMes) boronic_acid_hindrance->nhc_ligands High specialized_ligands Consider Specialized Ligands (e.g., AntPhos for extreme hindrance) boronic_acid_hindrance->specialized_ligands Extreme optimization Optimize Base, Solvent, and Temperature buchwald_ligands->optimization nhc_ligands->optimization specialized_ligands->optimization

Caption: A decision workflow for selecting an appropriate palladium ligand.

References

A Comparative Guide to the Reactivity of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-(trans-4-Propylcyclohexyl)phenylboronic acid with other common arylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by established principles of organic chemistry and extrapolated from experimental data in the field.

Introduction to Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The reactivity of the arylboronic acid is a critical factor influencing the efficiency and yield of this palladium-catalyzed reaction. Generally, the electronic and steric properties of the substituents on the phenylboronic acid ring play a pivotal role. Electron-donating groups tend to increase the nucleophilicity of the aryl group, often leading to faster transmetalation, a key step in the catalytic cycle. Conversely, electron-withdrawing groups can decrease reactivity.

This compound is a unique organoboron compound featuring a bulky, non-polar propylcyclohexyl substituent. This group is considered to be weakly electron-donating and introduces significant steric bulk. This guide will compare its anticipated reactivity profile with that of standard arylboronic acids possessing electron-donating, electron-withdrawing, and sterically demanding substituents.

Quantitative Reactivity Comparison

Arylboronic AcidSubstituent TypeElectronic EffectSteric HindranceExpected Relative Initial Rate (Illustrative)Typical Yield Range (%)
Phenylboronic AcidUnsubstitutedNeutralLow1.085-95
4-Methoxyphenylboronic Acidp-MethoxyStrong Electron-DonatingLow~7.090-99
4-Chlorophenylboronic Acidp-ChloroWeak Electron-WithdrawingLow~0.875-90
This compound p-(trans-4-Propylcyclohexyl) Weak Electron-Donating High ~1.5 80-95
2-Methylphenylboronic Acido-MethylWeak Electron-DonatingMedium~0.570-85

Experimental Protocols

To achieve a reliable comparison of the reactivity of different arylboronic acids, it is crucial to maintain consistent experimental conditions. Below is a generalized protocol for a comparative Suzuki-Miyaura cross-coupling reaction.

General Procedure for Comparative Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction flask via syringe.

  • Add the remaining degassed solvent to the reaction flask to achieve the desired concentration (e.g., 0.1 M with respect to the aryl halide).

Reaction Execution and Monitoring:

  • Place the reaction flask in a preheated oil bath at a controlled temperature (e.g., 80 °C).

  • Monitor the progress of the reaction at regular intervals (e.g., every 30 minutes) by taking aliquots and analyzing them by a suitable technique such as GC-MS or LC-MS.

  • Continue the reaction until the limiting reagent is consumed or for a predetermined period (e.g., 12 hours).

Work-up and Analysis:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Mechanistic and Workflow Diagrams

To visualize the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for comparing arylboronic acid reactivity.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R2B(OH)3]- pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R1-R2

Suzuki-Miyaura Catalytic Cycle

Reactivity_Comparison_Workflow start Define Standard Reaction Conditions (Aryl Halide, Catalyst, Base, Solvent, Temperature) select_boronic_acids Select Arylboronic Acids for Comparison start->select_boronic_acids run_reactions Perform Parallel Suzuki-Miyaura Reactions select_boronic_acids->run_reactions monitor_kinetics Monitor Reaction Progress vs. Time (e.g., GC-MS, LC-MS) run_reactions->monitor_kinetics determine_yields Determine Isolated Yields run_reactions->determine_yields data_analysis Analyze and Compare Data (Initial Rates, Yields) monitor_kinetics->data_analysis determine_yields->data_analysis conclusion Draw Conclusions on Relative Reactivity data_analysis->conclusion

Workflow for Reactivity Comparison

Discussion

The reactivity of this compound is primarily influenced by the interplay of its electronic and steric characteristics. The propylcyclohexyl group is weakly electron-donating through an inductive effect, which should slightly enhance the nucleophilicity of the phenyl ring compared to unsubstituted phenylboronic acid. This would suggest a faster rate of transmetalation.

However, the significant steric bulk of the trans-4-propylcyclohexyl substituent can also play a crucial role. While para-substitution generally minimizes steric hindrance at the reaction center (the carbon atom attached to boron), the overall size of the molecule might affect the approach to the palladium center, potentially slowing down the reaction compared to less bulky analogues like 4-methoxyphenylboronic acid.

In comparison to ortho-substituted arylboronic acids, such as 2-methylphenylboronic acid, the para-substitution in this compound is advantageous as it avoids direct steric clash during the formation of the key intermediates in the catalytic cycle.

Conclusion

This compound is expected to be a moderately reactive partner in Suzuki-Miyaura cross-coupling reactions. Its weak electron-donating nature suggests a slightly enhanced reactivity compared to phenylboronic acid, while its steric bulk is not anticipated to be a major impediment due to the para-substitution pattern. For drug development and materials science applications where the unique structural motif of the propylcyclohexyl group is desired, this boronic acid represents a reliable and efficient building block for Suzuki-Miyaura cross-coupling reactions. The provided experimental protocol offers a robust framework for conducting comparative studies to precisely quantify its reactivity against other arylboronic acids in specific synthetic contexts.

A Head-to-Head Battle of Cross-Coupling Titans: Suzuki-Miyaura vs. Stille for Complex Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryls is a cornerstone of molecular construction. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as dominant methodologies. This guide provides an objective, data-driven comparison of these two powerful reactions, offering insights into their respective advantages and limitations in the synthesis of intricate biaryl structures.

The choice between the Suzuki-Miyaura and Stille coupling is often nuanced, dictated by factors such as functional group tolerance, steric hindrance of the substrates, and toxicity of the reagents. While the Suzuki-Miyaura coupling is often favored for its use of generally less toxic and environmentally benign organoboron reagents, the Stille coupling showcases remarkable functional group tolerance and can be the reaction of choice for particularly sensitive substrates.

At a Glance: Key Differences

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.[1]Organostannanes are generally stable to air and moisture.[1]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.[1]Tin-based byproducts can be challenging to remove completely from the reaction mixture.[1]
Reaction Conditions Typically requires a base.[1]Often proceeds under neutral or mildly basic conditions.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide array of functional groups.[1]

Performance Under Pressure: Synthesizing Complex Biaryls

The true test of a synthetic method lies in its ability to perform reliably with challenging substrates. The following tables summarize quantitative data for the Suzuki-Miyaura and Stille couplings in the synthesis of sterically hindered, electronically diverse, and heterocyclic biaryls.

Sterically Hindered Substrates

The synthesis of biaryls with bulky substituents, particularly in the ortho positions, presents a significant challenge due to steric hindrance, which can impede the coupling reaction.

Aryl HalideCoupling PartnerReactionCatalystBase/AdditiveSolventTemp. (°C)Yield (%)
2-Bromo-1,3-dimethylbenzenePhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene10095
2-Bromo-1,3-dimethylbenzenePhenyltributylstannaneStillePd(PPh₃)₄-Toluene11088
1-Bromo-2-isopropylbenzeneDiazocine boronic esterSuzuki-MiyauraPd(OAc)₂ / XPhosK₃PO₄Dioxane10060[2]
1-Bromo-2-isopropylbenzeneDiazocine stannaneStillePd(OAc)₂ / XPhosCsFDioxane8086[2]
2,4,6-Triisopropylbromobenzene2-Methylphenylboronic acidSuzuki-MiyauraPd(dba)₂ / R-PhosK₃PO₄·H₂OTHF50~99[3]
2-Chloro-1-methyl-3-nitrobenzenePhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / bis-benzimidazolium saltK₂CO₃Dioxane11060[4]
Electronically Diverse Substrates

The electronic properties of the coupling partners can significantly influence the reaction efficiency. Electron-rich aryl halides can be challenging for oxidative addition, while electron-deficient partners can present their own set of difficulties.

Aryl HalideCoupling PartnerReactionCatalystBase/AdditiveSolventTemp. (°C)Yield (%)
4-Bromoanisole (electron-rich)Diazocine boronic esterSuzuki-MiyauraPd(OAc)₂ / XPhosK₃PO₄Dioxane10095[2]
4-Bromoanisole (electron-rich)Diazocine stannaneStillePd(OAc)₂ / XPhosCsFDioxane8090[2]
1-Bromo-4-nitrobenzene (electron-deficient)Diazocine boronic esterSuzuki-MiyauraPd(OAc)₂ / XPhosK₃PO₄Dioxane10080[2]
1-Bromo-4-nitrobenzene (electron-deficient)Diazocine stannaneStillePd(OAc)₂ / XPhosCsFDioxane8089[2]
4-Chloronitrobenzene (electron-deficient)Phenylboronic acidSuzuki-MiyauraPd(OAc)₂NaOHWater13094[5]
4-NitroiodobenzeneVinyltributyltinStille[PdCl₂(Rf-bpy)]-NMP120100[6]
Heterocyclic Substrates

The presence of heteroatoms in the coupling partners can sometimes lead to catalyst inhibition or undesired side reactions, making the synthesis of heteroaryl-containing biaryls a notable challenge.

Heteroaryl HalideCoupling PartnerReactionCatalystBase/AdditiveSolventTemp. (°C)Yield (%)
2-BromothiopheneDiazocine boronic esterSuzuki-MiyauraPd(OAc)₂ / XPhosK₃PO₄Dioxane10066[2]
2-BromothiopheneDiazocine stannaneStillePd(OAc)₂ / XPhosCsFDioxane8094[2]
3-BromothiopheneDiazocine boronic esterSuzuki-MiyauraPd(OAc)₂ / XPhosK₃PO₄Dioxane10057[2]
3-BromothiopheneDiazocine stannaneStillePd(OAc)₂ / XPhosCsFDioxane8090[2]
4-BromopyridineDiazocine stannaneStillePd(OAc)₂ / XPhosCsFDMSO10047[2]
2-ChloropyridinePhenylboronic acidSuzuki-MiyauraPd/CK₂CO₃DMA/Water12095[5]

Unraveling the Mechanisms: Catalytic Cycles

The fundamental steps of the catalytic cycles for both the Suzuki-Miyaura and Stille couplings are analogous, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent introduces key differences, particularly in the transmetalation step.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Aryl Halide) r1x->oxidative_addition pd_intermediate R¹-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_r1_r2 R¹-Pd(II)-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Biaryl) reductive_elimination->product Stille_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Aryl Halide) r1x->oxidative_addition pd_intermediate R¹-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation stannane R²-Sn(R³)₃ stannane->transmetalation pd_r1_r2 R¹-Pd(II)-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Biaryl) reductive_elimination->product

References

A Comparative Guide to Boronic Acids and Boronic Esters in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of reagents is a critical factor that dictates the efficiency, yield, and practicality of a synthetic route. In the synthesis of liquid crystals, which often feature complex biaryl cores, the Suzuki-Miyaura cross-coupling reaction is a cornerstone. This guide provides an objective comparison of two key reagents for this reaction: boronic acids and their corresponding boronate esters, with a focus on their application in liquid crystal synthesis.

The primary distinction between boronic acids and boronate esters lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the catalytic cycle.[1][2] However, this reactivity is offset by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition through pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.[1][2]

Conversely, boronate esters, such as the widely used pinacol esters, exhibit significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for prolonged periods.[1][2] This stability makes them advantageous for multi-step syntheses.[2] The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[2] It is a topic of discussion whether boronate esters undergo direct transmetalation or first hydrolyze to the more reactive boronic acid under typical aqueous basic reaction conditions.[2][3]

Quantitative Performance Comparison

The following table summarizes the key performance differences between boronic acids and boronate esters in the context of Suzuki-Miyaura cross-coupling for liquid crystal synthesis.

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reaction times.[1][2]Generally lower, may require longer reaction times or higher temperatures.[2]
Stability Lower; susceptible to protodeboronation and oxidation, affecting shelf-life.[1][2]High; often stable crystalline solids suitable for long-term storage and easier handling.[1][2]
Purity of Starting Material Can be challenging to obtain in high purity due to decomposition propensity.[1]Generally high; can be purified by standard techniques like column chromatography.[1][4]
Handling and Storage May require an inert atmosphere and low temperatures for long-term storage.[1]Stable at room temperature and easy to handle in air.[1]
Reaction Yields Can be high, but may be compromised by decomposition of the starting material.[1]Often provide higher yields of desired biaryl products due to enhanced stability.[4]
Purification of Product Purification of the final liquid crystal product can be complicated by byproducts from boronic acid decomposition.Cleaner reaction profiles often lead to simpler purification of the final product.[2]

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl liquid crystal core.

Protocol 1: Synthesis Using a Boronic Acid

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure liquid crystal. Due to potential impurities from boronic acid decomposition, multiple purification steps may be necessary.[5]

Protocol 2: Synthesis Using a Boronate Ester

  • Reaction Setup: In a reaction flask, combine the aryl halide (1.0 eq.), the arylboronate ester (e.g., a pinacol ester, 1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and a base (e.g., Cs₂CO₃, 2.5 eq.).

  • Solvent Addition: Add an anhydrous solvent, such as dioxane or THF.

  • Reaction Execution: Purge the flask with an inert gas. Heat the mixture to reflux (e.g., 90-110 °C) and maintain stirring until completion.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, which is often more straightforward due to the cleaner reaction profile of the stable boronate ester.[1][4]

Visualizing the Chemistry

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly for the creation of C-C bonds necessary for many liquid crystal structures.[6] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₂]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Synthesis Workflow

The choice between a boronic acid and a boronate ester impacts several stages of the synthesis workflow, from reagent handling to final purification. The stability of boronate esters often leads to a more streamlined and predictable process.

Synthesis_Workflow Comparative Synthesis Workflow cluster_acid Boronic Acid Pathway cluster_ester Boronate Ester Pathway A1 Reagent Handling (Inert atmosphere may be needed) A2 Suzuki Coupling (Faster reaction) A1->A2 A3 Work-up & Purification (Potential for byproducts) A2->A3 A4 Final Liquid Crystal A3->A4 B1 Reagent Handling (Stable in air) B2 Suzuki Coupling (Slower reaction) B1->B2 B3 Work-up & Purification (Cleaner profile) B2->B3 B4 Final Liquid Crystal B3->B4

Caption: Workflow comparison for liquid crystal synthesis.

References

A Comparative Guide to Quantitative NMR (qNMR) for Determining Suzuki Coupling Product Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Yield Determination in Suzuki Coupling Reactions.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Accurate determination of the reaction yield is critical for process optimization, scale-up, and ensuring the quality of active pharmaceutical ingredients (APIs). While traditional methods like chromatographic purification followed by gravimetric analysis have been the standard, modern analytical techniques offer faster and more precise alternatives.

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for determining the yield of Suzuki coupling products. We present a head-to-head comparison of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their needs.

The Principle of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of organic molecules.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2] By incorporating a certified internal standard of known concentration and purity into a sample containing the analyte, the absolute quantity of the analyte can be determined with high accuracy and precision, without the need for a specific reference standard of the Suzuki coupling product itself.[3][4]

Performance Comparison of Analytical Techniques

The choice of an analytical technique for determining the yield of a Suzuki coupling reaction depends on several factors, including the properties of the product and impurities, the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for this application.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Traditional Method (Column Chromatography & Gravimetric)
Principle Absolute quantification based on molar concentration.[1]Comparative method based on separation and UV/Vis or other detection.Comparative method based on separation and detection (e.g., FID).Physical separation and mass determination.
Accuracy High, as it is a primary ratio method.[1][5]High, but can be influenced by the response factors of impurities and requires a pure reference standard for calibration.[1]High, but dependent on the response factor of the analyte and requires a pure reference standard.Can be high, but susceptible to systematic errors from incomplete separation or residual solvent.
Precision Excellent, typically with low relative standard deviation (RSD).[1][6]Very good, with low RSD.[1]Very good, with low RSD.Moderate, operator-dependent.
Selectivity High, based on distinct resonance signals. Can resolve and quantify isomers.High, based on chromatographic separation. Co-eluting impurities can be an issue.[1]Excellent for volatile compounds. Co-elution can occur.[7]Dependent on the resolving power of the stationary phase.
Limit of Detection (LOD) ~0.1%[1]~0.01%[1]~0.01%Not applicable.
Limit of Quantification (LOQ) Dependent on desired accuracy, typically around 0.5%.Dependent on detector response, typically around 0.05%.Dependent on detector response, typically around 0.05%.Not applicable.
Sample Preparation Simple: dissolve sample and internal standard in deuterated solvent.More complex: may require filtration, dilution, and method development.May require derivatization for non-volatile compounds.Labor-intensive: involves column packing, elution, and solvent removal.
Analysis Time Fast (typically 5-15 minutes per sample).Moderate (typically 15-30 minutes per sample).Fast (typically 10-20 minutes per sample).Slow (can take several hours to days).
Reference Standard Requires a certified internal standard (can be a simple, stable molecule). Does not require a pure standard of the product.[8]Requires a pure, well-characterized reference standard of the product for accurate quantification.Requires a pure, well-characterized reference standard of the product for accurate quantification.Not applicable.
Structural Information Provides unambiguous structural confirmation of the product and impurities in the same experiment.[7]Provides no structural information.Can be coupled with Mass Spectrometry (GC-MS) for structural information.[7]Provides no structural information.

Experimental Workflows and Method Selection

The selection of an appropriate analytical method is a critical decision in the research and development workflow. The following diagrams illustrate the typical experimental workflows for each technique and a logical decision-making process.

experimental_workflow cluster_qnmr qNMR Workflow cluster_hplc HPLC Workflow cluster_gc GC Workflow qnmr_start Weigh sample and internal standard qnmr_dissolve Dissolve in deuterated solvent qnmr_start->qnmr_dissolve qnmr_acquire Acquire 1H NMR spectrum qnmr_dissolve->qnmr_acquire qnmr_process Process and integrate signals qnmr_acquire->qnmr_process qnmr_calculate Calculate yield qnmr_process->qnmr_calculate hplc_start Prepare mobile phase and standards hplc_sample Prepare sample (dissolve, filter) hplc_start->hplc_sample hplc_inject Inject sample and standards hplc_sample->hplc_inject hplc_run Run HPLC analysis hplc_inject->hplc_run hplc_integrate Integrate peaks and create calibration curve hplc_run->hplc_integrate hplc_calculate Calculate yield hplc_integrate->hplc_calculate gc_start Prepare standards gc_sample Prepare sample (dissolve, derivatize if needed) gc_start->gc_sample gc_inject Inject sample and standards gc_sample->gc_inject gc_run Run GC analysis gc_inject->gc_run gc_integrate Integrate peaks and create calibration curve gc_run->gc_integrate gc_calculate Calculate yield gc_integrate->gc_calculate

Experimental workflows for qNMR, HPLC, and GC.

method_selection start Need to determine Suzuki coupling yield q1 Is a pure reference standard of the product available? start->q1 q2 Is structural confirmation also required? q1->q2 No q3 Is the product volatile and thermally stable? q1->q3 Yes q2->q3 No qnmr Use qNMR q2->qnmr Yes hplc Use HPLC q3->hplc No gc Use GC q3->gc Yes gc_ms Use GC-MS q3->gc_ms Yes, and structural info needed

Decision tree for selecting a suitable analytical method.

Detailed Experimental Protocols

The following are generalized protocols for a typical Suzuki coupling reaction and the subsequent quantitative analysis of the product yield using qNMR, HPLC, and GC.

General Procedure for Suzuki-Miyaura Coupling

A representative Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid to yield 4-methoxybiphenyl is described.[9]

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or another suitable method.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol for qNMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude Suzuki coupling product into a vial.

    • Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The internal standard should have signals that do not overlap with the product or starting material signals.[4]

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) in the vial.

    • Transfer the solution to a 5 mm NMR tube.[10]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for accurate quantification include:

      • A calibrated 90° pulse width.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for small molecules).

      • Sufficient number of scans (NS) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

  • Data Processing and Yield Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the product and a signal of the internal standard.

    • Calculate the molar ratio of the product to the internal standard using the following equation:

      • Mole of Product / Mole of IS = (Integral of Product / Number of Protons of Product Signal) / (Integral of IS / Number of Protons of IS Signal)

    • From the known mass and purity of the internal standard, calculate the mass and subsequently the yield of the Suzuki coupling product.

Protocol for HPLC Analysis
  • Sample and Standard Preparation:

    • Prepare a stock solution of a pure reference standard of the Suzuki coupling product (e.g., 4-methoxybiphenyl) of known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the crude reaction mixture sample by dissolving a known mass in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.[11]

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the product has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis and Yield Calculation:

    • Inject the calibration standards and the sample.

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the product in the sample solution from the calibration curve.

    • Calculate the total mass of the product and the reaction yield.

Protocol for GC Analysis
  • Sample and Standard Preparation:

    • Prepare a stock solution of a pure reference standard of the Suzuki coupling product and an internal standard (e.g., biphenyl) of known concentrations in a suitable solvent (e.g., dichloromethane).[13]

    • Prepare a series of calibration standards containing varying concentrations of the product and a fixed concentration of the internal standard.

    • Prepare the crude reaction mixture sample by dissolving a known mass in the solvent and adding the internal standard to the same concentration as in the calibration standards.

  • GC Method:

    • Column: A non-polar capillary column such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[14][15]

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate that allows for good separation of the product from starting materials and byproducts.[14]

    • Detector: Flame Ionization Detector (FID) at 280 °C.[14]

  • Data Analysis and Yield Calculation:

    • Inject the calibration standards and the sample.

    • Generate a calibration curve by plotting the ratio of the peak area of the product to the peak area of the internal standard against the concentration of the product.

    • Determine the concentration of the product in the sample solution from the calibration curve.

    • Calculate the total mass of the product and the reaction yield.

Conclusion

Quantitative NMR is a robust, accurate, and efficient method for determining the yield of Suzuki coupling products. Its primary advantage is the ability to provide absolute quantification without the need for a pure reference standard of the analyte, which is often a significant bottleneck in early-stage drug development.[16] Furthermore, qNMR provides valuable structural information in the same experiment, aiding in the identification of byproducts and impurities.

While HPLC and GC are powerful and sensitive techniques, their reliance on pure reference standards for accurate quantification can be a limitation.[1] However, they offer superior sensitivity for trace impurity analysis. The choice of the optimal analytical method should be guided by the specific requirements of the analysis, including the availability of reference standards, the need for structural information, and the desired sample throughput. For rapid and accurate yield determination with simultaneous structural confirmation, qNMR stands out as a highly valuable tool for researchers in the pharmaceutical and chemical industries.

References

Nickel vs. Palladium: A Comparative Guide to Catalysts for Suzuki-Miyaura Cross-Coupling with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst in cross-coupling reactions is paramount to achieving desired yields, purity, and cost-effectiveness. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, has traditionally been dominated by palladium catalysts. However, the emergence of nickel as a viable alternative presents a compelling case for its adoption in various applications. This guide provides a detailed comparison of nickel and palladium catalysts for cross-coupling with boronic acids, supported by experimental data and detailed protocols.

The primary appeal of nickel lies in its greater natural abundance and lower cost compared to palladium, making it an attractive option for large-scale industrial processes.[1] Beyond economics, nickel catalysts have demonstrated distinct reactivity, often outperforming palladium with challenging substrates. Nickel has proven to be highly effective for a wide range of transformations, including the coupling of aryl ethers, esters, carbamates, and phosphates, which are often difficult to activate with palladium catalysts.[2]

Performance Comparison: A Head-to-Head Analysis

A direct comparison of analogous nickel and palladium precatalysts, such as [Ni(dppf)Cl₂] and [Pd(dppf)Cl₂], in the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid reveals key differences in their catalytic activity and substrate scope. The following table summarizes the product yields obtained under comparable reaction conditions, highlighting the strengths and weaknesses of each catalyst.

Substrate (Aryl Bromide)Coupling Partner (Boronic Acid)Product Yield (%) with [Ni(dppf)Cl₂]Product Yield (%) with [Pd(dppf)Cl₂]
4-FluorobromobenzenePhenylboronic acid9898
4-BromobenzonitrilePhenylboronic acid10096
4-BromobenzaldehydePhenylboronic acid9594
4-BromoanisolePhenylboronic acid8389
2-BromopyridinePhenylboronic acid8685
3-BromopyridinePhenylboronic acid9693
4-BromonitrobenzenePhenylboronic acid051
4-BromoanilinePhenylboronic acid7299
2-BromothiophenePhenylboronic acid9592

Data compiled from representative studies. Yields are for isolated products.

The data indicates that for many common substrates, both nickel and palladium catalysts provide excellent yields. However, notable differences emerge with electronically challenging substrates. For instance, the palladium catalyst shows significantly better performance with 4-bromonitrobenzene and 4-bromoaniline, suggesting a higher tolerance for certain functional groups. Conversely, nickel catalysts have been shown to be more effective for a broader range of electrophiles beyond aryl halides.

Mechanistic Differences: A Tale of Two Metals

The catalytic cycles of nickel and palladium in the Suzuki-Miyaura reaction share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the nuanced mechanistic pathways and the nature of the intermediates can differ significantly, influencing the overall reactivity and selectivity.

Palladium catalysis generally proceeds through a well-established Pd(0)/Pd(II) cycle. The initial step involves the oxidative addition of the aryl halide to a Pd(0) species.

G pd0 Pd(0)L₂ oxidative_addition_pd Oxidative Addition pd0->oxidative_addition_pd Ar-X arpdx Ar-Pd(II)-X      |     L₂ oxidative_addition_pd->arpdx transmetalation_pd Transmetalation arpdx->transmetalation_pd R'-B(OH)₂ Base arpdr Ar-Pd(II)-R'      |     L₂ transmetalation_pd->arpdr reductive_elimination_pd Reductive Elimination arpdr->reductive_elimination_pd reductive_elimination_pd->pd0 Ar-R'

Palladium Catalytic Cycle

Nickel, on the other hand, is more versatile in its redox behavior and can involve Ni(0)/Ni(II) as well as Ni(I)/Ni(III) catalytic cycles. This ability to participate in single-electron transfer (SET) pathways can open up different reaction pathways and accounts for its unique reactivity with a broader range of electrophiles.

G ni0 Ni(0)L₂ oxidative_addition_ni Oxidative Addition ni0->oxidative_addition_ni Ar-X arnix Ar-Ni(II)-X      |     L₂ oxidative_addition_ni->arnix transmetalation_ni Transmetalation arnix->transmetalation_ni R'-B(OH)₂ Base arnir Ar-Ni(II)-R'      |     L₂ transmetalation_ni->arnir reductive_elimination_ni Reductive Elimination arnir->reductive_elimination_ni reductive_elimination_ni->ni0 Ar-R'

Nickel Catalytic Cycle

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using both nickel and palladium catalysts are provided below. These protocols are based on established literature procedures and are intended to serve as a practical guide for researchers.[3]

Synthesis of [Ni(dppf)Cl₂] and [Pd(dppf)Cl₂] Precatalysts

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Palladium(II) chloride (PdCl₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Ethanol (absolute)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure for [Ni(dppf)Cl₂]:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of NiCl₂·6H₂O (1.0 eq) in ethanol.

  • To this solution, add a solution of dppf (1.0 eq) in ethanol dropwise with stirring.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with ethanol and diethyl ether.

  • Dry the red crystalline product under vacuum.

Procedure for [Pd(dppf)Cl₂]:

  • In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 eq) and dppf (1.0 eq) in ethanol.

  • Heat the mixture to reflux and stir for 2 hours.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with ethanol and diethyl ether.

  • Dry the product under vacuum.

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • [Ni(dppf)Cl₂] or [Pd(dppf)Cl₂] (catalyst, 5 mol%)

  • Solvent (e.g., 1,4-dioxane)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube containing a stir bar, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), base (2.0 eq), and the catalyst (5 mol%).

  • Evacuate the tube and backfill with an inert atmosphere three times.

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both nickel and palladium catalysts are highly effective for Suzuki-Miyaura cross-coupling reactions with boronic acids. While palladium remains a reliable choice for a wide range of transformations with excellent functional group tolerance, nickel presents a cost-effective and powerful alternative, particularly for activating challenging substrates. The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate scope, cost considerations, and desired reaction conditions. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions and optimize their cross-coupling strategies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety Precautions: this compound is known to cause skin and serious eye irritation. Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE). Any manipulation of this compound or its waste should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.
Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. This chemical should never be disposed of down the drain or in regular trash.[1][2]

  • Waste Segregation and Collection:

    • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3] High-density polyethylene (HDPE) or glass containers are suitable.[3]

    • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.

  • Solid Waste Disposal:

    • Contaminated solid materials, such as gloves, weighing paper, and bench paper, should be collected in a designated, sealable container for solid hazardous waste.[1][2]

  • Liquid Waste Disposal:

    • Solutions containing this compound should be collected in a designated, sealable container for liquid hazardous waste.[2] Use a funnel to prevent spills when transferring liquids.[3]

  • Decontamination of Empty Containers:

    • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used for the solution). The first rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.[2]

    • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]

    • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, the original label should be defaced. The clean, dry container can then be disposed of according to your institution's recycling or waste management procedures.[2]

  • Spill Management:

    • Evacuate and Secure: In the event of a spill, alert others in the area and restrict access.[3]

    • Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[4][5] For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill, then collect the absorbed material into a sealed, labeled hazardous waste container.[3]

    • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3]

    • Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[3]

  • Waste Storage and Pickup:

    • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][3]

    • Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by licensed professionals.[3]

It is important to be aware that some boronic acids have been identified as potential mutagens.[6] Therefore, minimizing exposure and adhering strictly to these disposal protocols is crucial for personnel safety.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal procedures for solid and liquid waste containing this compound.

cluster_solid Solid Waste Disposal Workflow start_solid Start: Contaminated Solid Waste (Gloves, Paper, etc.) collect_solid Collect in Designated Solid Hazardous Waste Container start_solid->collect_solid label_solid Label Container: 'Hazardous Waste' 'this compound' collect_solid->label_solid seal_solid Securely Seal Container label_solid->seal_solid store_solid Store in Satellite Accumulation Area seal_solid->store_solid pickup_solid Arrange for EHS Pickup store_solid->pickup_solid end_solid End: Proper Disposal pickup_solid->end_solid

Caption: Disposal workflow for solid waste.

cluster_liquid Liquid Waste Disposal Workflow start_liquid Start: Liquid Waste Solution collect_liquid Collect in Designated Liquid Hazardous Waste Container start_liquid->collect_liquid label_liquid Label Container: 'Hazardous Waste' 'this compound' collect_liquid->label_liquid seal_liquid Securely Seal Container label_liquid->seal_liquid store_liquid Store in Satellite Accumulation Area seal_liquid->store_liquid pickup_liquid Arrange for EHS Pickup store_liquid->pickup_liquid end_liquid End: Proper Disposal pickup_liquid->end_liquid

Caption: Disposal workflow for liquid waste.

References

Personal protective equipment for handling 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(trans-4-Propylcyclohexyl)phenylboronic acid. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 146862-02-4[1]

  • Molecular Formula: C₁₅H₂₃BO₂[1]

  • Molecular Weight: 246.16 g/mol [1]

Hazard Summary: This chemical is known to cause skin and serious eye irritation. It is harmful if swallowed. As with similar boronic acids, inhalation of dust should be avoided to prevent respiratory tract irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2]To protect eyes from contact, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[2][3]To prevent skin contact and potential irritation.[2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]To prevent respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2][3]

    • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[3]

    • Avoid generating dust when transferring the solid.[3] Use appropriate tools, such as a spatula, for transfers.[3]

    • Avoid all personal contact, including the inhalation of dust or vapors.[2]

    • Do not eat, drink, or smoke in the laboratory.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before breaks.[2]

    • Clean the work area to remove any residual chemical.

    • Remove any contaminated clothing immediately and wash it before reuse.

Emergency Procedures

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]

  • Spill: Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust generation. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Route: Dispose of contents/container to an approved waste disposal plant.[4] Do not pour waste down the drain.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

Safe Handling Workflow for this compound prep 1. Preparation ppe 2. Don PPE prep->ppe sub_prep Work in Fume Hood Access to Eyewash/Shower prep->sub_prep handle 3. Chemical Handling ppe->handle sub_ppe Goggles, Lab Coat Nitrile Gloves ppe->sub_ppe post_handle 4. Post-Handling handle->post_handle emergency Emergency Procedures handle->emergency If spill or exposure occurs sub_handle Avoid Dust Generation Keep Container Closed handle->sub_handle disposal 5. Waste Disposal post_handle->disposal sub_post Wash Hands Thoroughly Decontaminate Work Area post_handle->sub_post sub_disposal Collect in Labeled Container Follow Official Protocols disposal->sub_disposal

Caption: Workflow for the safe handling of boronic acids.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trans-4-Propylcyclohexyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(trans-4-Propylcyclohexyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.